molecular formula C16H13IO5 B597474 Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate CAS No. 1269461-73-5

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Cat. No.: B597474
CAS No.: 1269461-73-5
M. Wt: 412.179
InChI Key: XPFMPAVNFWOMSR-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (CAS 1269461-73-5) is a high-purity organic compound with a molecular formula of C16H13IO5 and a molecular weight of 412.18 g/mol. This diester compound serves as a versatile and critical synthetic intermediate in advanced materials chemistry. Its primary research application is as a precursor in the synthesis of 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid, a novel organic linker used in the construction of Metal-Organic Frameworks (MOFs) . MOFs are porous materials with significant potential in gas storage, separation, and catalysis. The crystal structure of related simple ester intermediates has been characterized, confirming a planar molecular motif, which is advantageous for the formation of well-defined coordination polymers . The iodine substituent on the aromatic ring provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki reactions, making this compound a valuable building block for synthesizing more complex biphenyl derivatives. Structurally related benzoate compounds have also been investigated for their pharmacological properties, including disrupting microtubule assembly and inducing apoptosis in tumor cells, highlighting the relevance of this chemical class in medicinal chemistry research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

methyl 5-iodo-2-(2-methoxycarbonylphenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO5/c1-20-15(18)11-5-3-4-6-13(11)22-14-8-7-10(17)9-12(14)16(19)21-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFMPAVNFWOMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735137
Record name Methyl 5-iodo-2-[2-(methoxycarbonyl)phenoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269461-73-5
Record name Methyl 5-iodo-2-[2-(methoxycarbonyl)phenoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (CAS 1269461-73-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, a complex diaryl ether with potential applications in organic synthesis and medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, this guide, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and handling. We will explore a proposed synthetic pathway leveraging the Ullmann condensation, delve into its predicted physicochemical properties, and provide a detailed analysis of its expected spectroscopic signature. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling them to better understand and utilize this and similar diaryl ether scaffolds.

Introduction: The Significance of the Diaryl Ether Scaffold

Diaryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. This structural motif is of significant interest in medicinal chemistry and materials science due to its unique conformational properties and its presence in a wide array of biologically active natural products and synthetic compounds. The diaryl ether linkage imparts a degree of conformational flexibility while maintaining a rigid backbone, a desirable feature for molecules designed to interact with biological targets.

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a functionalized diaryl ether. The presence of two methoxycarbonyl groups and an iodine atom makes it a versatile intermediate for further chemical modifications. The iodine atom, in particular, can be readily substituted through various cross-coupling reactions, allowing for the introduction of diverse functionalities. This positions the molecule as a valuable building block for the synthesis of more complex molecular architectures with potential therapeutic applications.

Proposed Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

The synthesis of the target molecule can be logically approached through a convergent strategy culminating in an Ullmann condensation reaction. This classic and reliable method for the formation of diaryl ethers involves the copper-catalyzed coupling of an aryl halide with a phenol. In this proposed synthesis, the key precursors are Methyl 2-hydroxy-5-iodobenzoate and Methyl 2-iodobenzoate .

Synthesis of Precursor 1: Methyl 2-hydroxy-5-iodobenzoate

The synthesis of Methyl 2-hydroxy-5-iodobenzoate can be achieved in a two-step process starting from the readily available salicylic acid.

Step 1: Iodination of Salicylic Acid

The introduction of an iodine atom onto the salicylic acid backbone is a critical first step. This can be accomplished through electrophilic aromatic substitution. A common and effective method involves the use of an iodine source, such as molecular iodine (I₂) or an iodide salt, in the presence of an oxidizing agent.

  • Causality of Experimental Choices: The use of an oxidizing agent is necessary to generate a more electrophilic iodine species (e.g., I⁺) that can attack the electron-rich aromatic ring of salicylic acid. The reaction is typically carried out in a suitable solvent that can dissolve the reactants and facilitate the reaction.

Step 2: Esterification of 5-iodosalicylic acid

The carboxylic acid functionality of 5-iodosalicylic acid is then converted to a methyl ester. A standard and efficient method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

  • Self-Validating System: The progress of the esterification can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid and the appearance of the less polar ester product. The final product can be purified by recrystallization or column chromatography.

Synthesis of Precursor 2: Methyl 2-iodobenzoate

Methyl 2-iodobenzoate can be synthesized from 2-iodobenzoic acid through a straightforward esterification reaction with methanol, catalyzed by a strong acid like sulfuric acid.

  • Protocol Integrity: The reaction is typically heated to reflux to drive it to completion. An aqueous workup is necessary to remove the acid catalyst and any unreacted starting material. The purity of the final product can be assessed by standard analytical techniques such as NMR spectroscopy.

Final Step: Ullmann Condensation

The core of the synthesis is the Ullmann condensation, which will form the diaryl ether linkage. This reaction involves the copper-catalyzed coupling of Methyl 2-hydroxy-5-iodobenzoate with Methyl 2-iodobenzoate.

  • Expertise-Driven Protocol: The choice of catalyst, ligand, base, and solvent is crucial for the success of the Ullmann condensation. Copper(I) iodide (CuI) is a commonly used catalyst. The addition of a ligand, such as a phenanthroline or a diamine, can accelerate the reaction and improve the yield. A base, such as potassium carbonate or cesium carbonate, is required to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile. High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically employed to ensure the reactants are soluble and to facilitate the reaction at elevated temperatures.

Experimental Workflow for Ullmann Condensation:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Methyl 2-hydroxy-5-iodobenzoate, Methyl 2-iodobenzoate, CuI, ligand, and base in a flask solvent Add anhydrous DMF start->solvent inert Purge with an inert gas (e.g., Argon) solvent->inert heat Heat the mixture to 120-140 °C inert->heat monitor Monitor reaction progress by TLC heat->monitor cool Cool the reaction mixture monitor->cool quench Pour into water and extract with an organic solvent cool->quench wash Wash the organic layer with brine quench->wash dry Dry over anhydrous sodium sulfate wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: A generalized workflow for the Ullmann condensation to synthesize the target diaryl ether.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, the following properties are predicted based on the analysis of its structure and data from analogous compounds.

Physicochemical Properties
PropertyPredicted ValueRationale/Source
Molecular Formula C₁₆H₁₃IO₅Based on chemical structure
Molecular Weight 412.18 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for similar aromatic compounds
Melting Point 100-120 °CEstimated based on similar diaryl ethers
Boiling Point > 300 °C (decomposes)High molecular weight and aromatic nature
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, acetone); Insoluble in waterPredicted based on the nonpolar nature of the molecule
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Logical Workflow for Spectroscopic Analysis:

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesized Compound ir FT-IR synthesis->ir nmr ¹H and ¹³C NMR synthesis->nmr ms Mass Spectrometry synthesis->ms confirm Structure and Purity Confirmed ir->confirm nmr->confirm ms->confirm

Caption: Workflow for the structural elucidation of the target compound using various spectroscopic techniques.

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm): ~3.8-4.0 (s, 6H, 2 x -OCH₃), ~6.8-8.2 (m, 7H, Ar-H). The aromatic region will show a complex splitting pattern due to the various couplings between the protons on the two benzene rings. Protons ortho to the ester groups and the iodine atom will be the most deshielded.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ (ppm): ~52-53 (2 x -OCH₃), ~90 (C-I), ~115-160 (Ar-C), ~165-170 (2 x C=O). The carbon attached to the iodine will appear at a characteristic upfield shift.

  • FT-IR (KBr, cm⁻¹):

    • ν: ~3050-3100 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1730 (C=O stretch, ester), ~1250 (Ar-O-Ar stretch, asymmetric), ~1050 (Ar-O-Ar stretch, symmetric). The strong carbonyl stretch and the characteristic ether stretches will be key diagnostic peaks.

  • Mass Spectrometry (EI):

    • m/z: 412 [M]⁺, fragments corresponding to the loss of -OCH₃, -COOCH₃, and cleavage of the diaryl ether bond. The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be a clear indicator in the mass spectrum.

Potential Applications in Research and Drug Development

The structural features of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate make it an attractive scaffold for the development of novel therapeutic agents. The diaryl ether core is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities.

The presence of the iodine atom allows for the facile introduction of various substituents through well-established cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This enables the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. The two methoxycarbonyl groups can be hydrolyzed to the corresponding dicarboxylic acid, which can be further functionalized or serve as a handle for conjugation to other molecules.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data is not available, it should be treated as a potentially hazardous substance.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a promising, yet under-explored, chemical entity. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The proposed synthetic route, based on the robust Ullmann condensation, offers a clear path for its preparation in a laboratory setting. The predicted physicochemical and spectroscopic data provide a valuable reference for its identification and characterization. As the demand for novel molecular scaffolds in drug discovery continues to grow, compounds like Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate represent a valuable addition to the synthetic chemist's toolbox.

References

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of New Ester Derivatives of Salicylic Acid. ResearchGate. [Link]

  • Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry. PubMed. [Link]

  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. ACS Publications. [Link]

  • Spectroscopy of Ethers. OpenStax. [Link]

  • Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. [Link]

  • Methyl 2-phenoxyisobutyrate. PubChem. [Link]

  • Synthesis and Characterization of Some Heterocyclic Compounds from Salicylic Acid. JOCPR. [Link]

  • Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • 13C NMR Spectrum of Methyl benzoate. Human Metabolome Database. [Link]

  • Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate. [Link]

  • Ether Infrared spectra. Chemistry World. [Link]

  • Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress. PubMed. [Link]

  • Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. Read Chemistry. [Link]

  • Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. MDPI. [Link]

  • Synthesis of substituted salicylaldehyde derivatives.
  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

  • 13C NMR Spectrum of Methyl benzoate. Human Metabolome Database. [Link]

  • Methyl 2-hydroxy-4-iodobenzoate. ResearchGate. [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]

An In-Depth Technical Guide to the Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, a diaryl ether of interest to researchers and professionals in drug development and materials science. The core of this synthesis lies in the formation of a diaryl ether bond, a common structural motif in many biologically active molecules and functional materials. This document will delve into the strategic considerations, mechanistic underpinnings, and a detailed experimental protocol for this transformation, grounded in established chemical principles.

Strategic Overview: The Ullmann Condensation

The most logical and widely employed method for constructing the C-O bond in diaryl ethers is the Ullmann condensation.[1] This classical organocopper reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[1] For the synthesis of our target molecule, this translates to the reaction between Methyl 5-iodosalicylate and Methyl 2-hydroxybenzoate.

The choice of an aryl iodide, specifically Methyl 5-iodosalicylate, is strategic. Aryl iodides are generally more reactive in Ullmann-type couplings compared to their bromide or chloride counterparts due to the weaker carbon-iodine bond, facilitating oxidative addition to the copper catalyst.

Modern iterations of the Ullmann condensation often employ ligands to stabilize the copper catalyst and promote the reaction under milder conditions, improving yields and functional group tolerance.[1]

Synthesis of Starting Materials

A robust synthesis of the target molecule begins with the reliable preparation of its precursors.

Methyl 5-iodosalicylate

Methyl 5-iodosalicylate can be synthesized from salicylic acid through a two-step process: iodination followed by esterification.

  • Iodination of Salicylic Acid: Direct iodination of salicylic acid can be achieved using various iodinating agents. A common method involves the use of iodine in the presence of an oxidizing agent.

  • Esterification: The resulting 5-iodosalicylic acid is then esterified to its methyl ester. A straightforward approach is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Methyl 2-hydroxybenzoate (Methyl Salicylate)

Methyl 2-hydroxybenzoate, also known as methyl salicylate, is a commercially available compound. Should a laboratory synthesis be required, it can be readily prepared by the Fischer esterification of salicylic acid with methanol and an acid catalyst.[2]

Mechanistic Insights: The Ullmann Condensation Pathway

The precise mechanism of the Ullmann condensation can be complex and is believed to involve a catalytic cycle with copper(I) and copper(III) intermediates. The generally accepted pathway is illustrated below:

Ullmann_Mechanism CuI Cu(I) Catalyst CuPhenoxide Cu(I)-Phenoxide (Ar'-O-Cu) CuI->CuPhenoxide Ligand Exchange ArylIodide Methyl 5-iodosalicylate (Ar-I) OxAdd Cu(III) Intermediate (Ar)(Ar'-O)Cu-I ArylIodide->OxAdd Phenol Methyl 2-hydroxybenzoate (Ar'-OH) Phenoxide Phenoxide (Ar'-O-) Phenol->Phenoxide Base Base (e.g., Cs2CO3) Base->Phenoxide Deprotonation Phenoxide->CuPhenoxide CuPhenoxide->OxAdd Oxidative Addition OxAdd->CuI Catalyst Regeneration Product Diaryl Ether (Ar-O-Ar') OxAdd->Product Reductive Elimination Experimental_Workflow Start Start Setup Combine Reactants: - Methyl 5-iodosalicylate - Methyl 2-hydroxybenzoate - CuI - Cs₂CO₃ in DMF Start->Setup Reaction Heat Reaction Mixture (e.g., 120-140 °C) under inert atmosphere Setup->Reaction Monitoring Monitor Reaction Progress by TLC Reaction->Monitoring Workup Workup: 1. Cool to room temperature 2. Dilute with toluene 3. Wash with aq. NH₄Cl and brine Monitoring->Workup Upon completion Drying Dry organic layer over Na₂SO₄ Workup->Drying Purification Purify by column chromatography Drying->Purification End Characterize Product Purification->End

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-iodosalicylate (278 mg, 1.0 mmol), Methyl 2-hydroxybenzoate (183 mg, 1.2 mmol), copper(I) iodide (19 mg, 0.1 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Solvent Addition and Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous N,N-dimethylformamide (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. The choice of temperature is crucial; higher temperatures can accelerate the reaction but may also lead to decomposition.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with toluene (20 mL) and filter through a pad of celite to remove insoluble inorganic salts. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Safety Considerations

  • Aryl Iodides: Aryl iodides can be irritating to the skin and eyes. Handle with appropriate personal protective equipment (PPE).

  • Copper Salts: Copper salts are toxic if ingested. Avoid inhalation of dust.

  • Cesium Carbonate: Cesium carbonate is a strong base and can cause irritation.

  • DMF: N,N-Dimethylformamide is a suspected teratogen and can be absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate gloves.

  • High Temperatures: The reaction is conducted at elevated temperatures, requiring appropriate caution to prevent burns.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyls, ether linkage).

References

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]

  • Bhasvic. (2022). Aspirin synthesis part 1. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. This molecule, a substituted diphenyl ether, holds significant promise as a versatile building block in medicinal chemistry and materials science. Its strategic placement of an iodine atom and two methyl ester functionalities allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures. This document delves into its structural characteristics, predicted physicochemical properties, a detailed synthetic protocol, and its anticipated reactivity, with a focus on the causality behind experimental choices and the self-validating nature of the described methodologies.

Introduction

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (CAS No. 1269461-73-5) is a poly-functionalized aromatic compound with the molecular formula C16H13IO5.[1] Its structure, featuring a diphenyl ether core, is a common motif in a variety of biologically active molecules. The presence of an aryl iodide offers a reactive handle for palladium-catalyzed cross-coupling reactions, while the two methyl ester groups can be subjected to various transformations, including hydrolysis and amidation. This guide aims to provide a detailed technical resource for researchers utilizing this compound in their synthetic endeavors.

Molecular Structure and Core Chemical Properties

The foundational characteristics of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate are summarized below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
CAS Number 1269461-73-5[1]
Molecular Formula C16H13IO5[1]
Molecular Weight 412.18 g/mol [1]
Physical Form Predicted to be a solid at room temperatureInferred from related amino compound
Solubility Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in alcohols; and poorly soluble in water.Based on general properties of aromatic esters[2]
Storage Recommended to be stored in a dark, dry place at 2-8°C.Based on related amino compound
Structural Analysis

The molecule consists of two phenyl rings connected by an ether linkage. One ring is substituted with an iodine atom and a methoxycarbonyl group, while the other bears a methoxycarbonyl group. The ortho-phenoxy benzoate structure can lead to steric interactions that influence the molecule's conformation and reactivity.[3]

Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

The most logical and field-proven approach for the synthesis of this diaryl ether is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.

Proposed Synthetic Pathway: Ullmann Condensation

This synthesis involves the coupling of methyl salicylate (methyl 2-hydroxybenzoate) with a di-substituted aryl iodide, such as methyl 2-bromo-5-iodobenzoate or methyl 2,5-diiodobenzoate. The choice of the aryl halide is critical; a bromo or iodo substituent at the 2-position is necessary for the ether bond formation, while the iodo group at the 5-position remains for subsequent functionalization.

Ullmann_Condensation_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 Methyl Salicylate Product Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate Reactant1->Product Phenol source Reactant2 Methyl 2-bromo-5-iodobenzoate Reactant2->Product Aryl halide source Catalyst CuI (Copper(I) Iodide) Catalyst->Product Base K2CO3 (Potassium Carbonate) Base->Product Solvent DMF (Dimethylformamide) Solvent->Product Temperature High Temperature (e.g., 120-150 °C) Temperature->Product

Caption: Proposed Ullmann condensation for the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, designed with internal checks and purification steps to ensure the integrity of the final product.

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl salicylate (1.0 eq), methyl 2-bromo-5-iodobenzoate (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

    • The use of a slight excess of the aryl halide ensures complete consumption of the more valuable methyl salicylate. Potassium carbonate is a crucial base for deprotonating the phenolic hydroxyl group.

  • Solvent and Reaction Conditions:

    • Add anhydrous dimethylformamide (DMF) to the flask. DMF is an excellent polar aprotic solvent for this type of reaction, capable of dissolving the reactants and salts.

    • Heat the reaction mixture to 120-150 °C under a nitrogen atmosphere. The high temperature is necessary to overcome the activation energy of the C-O bond formation. The inert atmosphere prevents oxidation of the copper catalyst.

  • Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting materials will indicate the completion of the reaction.

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Pour the filtrate into a separatory funnel containing water and ethyl acetate. The product will partition into the organic layer.

    • Wash the organic layer sequentially with water and brine to remove residual DMF and salts.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. This step is critical for removing unreacted starting materials and by-products.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this specific molecule, the following data are predicted based on the analysis of its constituent functional groups and data from analogous structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons6.8 - 8.2m-
Methoxy Protons (-OCH₃)3.8 - 4.0s-
¹³C NMR Spectroscopy (Predicted)

The carbon NMR will provide information on the carbon skeleton of the molecule.

Carbon AtomsPredicted Chemical Shift (δ, ppm)
Carbonyl Carbons (C=O)165 - 170
Aromatic Carbons110 - 160
Methoxy Carbons (-OCH₃)50 - 55
Carbon-Iodine (C-I)90 - 100
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the ester and ether functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (Ester)1720 - 1740
C-O (Ester and Ether)1100 - 1300
Aromatic C-H3000 - 3100
Aromatic C=C1450 - 1600
Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z ≈ 412.

  • Key Fragmentation: Loss of a methoxy group (-OCH₃) to give a peak at m/z ≈ 381, and cleavage of the ether bond. The presence of iodine will be indicated by a characteristic isotopic pattern.

Reactivity and Potential Applications

The chemical reactivity of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is dominated by the aryl iodide and the two ester functionalities.

Reactivity of the Aryl Iodide

The carbon-iodine bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

Reactivity_of_Aryl_Iodide cluster_starting_material Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Products Start Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate Suzuki Suzuki Coupling (with R-B(OH)2) Start->Suzuki Heck Heck Coupling (with Alkene) Start->Heck Sonogashira Sonogashira Coupling (with Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (with R-NH2) Start->Buchwald Product_Suzuki Biaryl Derivative Suzuki->Product_Suzuki Product_Heck Stilbene Derivative Heck->Product_Heck Product_Sonogashira Aryl-Alkyne Derivative Sonogashira->Product_Sonogashira Product_Buchwald N-Aryl Derivative Buchwald->Product_Buchwald

Caption: Reactivity of the aryl iodide in cross-coupling reactions.

Reactivity of the Ester Groups

The two methyl ester groups can be hydrolyzed to the corresponding carboxylic acids under basic or acidic conditions. These carboxylic acids can then be converted to a variety of other functional groups, such as amides, acid chlorides, or reduced to alcohols. The differential reactivity of the two ester groups, influenced by their electronic and steric environments, could potentially be exploited for selective transformations.

Potential Applications in Drug Discovery and Materials Science

The structural motifs accessible from Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate are prevalent in many pharmaceutical compounds. For instance, intramolecular cyclization reactions could lead to the formation of dibenzo[b,f][3][4]oxazepine derivatives, which are known to possess a range of biological activities. Furthermore, its ability to undergo polymerization through cross-coupling reactions makes it a potential monomer for the synthesis of novel polymers with interesting electronic and photophysical properties. Its role as a versatile building block for pharmaceuticals is a key area of its potential application.[5]

Conclusion

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a strategically functionalized molecule with significant potential as a building block in organic synthesis. This technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, and a discussion of its reactivity and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, drug discovery, and materials science, enabling them to harness the full synthetic potential of this versatile compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Copper-Catalyzed Ullmann Condensation of 2-Iodo-5-methylbenzoic Acid. BenchChem.
  • Lead Sciences. (n.d.). Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-iodobenzoate. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Methyl 3-(2-aminophenoxy)benzoate as a Versatile Building Block for Pharmaceutical Development. BenchChem.

Sources

A-Z Guide to Structure Elucidation: Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides an in-depth analysis of the structure elucidation of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. It is designed for researchers, scientists, and professionals in drug development. This guide details the logical pathway, from synthesis to spectroscopic analysis, and offers insights into the selection of experimental methods. It aims to serve as a definitive resource, integrating foundational principles with advanced analytical techniques to unambiguously confirm the molecular structure of this complex diaryl ether.

Introduction: The Significance of Diaryl Ethers

Diaryl ethers are a crucial structural motif in numerous biologically active compounds and functional materials. Their synthesis and characterization are of significant interest in medicinal chemistry and materials science.[1] Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a prime example of a diaryl ether, presenting a unique challenge for structure elucidation due to its intricate substitution pattern. This guide will systematically deconstruct the process of confirming its molecular architecture.

Synthesis Strategy: The Ullmann Condensation

The synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is most effectively achieved through an Ullmann condensation. This classic copper-catalyzed reaction is a cornerstone in the formation of diaryl ethers, involving the coupling of an aryl halide with a phenol.[2][3]

Rationale for Reagent Selection

The chosen synthetic route involves the reaction between methyl 5-iodosalicylate and methyl 2-bromobenzoate. The selection of an iodinated phenol derivative and a brominated benzoic acid derivative is strategic. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in copper-catalyzed cross-coupling reactions, facilitating a more efficient reaction under milder conditions.[4]

Experimental Protocol: Ullmann Condensation
  • Reagent Preparation: In a dry flask, combine methyl 5-iodosalicylate (1.0 eq), methyl 2-bromobenzoate (1.1 eq), copper(I) oxide (0.1 eq), and cesium carbonate (2.0 eq).

  • Solvent and Atmosphere: Add anhydrous dimethylformamide (DMF) to the flask and purge with an inert gas, such as argon or nitrogen.

  • Reaction Conditions: Heat the mixture to 120-140°C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Analytical Workflow: A Multi-faceted Approach to Structure Elucidation

Confirming the structure of a novel organic compound requires a synergistic application of various spectroscopic techniques.[5][6] Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: The systematic workflow for the synthesis, purification, and comprehensive spectroscopic analysis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and critical step in determining the molecular weight and elemental composition of the synthesized compound.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

Data Interpretation and Expected Fragmentation

The expected molecular formula for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is C₁₆H₁₃IO₅. The high-resolution mass spectrum should confirm this with a precise mass measurement. Aromatic esters are known to exhibit characteristic fragmentation patterns.[8][9] Key expected fragments would arise from:

  • Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups.

  • Loss of Methoxy Group: A peak corresponding to the loss of a methoxy radical (-•OCH₃).

  • Loss of Methoxcarbonyl Group: A peak corresponding to the loss of a methoxycarbonyl radical (-•COOCH₃).

Table 1: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺428.9830428.9835
[M+Na]⁺450.9650450.9653

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: A small amount of the purified solid is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Spectral Analysis

The IR spectrum of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is expected to show characteristic absorption bands for its functional groups.

Table 2: Key Infrared Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3000-3100C-H stretchAromatic
~2950C-H stretchMethyl
~1730C=O stretchEster
~1600, ~1480C=C stretchAromatic Ring
~1250C-O stretchAryl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy, particularly a combination of 1D and 2D experiments, provides the most detailed information about the molecular structure, including the connectivity of atoms.[11][12]

Experimental Protocol: NMR Spectroscopy
  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.[13]

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectrometry (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

¹H and ¹³C NMR: Assigning the Core Structure

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum will show the number of unique carbon atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
Methoxy (-OCH₃)~3.8 - 3.9 (s, 6H)~52-53
Aromatic Protons~6.8 - 8.2 (m, 7H)~110 - 160
Ester Carbonyl (C=O)-~165-168

Note: Specific assignments require 2D NMR data.

2D NMR: Connecting the Pieces

2D NMR experiments are essential for unambiguously connecting the different parts of the molecule.[14][15]

  • COSY (Correlation Spectrometry): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.[16] This is crucial for tracing the connectivity within the two aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms.[17] This allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the two aromatic rings through the ether linkage and for linking the methoxycarbonyl groups to their respective rings.[18]

Caption: Key HMBC correlations for confirming the connectivity in Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Conclusion

The structural elucidation of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The Ullmann condensation provides a reliable synthetic route, and the subsequent application of high-resolution mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments allows for the unambiguous confirmation of its complex molecular architecture. This guide provides a robust framework for researchers engaged in the synthesis and characterization of novel organic molecules.

References

  • Bruker. (2007). APEX2. Bruker AXS Inc., Madison, Wisconsin, USA.
  • University of Notre Dame. (2022). Organic Structure Elucidation Workbook. Retrieved from [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
  • E-Learning. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • All 'Bout Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]

  • Tesis Doctorals en Xarxa. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]

  • ACS Publications. (1999). Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers. The Journal of Organic Chemistry, 64(16), 5904-5912.
  • VNU. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • National Institutes of Health. (2015). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 81(12), 4014-4022.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
  • National Institutes of Health. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1057-1063.
  • PrepChem.com. (n.d.). Synthesis of methyl 5-iodo-2-(naphth-2-ylmethoxy)benzoate. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved from [Link]

  • European Patent Office. (n.d.). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - EP 1642881 B1. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Diaryl Ether Scaffold

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a complex organic molecule built upon a diaryl ether framework. The diaryl ether motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1] Its unique physicochemical properties, including metabolic stability and the ability to adopt specific conformations, make it an attractive structural element in the design of novel therapeutics.[1] Molecules incorporating this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antimalarial properties. This guide provides a comprehensive overview of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, from its fundamental physicochemical properties and synthesis to its potential applications in drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key identifiers and characteristics of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

PropertyValueSource
Molecular Weight 412.1759 g/mol [2]
Molecular Formula C16H13IO5[2]
CAS Number 1269461-73-5[2]
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General knowledge
Storage Store in a cool, dry, and dark place to prevent degradation.[2]
Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with chemical shifts typically in the range of 6.5-8.0 ppm. The two methoxy groups (-OCH₃) will each exhibit a singlet, likely between 3.5 and 4.0 ppm. The coupling patterns of the aromatic protons will be indicative of their substitution patterns.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups around 165-175 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbons of the methoxy groups are expected to appear around 50-60 ppm.[3]

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester functional groups, typically in the region of 1720-1740 cm⁻¹.[4] Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, while C-O stretching of the ether linkage and esters will appear in the 1000-1300 cm⁻¹ region.[4]

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.[5][6][7] For Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, the molecular ion peak [M]⁺ would be observed at m/z 412.1759. The fragmentation pattern would likely involve the loss of the methoxycarbonyl and methoxy groups.

Synthesis and Mechanistic Insights

The synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is most effectively achieved through a copper-catalyzed Ullmann condensation reaction. This classic method for forming diaryl ethers involves the coupling of an aryl halide with a phenol.[8]

Proposed Synthetic Pathway

A plausible and efficient synthetic route involves the coupling of methyl 5-iodosalicylate with methyl 2-bromobenzoate. The choice of a copper catalyst is critical, and various copper(I) and copper(II) salts can be employed, often in the presence of a ligand to facilitate the reaction.

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Ullmann Condensation cluster_product Product cluster_reagents Reagents & Conditions Methyl_5_iodosalicylate Methyl 5-iodosalicylate Reaction_Vessel Reaction Vessel (Inert Atmosphere) Methyl_5_iodosalicylate->Reaction_Vessel Methyl_2_bromobenzoate Methyl 2-bromobenzoate Methyl_2_bromobenzoate->Reaction_Vessel Target_Molecule Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate Reaction_Vessel->Target_Molecule  Cu Catalyst, Base, High Temperature Reagents Catalyst: CuI or Cu₂O Base: K₂CO₃ or Cs₂CO₃ Solvent: DMF or Dioxane Temperature: 120-160 °C Reagents->Reaction_Vessel

Caption: Proposed synthetic workflow for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate via Ullmann condensation.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for Ullmann condensations.[9]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-iodosalicylate (1.0 eq.), methyl 2-bromobenzoate (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Causality Behind Experimental Choices
  • Inert Atmosphere: The copper-catalyzed coupling reaction is sensitive to oxidation, which can deactivate the catalyst. An inert atmosphere is crucial for achieving a good yield.

  • Anhydrous Solvent: Water can interfere with the reaction by competing with the phenol for coordination to the copper catalyst and by hydrolyzing the ester groups under the basic conditions.

  • Base: The base is required to deprotonate the phenolic hydroxyl group of methyl 5-iodosalicylate, forming the more nucleophilic phenoxide, which is the active species in the coupling reaction.

  • Excess Aryl Halide: Using a slight excess of the aryl bromide can help to drive the reaction to completion, especially if the aryl iodide is the more valuable starting material.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, byproducts, and residual catalyst.

Applications in Drug Discovery and Development

The diaryl ether scaffold is a key pharmacophore in numerous approved drugs and clinical candidates. Its presence in a molecule can confer favorable pharmacokinetic properties and allow for specific interactions with biological targets.

Potential as an Intermediate in the Synthesis of Bioactive Molecules

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a versatile intermediate for the synthesis of more complex molecules. The iodo-substituent provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

Potential Therapeutic Targets

Given the broad biological activities of diaryl ethers, this molecule could serve as a starting point for the development of inhibitors for various therapeutic targets.

  • Oncogenic Signaling Pathways: Many diaryl ether-containing compounds have been shown to inhibit key signaling pathways involved in cancer progression, such as those mediated by receptor tyrosine kinases (RTKs) like VEGFR, EGFR, and c-Met.[1] The diaryl ether linkage can mimic the binding of natural ligands or allosterically modulate the kinase activity.

  • DNA Damage Response: Some diarylheptanoids have been found to affect the DNA damage signaling pathway, suggesting a potential role in cancer chemotherapy by sensitizing tumor cells to DNA-damaging agents.[10]

  • Enzyme Inhibition: The diaryl ether scaffold is present in inhibitors of various enzymes, including enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis in some pathogens.[11]

Potential_Signaling_Pathway_Inhibition cluster_pathways Potential Cellular Targets cluster_outcomes Therapeutic Outcomes Diaryl_Ether_Compound Methyl 5-iodo-2- (2-(methoxycarbonyl)phenoxy)benzoate (or derivative) RTK_Signaling Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Diaryl_Ether_Compound->RTK_Signaling Inhibition DNA_Damage_Response DNA Damage Response (e.g., ATR, CHK1) Diaryl_Ether_Compound->DNA_Damage_Response Modulation Enzyme_Activity Pathogen-Specific Enzymes (e.g., Enoyl Reductase) Diaryl_Ether_Compound->Enzyme_Activity Inhibition Anti_Angiogenesis Inhibition of Angiogenesis RTK_Signaling->Anti_Angiogenesis Apoptosis Induction of Apoptosis DNA_Damage_Response->Apoptosis Anti_Infective Anti-Infective Activity Enzyme_Activity->Anti_Infective

Caption: Potential signaling pathways targeted by diaryl ether compounds in drug development.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Iodinated aromatic compounds should be handled with care, as some can be irritants. It is good laboratory practice to consult the Safety Data Sheet (SDS) for any specific hazards associated with this compound or its precursors.

Conclusion

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a molecule of significant interest due to its diaryl ether core, a well-established privileged scaffold in medicinal chemistry. Its synthesis via Ullmann condensation is a robust and adaptable method. The presence of an iodo-substituent provides a valuable point for further chemical modification, making it a versatile intermediate for the creation of diverse chemical libraries for drug screening. The broad range of biological activities associated with diaryl ethers suggests that derivatives of this compound could hold promise as novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors.

References

  • M. A. S. S. Abdel-Kader, A. M. El-Moghazy, and A. A. El-Sayed, "Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase," European Journal of Medicinal Chemistry, vol. 63, pp. 538-548, 2013. Available: [Link]

  • H. J. Cristau, P. P. Cellier, J. F. Spindler, and M. Taillefer, "A general and mild copper-catalyzed arylation of phenols," Organic Letters, vol. 6, no. 6, pp. 913-916, 2004.
  • Lead Sciences. Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. Available: [Link]

  • PrepChem. Synthesis of methyl 5-iodo-2-(naphth-2-ylmethoxy)benzoate. Available: [Link]

  • P. K. Agrawal, "Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds," Natural Product Communications, vol. 6, no. 11, pp. 1649-1652, 2011.
  • S. L. MacNeil et al., "Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9," Applied and Environmental Microbiology, vol. 81, no. 12, pp. 4085-4094, 2015.
  • S. K. Guchhait, S. S. Kushwaha, and A. K. Verma, "General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex," The Journal of Organic Chemistry, vol. 76, no. 15, pp. 6320-6325, 2011.
  • J. C. G. E. da Silva, "An In Silico Infrared Spectral Library of Molecular Ions for Metabolite Identification," Analytical Chemistry, vol. 95, no. 25, pp. 9480-9488, 2023.
  • Y. Wang et al., "Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity," RSC Advances, vol. 11, no. 48, pp. 30251-30260, 2021.
  • M. A. van der Meer, J. C. G. E. da Silva, and G.
  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available: [Link]

  • Reddit. IR Spectra Help. Available: [Link]

  • ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Available: [Link]

  • American Chemical Society. Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Available: [Link]

  • ResearchGate. Experimental approach of IR-IS, combining mass spectrometry with.... Available: [Link]

  • Google Patents. PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID.
  • PubMed Central. Structural Elucidation of Agrochemical Metabolic Transformation Products Based on Infrared Ion Spectroscopy to Improve In Silico Toxicity Assessment. Available: [Link]

  • Google Patents. Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • PubMed Central. Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. Available: [Link]

  • Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • MDPI. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Available: [Link]

  • Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. Angewandte Chemie International Edition, vol. 59, no. 51, pp. 23073-23077, 2020.
  • Copies of 1H, 13C, 19F NMR spectra. University of the Basque Country. Available: [Link]

  • Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid. Available: [Link]

Sources

1H NMR spectrum of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Section 1: Introduction

For researchers and scientists in drug development and synthetic chemistry, unambiguous structural elucidation of novel compounds is a cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the most powerful tool for determining the detailed structure of organic molecules in solution. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (CAS No: 1269461-73-5), a complex diaryl ether with multiple distinct proton environments.

This document moves beyond a simple recitation of expected peaks. As a senior application scientist, the goal is to provide a predictive and interpretive framework grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the subtle electronic effects exerted by the molecule's functional groups. We will dissect the causality behind the expected spectral features, offer a robust protocol for data acquisition, and discuss potential spectral complexities, thereby equipping the reader with the expertise to confidently analyze this and similar molecular architectures.

Section 2: Deciphering the Molecular Architecture

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the molecule. The structure of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate consists of two substituted benzene rings linked by an ether oxygen, with two methoxycarbonyl (-COOCH₃) groups. Due to the substitution pattern, there are no elements of symmetry that would render any of the aromatic protons chemically equivalent. This results in seven distinct aromatic proton signals and two distinct methyl proton signals.

These nine unique proton environments are systematically labeled in the diagram below for clarity throughout this guide.

Caption: Molecular structure with systematic proton labeling.

Section 3: Theoretical Principles and Spectral Prediction

The precise appearance of a ¹H NMR spectrum is governed by two primary factors: the chemical shift (δ), which indicates the electronic environment of a proton, and spin-spin coupling (J), which causes signals to split based on the number of neighboring protons.[1]

3.1: Chemical Shift (δ) Analysis

The chemical environment of each proton dictates its resonance frequency. Protons in electron-poor environments are "deshielded" and appear at a higher chemical shift (further downfield), while those in electron-rich environments are "shielded" and appear upfield.[2]

  • Aromatic Protons (δ 6.5-8.5 ppm): Protons directly attached to a benzene ring typically resonate in this region due to the ring current effect, which strongly deshields them.[3] The specific position is modulated by the electronic influence of the substituents.

    • Ring A (Iodinated Ring):

      • The iodine atom at C-5 exerts a moderate electron-withdrawing inductive effect and a deshielding anisotropic effect, influencing adjacent protons H-4 and H-6.

      • The methoxycarbonyl group at C-1 is strongly electron-withdrawing, significantly deshielding the ortho proton, H-6.

      • The ether oxygen at C-2 is electron-donating through resonance, which would typically shield ortho (H-3) and para (H-5, now substituted) positions.

    • Ring B (Phenoxy Ring):

      • The methoxycarbonyl group at C-2' is strongly electron-withdrawing, deshielding its ortho proton, H-3', and para proton, H-5'.

      • The ether linkage at C-1' is electron-donating, shielding its ortho (H-6') and para (H-4') protons relative to benzene (7.3 ppm).[4]

  • Methoxy Protons (δ 3.5-4.0 ppm): The two methyl groups are part of ester functionalities. The protons are deshielded by the adjacent oxygen atom, placing their signals in this characteristic region. As they are in non-equivalent electronic environments, they are expected to appear as two distinct singlets.

3.2: Spin-Spin Coupling (J) Analysis

Spin-spin coupling arises from the interaction of the magnetic fields of neighboring, non-equivalent protons, transmitted through the bonding electrons.[5] This interaction splits a single resonance peak into a multiplet. The number of lines in the multiplet is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons.[6]

  • Ortho Coupling (³J): Coupling between protons on adjacent carbons. It is the strongest, typically in the range of 7–10 Hz.[4]

  • Meta Coupling (⁴J): Coupling between protons separated by three bonds. It is significantly weaker, around 2–3 Hz.[4]

  • Para Coupling (⁵J): Coupling over four bonds is usually too small to be resolved (0-1 Hz).

  • Through-Space Coupling: In sterically crowded molecules like diaryl ethers, protons that are close in space but distant in terms of bonds can sometimes couple.[7][8] A Nuclear Overhauser Effect (NOE) experiment would be required to confirm such interactions, for instance, between H-6 and H-6'.

3.3: Predicted Spectral Data

Based on the principles above, a detailed prediction of the ¹H NMR spectrum is summarized in the table below. The chemical shifts are estimated based on additive substituent effects and data from analogous compounds.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-6 8.0 – 8.2Doublet (d)⁴J ≈ 2-3 HzStrongly deshielded by the ortho -COOCH₃ group. Split by meta-coupling to H-4.
H-4 7.8 – 8.0Doublet of Doublets (dd)³J ≈ 8-9 Hz, ⁴J ≈ 2-3 HzDeshielded by the para -COOCH₃ and ortho -I. Split by ortho-coupling to H-3 and meta-coupling to H-6.
H-3 7.0 – 7.2Doublet (d)³J ≈ 8-9 HzShielded by the ortho ether oxygen. Split by ortho-coupling to H-4.
H-6' 7.6 – 7.8Doublet of Doublets (dd)³J ≈ 7-8 Hz, ⁴J ≈ 1-2 HzDeshielded by proximity to the ether linkage. Split by ortho-coupling to H-5' and meta-coupling to H-4'.
H-4' 7.4 – 7.6Triplet of Doublets (td) or Multiplet (m)³J ≈ 7-8 Hz, ⁴J ≈ 1-2 HzComplex splitting from two ortho neighbors (H-3', H-5') and one meta neighbor (H-6').
H-5' 7.2 – 7.4Triplet of Doublets (td) or Multiplet (m)³J ≈ 7-8 Hz, ⁴J ≈ 1-2 HzPara to the ether linkage and ortho/meta to other protons. Split by H-4' and H-6'.
H-3' 7.1 – 7.3Doublet of Doublets (dd)³J ≈ 7-8 Hz, ⁴J ≈ 1-2 HzOrtho to the deshielding -COOCH₃ group. Split by ortho-coupling to H-4' and meta-coupling to H-5'.
-OCH₃ (A) 3.8 – 4.0Singlet (s)N/ANon-equivalent methoxy ester protons.
-OCH₃ (B) 3.7 – 3.9Singlet (s)N/ANon-equivalent methoxy ester protons.

Section 4: A Practical Guide to Spectrum Acquisition

The trustworthiness of any spectral data relies on a validated and meticulously executed experimental protocol.

4.1: Protocol for Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

  • Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for moderately polar organic compounds.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.

  • Internal Standard: CDCl₃ often contains a small amount of tetramethylsilane (TMS) as an internal reference, which is defined as 0.00 ppm. Verify its presence or add a trace amount if necessary.[9]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

4.2: NMR Instrument Parameters

Acquiring a high-quality spectrum requires appropriate parameter selection. The following are typical starting parameters for a 400 MHz spectrometer.[10]

ParameterRecommended ValueRationale
Solvent CDCl₃Good solubility, minimal signal overlap.
Temperature 298 KStandard room temperature acquisition.
Pulse Program zg30Standard 30° pulse for quantitative analysis.
Number of Scans 16-64Increase for dilute samples to improve signal-to-noise.
Relaxation Delay (D1) 1.0 - 5.0 sEnsures full relaxation of protons for accurate integration.
Acquisition Time (AQ) 3-4 sDetermines digital resolution.

The general workflow for acquiring and processing the spectrum is illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample into Spectrometer transfer->instrument setup Load Standard Parameters (zg30) instrument->setup acquire Acquire FID Data (16 Scans) setup->acquire ft Fourier Transform (FT) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Peak Integration & Calibration baseline->integrate

Sources

13C NMR data for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Introduction

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a complex diaryl ether derivative. Molecules of this class are significant in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecular architectures. The precise structural elucidation of such compounds is a prerequisite for their application, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as one of the most powerful analytical tools for this purpose.

This technical guide provides a comprehensive analysis of the ¹³C NMR data for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. As a Senior Application Scientist, this document is structured to not only present the spectral data but also to explain the causal relationships between the molecular structure and the observed chemical shifts. It offers field-proven insights into experimental design, data interpretation, and structural validation, intended for researchers, scientists, and drug development professionals who rely on robust analytical characterization.

Molecular Structure and Carbon Environments

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify all unique carbon environments. Due to the asymmetric substitution on both phenyl rings, all 16 carbon atoms in Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate are chemically non-equivalent.[1] Consequently, the proton-decoupled ¹³C NMR spectrum is expected to exhibit 16 distinct signals.

The structure and carbon numbering scheme are presented below. This numbering is used for the assignment of chemical shifts throughout this guide.

Caption: Molecular structure of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Predicted ¹³C NMR Spectral Data

Carbon AtomEnvironmentPredicted Chemical Shift (δ) [ppm]Rationale
C7, C7'Ester Carbonyl (C=O)165 - 175Typical range for ester carbonyls.[2][6] Two distinct signals are expected.
C1, C2'Aromatic (Ar-O-Ar)145 - 160Carbons directly attached to the ether oxygen are significantly deshielded.[7]
C2, C1'Aromatic (Ar-C=O, Ar-O)125 - 140Quaternary carbons adjacent to electron-withdrawing groups or the ether linkage.
C3,C4,C6,C3',C4',C5',C6'Aromatic (Ar-H)115 - 140Standard range for protonated aromatic carbons.[2] Specific shifts depend on proximity to substituents.
C5Aromatic (Ar-I)85 - 95The "heavy atom effect" of iodine causes a significant upfield shift for the directly attached carbon compared to other halogen substituents.[7]
C8, C8'Methoxy (-OCH₃)50 - 55Typical range for ester methoxy carbons.[2][6] Two distinct signals are expected.

Experimental Protocol for Data Acquisition

The reliability of NMR data is fundamentally dependent on a robust and well-documented experimental methodology. The following protocol outlines a self-validating system for acquiring high-quality ¹³C NMR spectra for compounds like Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Sample Preparation

The causality behind meticulous sample preparation is to eliminate artifacts and ensure high-resolution data.

  • Weighing: Accurately weigh 15-25 mg of the high-purity, dried compound. A higher concentration is often required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[4]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice.[8] Its residual proton signal is at 7.26 ppm, and its carbon signal appears as a characteristic triplet at 77.16 ppm, which serves as an excellent internal reference.[8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent within a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution, which is critical for sharp, well-resolved NMR signals.

NMR Spectrometer Setup and Data Acquisition

The choice of acquisition parameters directly impacts the signal-to-noise ratio and overall quality of the final spectrum.

  • Instrumentation: Utilize a high-resolution NMR spectrometer operating at a ¹³C frequency of 100 MHz or higher.

  • Experiment Type: A standard one-dimensional proton-decoupled ¹³C experiment is the primary choice. This simplifies the spectrum by collapsing all carbon signals into singlets.[1]

  • Key Acquisition Parameters:

    • Pulse Angle: A 30-45 degree pulse angle is typically used to allow for a shorter relaxation delay without saturating the signals, especially for quaternary carbons.

    • Relaxation Delay (d1): Set to 2-5 seconds. This delay is crucial to allow the nuclear spins to return to equilibrium before the next pulse, ensuring accurate signal integration, although integration is not typically quantitative in standard ¹³C NMR.

    • Acquisition Time (at): Typically 1-2 seconds.

    • Number of Scans (ns): Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

  • Referencing: Calibrate the chemical shift scale using the solvent signal (CDCl₃ at 77.16 ppm).[8]

The logical flow of this process is visualized in the workflow diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 15-25 mg of Sample dissolve Dissolve in 0.6-0.7 mL CDCl3 weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer homogenize Vortex to Homogenize transfer->homogenize insert Insert Sample into Spectrometer homogenize->insert setup Load ¹³C Acquisition Parameters (Pulse, Delay, Scans) insert->setup acquire Acquire Free Induction Decay (FID) setup->acquire ft Fourier Transform FID acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to Solvent (77.16 ppm) baseline->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: Workflow for ¹³C NMR data acquisition and processing.

Advanced Structural Verification: DEPT Spectroscopy

For unambiguous assignment of carbon types, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. A DEPT-135 experiment would be particularly useful for this molecule. In a DEPT-135 spectrum:

  • CH₃ groups appear as positive signals.

  • CH₂ groups appear as negative signals (none in this molecule).

  • CH groups appear as positive signals.

  • Quaternary carbons are absent.

This technique would definitively confirm the two methoxy carbons (C8, C8') and the eight protonated aromatic carbons (CH), while the six quaternary aromatic carbons and two carbonyl carbons would not appear, thus validating their assignment.

Conclusion

The ¹³C NMR spectrum of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is predicted to show 16 unique signals, consistent with its asymmetric structure. The chemical shifts are governed by the electronic effects of the substituents, with the ester carbonyls appearing furthest downfield (165-175 ppm), the methoxy carbons appearing furthest upfield (50-55 ppm), and the carbon directly bonded to iodine showing a characteristic upfield shift to around 85-95 ppm. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectral data. The subsequent application of advanced techniques like DEPT-135 allows for the unequivocal confirmation of the carbon framework, ensuring the structural integrity of this important synthetic intermediate for applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • National Center for Biotechnology Information. (n.d.). Methyl 5-iodo-2-methoxybenzoate. PubMed Central. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • Seema Finechem Industry. (n.d.). 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0. [Link]

  • ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 5-iodo-2-(naphth-2-ylmethoxy)benzoate. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

  • European Patent Office. (n.d.). EP 1642881 B1 - Process for producing 5-iodo-2-methylbenzoic acid. [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • mzCloud. (2018). Methyl 2-{[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy}benzoate. [Link]

  • Supporting Information. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. [Link]

  • The Royal Society of Chemistry. (2010). Copper-Catalyzed Tandem Process: An Efficient Approach to 2-Substituted-1, 4-benzodioxanes - Supporting Information. [Link]

  • SpectraBase. (n.d.). Methyl 3,5-bis((4-(1,3-dioxolan-2-yl)benzyl)oxy)benzoate - Optional[13C NMR]. [Link]

Sources

An In-Depth Technical Guide to Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, a diaryl ether compound of significant interest in synthetic and medicinal chemistry. The guide details its chemical identity, physicochemical properties, and a plausible synthetic route via the Ullmann condensation reaction. A thorough characterization, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), is presented to aid in its identification and quality control. Furthermore, the potential applications of this molecule as a versatile building block in the synthesis of complex bioactive molecules and its relevance in drug discovery are discussed. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction: The Significance of Diaryl Ether Scaffolds

Diaryl ethers are a prominent structural motif in a vast array of natural products and synthetic molecules with diverse biological activities. Their presence is crucial for the therapeutic efficacy of numerous drugs, contributing to their conformational rigidity and ability to engage with biological targets. The unique diaryl ether linkage in Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, combined with the presence of iodo- and methoxycarbonyl- functionalities, makes it a highly versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. The iodo-substituent, for instance, provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broad chemical space.

Chemical Identity and Physicochemical Properties

  • IUPAC Name: Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

  • CAS Number: 1269461-73-5[1]

  • Molecular Formula: C₁₆H₁₃IO₅[1]

  • Molecular Weight: 412.18 g/mol [1]

A summary of the key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular Weight412.18 g/mol [1]
PurityTypically ≥95%[1]
AppearanceSolid (predicted)General knowledge
Storage ConditionsKeep in a dark place, sealed in dry, 2-8°C[1]

Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

The synthesis of the target molecule is most effectively achieved through a copper-catalyzed Ullmann condensation reaction. This well-established method for the formation of diaryl ethers involves the coupling of an aryl halide with a phenol. In this case, the reaction would proceed between methyl 2-hydroxy-5-iodobenzoate (also known as methyl 5-iodosalicylate) and methyl 2-hydroxybenzoate (methyl salicylate).

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation provides a direct and reliable route to the desired diaryl ether. The general reaction is depicted below:

G cluster_reactants Reactants cluster_reagents Reagents Reactant1 Methyl 2-hydroxy-5-iodobenzoate Catalyst Cu(I) Catalyst (e.g., CuI) Reactant2 Methyl Salicylate Product Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate Catalyst->Product Ullmann Condensation Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., DMF, Toluene)

Caption: Proposed synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methodologies for Ullmann-type diaryl ether synthesis and is provided as a guideline. Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials:

  • Methyl 2-hydroxy-5-iodobenzoate (1.0 eq)

  • Methyl salicylate (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 - 0.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add methyl 2-hydroxy-5-iodobenzoate, copper(I) iodide, and potassium carbonate.

  • Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

  • Add anhydrous DMF or toluene via syringe, followed by the addition of methyl salicylate.

  • Heat the reaction mixture to 120-150°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Mechanistic Insights

The Ullmann condensation is a complex reaction with a mechanism that is still a subject of some debate. However, the generally accepted pathway involves the following key steps:

  • Formation of a Copper(I) Phenoxide: The base deprotonates the phenol (methyl salicylate), which then coordinates to the copper(I) catalyst.

  • Oxidative Addition: The aryl iodide (methyl 2-hydroxy-5-iodobenzoate) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

  • Reductive Elimination: The diaryl ether product is formed through reductive elimination from the copper(III) intermediate, regenerating a copper(I) species to continue the catalytic cycle.

G CuI Cu(I) Catalyst CuPhenoxide [Cu(I)-OAr'] Complex Phenol Ar'-OH (Methyl Salicylate) Phenol->CuPhenoxide + Cu(I), - H⁺ Base Base Base->Phenol Deprotonation CuIII_Intermediate [Ar-Cu(III)-OAr'] Intermediate CuPhenoxide->CuIII_Intermediate + Ar-I (Oxidative Addition) ArylIodide Ar-I (Methyl 2-hydroxy-5-iodobenzoate) CuIII_Intermediate->CuI Regeneration of Catalyst DiarylEther Ar-O-Ar' (Product) CuIII_Intermediate->DiarylEther Reductive Elimination

Caption: Simplified catalytic cycle of the Ullmann condensation.

Characterization and Spectroscopic Analysis

Due to the lack of publicly available experimental spectra for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, the following data is predicted based on the analysis of its structural analogues and general principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ 7.9 - 8.1dAromatic H ortho to iodo group
~ 7.6 - 7.8ddAromatic H
~ 7.3 - 7.5mAromatic H's
~ 6.8 - 7.1mAromatic H's
~ 3.9sMethoxycarbonyl CH₃
~ 3.8sMethoxycarbonyl CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 165 - 168C=O (ester)
~ 155 - 160C-O (aromatic ether)
~ 140 - 150Aromatic C's
~ 120 - 135Aromatic C's
~ 85 - 95C-I
~ 52 - 53OCH₃ (ester)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2960 - 2850WeakAliphatic C-H stretch (methyl)
~ 1730 - 1715StrongC=O stretch (ester)
~ 1600, 1480Medium-StrongAromatic C=C stretch
~ 1250 - 1200StrongC-O stretch (aryl ether)
~ 1200 - 1000StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M]⁺: m/z 412.18

  • Expected Fragmentation Pattern: Loss of methoxy (-OCH₃), methoxycarbonyl (-COOCH₃), and cleavage of the diaryl ether bond are anticipated fragmentation pathways.

Applications in Drug Development and Medicinal Chemistry

While specific applications of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate in drug development are not extensively documented in publicly available literature, its structural features make it a highly valuable intermediate for the synthesis of biologically active molecules.

  • Scaffold for Bioactive Compounds: The diaryl ether core is a common feature in many natural products and synthetic drugs with a wide range of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory agents.

  • Versatile Building Block: The presence of two ester groups allows for differential hydrolysis and subsequent derivatization to introduce diverse functionalities. The iodo-substituent serves as a key handle for introducing further complexity through reactions such as Suzuki, Sonogashira, and Heck cross-couplings. This enables the rapid generation of libraries of compounds for high-throughput screening.

  • Potential as a Precursor to Pharmaceutical Intermediates: This compound can be envisioned as a precursor to more complex pharmaceutical intermediates. For instance, the iodo-group can be transformed into other functional groups, and the ester groups can be converted to amides or other functionalities to modulate the physicochemical and pharmacological properties of the final compounds.

G cluster_derivatization Derivatization Pathways Start Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate CrossCoupling Cross-Coupling (e.g., Suzuki, Sonogashira) Start->CrossCoupling Iodo-group functionalization EsterHydrolysis Ester Hydrolysis Start->EsterHydrolysis Ester group modification Bioactive Bioactive Molecules (e.g., Enzyme Inhibitors, Receptor Ligands) CrossCoupling->Bioactive Amidation Amidation EsterHydrolysis->Amidation Amidation->Bioactive

Caption: Potential synthetic utility of the title compound.

Conclusion

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a strategically important molecule with significant potential in organic synthesis and medicinal chemistry. This technical guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, and a comprehensive analysis of its expected spectroscopic characteristics. Its value as a versatile building block for the construction of complex diaryl ether-containing molecules positions it as a key intermediate for the development of novel therapeutic agents. Further research into the applications of this compound is warranted and is expected to unveil its full potential in the field of drug discovery.

References

  • Lead Sciences. Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. [Link] Accessed: January 24, 2026.

Sources

Starting materials for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Authored by: A Senior Application Scientist

Introduction

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a complex diaryl ether with significant potential as an intermediate in the synthesis of novel pharmaceuticals and functional materials. Its structure, characterized by a substituted diaryl ether linkage, necessitates a carefully planned synthetic strategy. This technical guide provides an in-depth analysis of the selection of starting materials for the synthesis of this target molecule, focusing on the chemical logic and experimental considerations crucial for researchers and professionals in drug development.

The core of this synthesis lies in the formation of the diaryl ether bond, a reaction class that has been extensively studied and optimized. The most common and industrially scalable methods for constructing such a linkage are transition metal-catalyzed cross-coupling reactions, particularly the Ullmann condensation. The choice of starting materials is therefore dictated by the retrosynthetic analysis of the target molecule, which logically dissects it into two key aromatic precursors.

Retrosynthetic Analysis and Key Starting Materials

The structure of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate can be deconstructed at the ether linkage to reveal two primary building blocks. The most logical and convergent synthetic approach involves the coupling of a substituted halobenzoate with a substituted hydroxybenzoate. This leads to two potential combinations of starting materials, both of which are commercially available or can be readily synthesized from common precursors.

Primary Synthetic Route: Starting Materials

The most direct and commonly employed pathway for the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate involves the following two starting materials:

  • Methyl 5-iodo-2-hydroxybenzoate: This molecule provides one of the aromatic rings and the hydroxyl group that, upon deprotonation, will act as the nucleophile in the etherification reaction. The synthesis of this starting material typically begins with the iodination of salicylic acid, followed by esterification. The direct iodination of salicylic acid using electrophilic iodinating agents can achieve regioselective substitution at the 5-position.[1]

  • Methyl 2-bromobenzoate (or another suitable 2-halobenzoate): This molecule provides the second aromatic ring and the necessary leaving group (in this case, bromine) for the nucleophilic aromatic substitution reaction. The bromine atom at the 2-position is activated towards substitution by the adjacent electron-withdrawing methoxycarbonyl group.

The general synthetic scheme for this approach is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Methyl 5-iodo-2-hydroxybenzoate Methyl 5-iodo-2-hydroxybenzoate Ullmann Condensation Ullmann Condensation Methyl 5-iodo-2-hydroxybenzoate->Ullmann Condensation Methyl 2-bromobenzoate Methyl 2-bromobenzoate Methyl 2-bromobenzoate->Ullmann Condensation Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate Ullmann Condensation->Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Caption: Synthetic workflow for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Alternative Synthetic Route: Starting Materials

An alternative, though potentially less common, synthetic strategy involves reversing the functionalities of the two aromatic rings:

  • Methyl 2-hydroxybenzoate (Methyl Salicylate): In this scenario, the hydroxyl group of the readily available methyl salicylate acts as the nucleophile.[2][3]

  • Methyl 5-iodo-2-bromobenzoate (or another suitable 2-halobenzoate): This molecule would then serve as the electrophilic partner. The synthesis of this starting material can be more complex, potentially requiring multiple steps starting from 2-methylbenzoic acid, including iodination and subsequent bromination and esterification.[4][5]

The choice between these two routes will often depend on the commercial availability and cost of the starting materials, as well as the overall yield and purity achievable in the subsequent coupling reaction.

Detailed Experimental Protocol: Ullmann Condensation

The following is a generalized, step-by-step protocol for the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate via the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[6][7]

Materials and Reagents
Reagent/MaterialPurpose
Methyl 5-iodo-2-hydroxybenzoateStarting Material (Nucleophile precursor)
Methyl 2-bromobenzoateStarting Material (Electrophile)
Copper(I) iodide (CuI)Catalyst
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Base
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Solvent
Ligand (e.g., 1,10-Phenanthroline, L-proline)Optional, to enhance reaction rate and yield
Step-by-Step Procedure
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 5-iodo-2-hydroxybenzoate (1.0 eq), Methyl 2-bromobenzoate (1.1 eq), Copper(I) iodide (0.1 eq), and Potassium Carbonate (2.0 eq). If a ligand is used, it is also added at this stage (0.2 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Inert Atmosphere: Purge the reaction vessel with nitrogen for 10-15 minutes to ensure an inert atmosphere, which is crucial for preventing the oxidation of the copper catalyst.

  • Reaction: Heat the reaction mixture to a temperature between 120-150 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Causality Behind Experimental Choices
  • Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann-type reactions. The copper facilitates the coupling of the aryl halide with the phenoxide.

  • Base: A strong base like potassium carbonate or cesium carbonate is required to deprotonate the hydroxyl group of Methyl 5-iodo-2-hydroxybenzoate, forming the nucleophilic phenoxide species.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and to achieve the high temperatures necessary for the reaction to proceed at a reasonable rate.

  • Ligand: While not always necessary, the addition of a ligand can stabilize the copper catalyst, increase its solubility, and accelerate the rate of the reaction, often leading to higher yields and milder reaction conditions.

Conclusion

The synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is most efficiently achieved through a copper-catalyzed Ullmann condensation. The selection of starting materials, primarily Methyl 5-iodo-2-hydroxybenzoate and a 2-halobenzoate ester like Methyl 2-bromobenzoate , is a critical first step that dictates the overall efficiency of the synthesis. A thorough understanding of the reaction mechanism and the role of each component in the experimental protocol is paramount for achieving high yields and purity of the desired product. This guide provides the foundational knowledge for researchers and drug development professionals to confidently approach the synthesis of this and other complex diaryl ether structures.

References

  • CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google P
  • CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google P
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC - NIH. (URL: [Link])

  • EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)
  • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library. (URL: [Link])

  • PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - European Patent Office - EP 1642881 B1 - Googleapis.com. (URL: [Link])

  • US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google P
  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzo
  • Synthesis of 5‐iodosalicylic acid based 1,3,4‐oxadiazoline derivatives... - ResearchGate. (URL: [Link])

  • Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate - Lead Sciences. (URL: [Link])

  • CN104447308B - The synthetic method of methyl hydroxybenzoate - Google P
  • Synthesis of some bis- and mono-2-hydroxybenzoic acid derivatives and the determination of their acidity constants - ResearchGate. (URL: [Link])

  • METHYL 2-HYDROXYBENZOATE - Ataman Kimya. (URL: [Link])

  • Aspirin synthesis part 1 - BHASVIC. (URL: [Link])

  • 5-Iodosalicylic acid | C7H5IO3 | CID 8388 - PubChem - NIH. (URL: [Link])

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (URL: [Link])

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - ResearchGate. (URL: [Link])

  • Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

  • US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google P

Sources

Solubility of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a complex organic molecule with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its purification, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and a predictive analysis of its behavior in common organic solvents based on its structural attributes and data from analogous compounds.

Introduction: The Significance of Solubility in Drug Discovery and Development

In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is ensuring that the compound can be effectively delivered to its site of action in the body. This is intrinsically linked to its solubility, the ability of the compound to dissolve in a solvent to form a homogeneous solution[1][2]. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption[3]. Consequently, the characterization of a compound's solubility profile, not only in aqueous media but also in a range of organic solvents, is a cornerstone of preclinical development. Organic solvents play a crucial role in the synthesis, purification, crystallization, and formulation of pharmaceutical compounds[4][5].

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (C₁₆H₁₃IO₅, M.W. 412.1759) is a molecule of interest with a complex structure featuring multiple functional groups that influence its physicochemical properties, including its solubility[6]. This guide is intended to serve as a technical resource for researchers working with this and structurally related compounds, providing both the theoretical framework and practical guidance for assessing its solubility.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG) of the system. The relationship is expressed by the equation:

ΔG = ΔH – TΔS [1]

where ΔH is the enthalpy of dissolution, T is the absolute temperature, and ΔS is the entropy of dissolution. For a compound to dissolve spontaneously, ΔG must be negative.

  • Enthalpy of Dissolution (ΔH): This term represents the heat absorbed or released during the dissolution process. It is the net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. Dissolution can be endothermic (ΔH > 0) or exothermic (ΔH < 0)[7].

  • Entropy of Dissolution (ΔS): This term reflects the change in randomness or disorder of the system upon dissolution. Generally, the dissolution of a solid into a liquid results in an increase in entropy (ΔS > 0) as the molecules become more dispersed[1].

The interplay of these factors, along with the principle of "like dissolves like," dictates the extent of a compound's solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence and arrangement of polar functional groups.

Predictive Analysis of Solubility for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Molecular Structure:

  • Key Structural Features:

    • Two methyl ester groups (-COOCH₃), which are polar.

    • An ether linkage (-O-), which is also polar.

    • An iodine atom (-I), which is large and polarizable, contributing to van der Waals forces.

    • Two phenyl rings, which are nonpolar.

The presence of both polar functional groups and nonpolar aromatic rings suggests that this compound will exhibit moderate polarity. Consequently, it is expected to be poorly soluble in highly polar solvents like water and in very nonpolar solvents like hexane. Its optimal solubility is likely to be found in solvents of intermediate polarity.

Expected Solubility in Common Organic Solvents (Qualitative):

SolventPolarityPredicted SolubilityRationale
Hexane NonpolarLowThe large nonpolar aromatic rings will have some affinity, but the polar ester and ether groups will limit solubility.
Toluene Nonpolar (Aromatic)ModerateThe aromatic nature of toluene will interact favorably with the phenyl rings of the solute.
Dichloromethane Polar AproticHighIts polarity is well-suited to solvate both the polar functional groups and the nonpolar aromatic rings.
Ethyl Acetate Polar AproticHighAs an ester itself, it is likely to have favorable interactions with the methyl ester groups of the solute.
Acetone Polar AproticHighA good general-purpose polar aprotic solvent that should effectively solvate the molecule.
Methanol Polar ProticModerate to HighThe polarity is suitable, but the hydrogen bonding capability of methanol might not be as effective as with more polar solutes.
Ethanol Polar ProticModerate to HighSimilar to methanol, it should be a reasonably good solvent.
Acetonitrile Polar AproticModerate to HighIts polarity and aprotic nature should allow for good solvation.
Water Highly PolarVery LowThe large, nonpolar aromatic portion of the molecule will dominate, leading to poor aqueous solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method[3]. This protocol outlines the steps for determining the solubility of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate in a chosen organic solvent.

Materials and Equipment
  • Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (solid, of known purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or sealed test tubes

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key stages of the solubility determination process.

experimental_workflow A 1. Sample Preparation - Weigh excess solid solute - Add to a known volume of solvent B 2. Equilibration - Agitate at a constant temperature - (e.g., 24-48 hours) A->B Incubation C 3. Phase Separation - Allow undissolved solid to settle - Centrifuge if necessary B->C Settling D 4. Sample Collection & Filtration - Withdraw supernatant - Filter through a 0.22 µm syringe filter C->D Aspiration E 5. Sample Dilution - Dilute the filtered solution - to fall within the analytical range D->E Dilution F 6. Quantification - Analyze by HPLC-UV or UV-Vis - Determine the concentration E->F Injection/Measurement G 7. Data Analysis - Calculate solubility - (mg/mL or mol/L) F->G Calculation

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate into a series of scintillation vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment[3].

    • Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours in the same temperature-controlled environment.

    • Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid material.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. The first few drops should be discarded to saturate the filter membrane.

  • Quantification:

    • Using UV-Vis Spectroscopy:

      • Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to generate a calibration curve.

      • Accurately dilute the filtered sample solution with the solvent to ensure its absorbance falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve[8].

    • Using HPLC:

      • Develop a suitable HPLC method (column, mobile phase, flow rate, injection volume) for the compound.

      • Prepare a calibration curve by injecting standard solutions of known concentrations.

      • Inject the filtered sample solution (diluted if necessary) and determine its concentration based on the peak area relative to the calibration curve[2][9].

  • Calculation of Solubility:

    • Calculate the concentration of the undissolved compound in the original saturated solution, taking into account any dilution factors.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

All quantitative solubility data should be presented in a clear and concise tabular format for easy comparison.

Table 1: Experimentally Determined Solubility of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
DichloromethaneExperimental ValueCalculated Value
Ethyl AcetateExperimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value
MethanolExperimental ValueCalculated Value
TolueneExperimental ValueCalculated Value
HexaneExperimental ValueCalculated Value

Conclusion

The solubility of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a critical parameter that influences its handling, purification, and potential application in drug development. This guide has provided a theoretical foundation for understanding its solubility, a predictive analysis based on its molecular structure, and a detailed, self-validating experimental protocol for its quantitative determination. By following the methodologies outlined herein, researchers can obtain reliable and reproducible solubility data, which is essential for making informed decisions in the research and development process. The principles and techniques described are broadly applicable to the characterization of other novel chemical entities.

References

  • Process for producing 5-iodo-2-methylbenzoic acid.
  • Factors That Affect Solubility. Chemistry LibreTexts. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Solubility of Organic Compounds. Chem LibreTexts. [Link]

  • Thermodynamics of Solubility. Chemistry LibreTexts. [Link]

  • Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. Lead Sciences. [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (PDF) [Link]

  • Solubility. Wikipedia. [Link]

  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. [Link]

  • Principles of Solubility. ResearchGate. [Link]

  • The solubility of benzoic acid in seven solvents. ResearchGate. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • Process For Producing 5 Iodo 2 Methylbenzoic Acid. Quick Company. [Link]

  • Chemical Properties of Benzoic acid, 2-phenoxy-, methyl ester (CAS 21905-56-6). Cheméo. [Link]

  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. [Link]

  • Spectroscopic Approach for Identification of Key Factors and Elucidation of Mechanism of Drug Dissolution from Oral. CORE. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (PDF) [Link]

  • Experiment_727_Organic Compound Functional Groups. Chemistry LibreTexts. [Link]

  • Synthesis of methyl 5-iodo-2-(naphth-2-ylmethoxy)benzoate. PrepChem.com. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Methyl 5-chloro-2-methoxybenzoate. PubChem. [Link]

  • Organic Chemistry: Introduction to Solubility. SALTISE. [Link]

  • PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID. European Patent Office. [Link]

  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Patsnap. [Link]

  • Chemical Properties of 2-Me-phenoxy (CAS 3174-49-0). Cheméo. [Link]

  • Solubility of alkyl benzoates. II. Effect of dielectric constant on the solubility of substituted alkyl benzoates. Semantic Scholar. [Link]

Sources

Methodological & Application

Application Note & Protocol: Ullmann Condensation for the Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ullmann condensation, a cornerstone of carbon-oxygen bond formation, facilitates the synthesis of diaryl ethers—a structural motif prevalent in pharmaceuticals, natural products, and advanced materials.[1] Historically, this copper-catalyzed reaction required harsh conditions, often involving high temperatures and stoichiometric amounts of copper.[2] However, the advent of modern catalytic systems, particularly those incorporating activating ligands, has significantly broadened the reaction's scope and improved its efficiency, allowing for milder and more versatile applications.[2][3] This document provides a detailed protocol and scientific rationale for the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, a complex diaryl ether, via a ligand-assisted Ullmann condensation.

Reaction Principle & Mechanistic Overview

The Ullmann-type diaryl ether synthesis is a copper-catalyzed nucleophilic aromatic substitution.[4] The reaction couples an aryl halide with a phenol in the presence of a base. The catalytic cycle, while still a subject of some investigation, is generally understood to involve the following key steps:

  • Formation of a Copper(I) Phenoxide: The phenol is deprotonated by a base to form a phenoxide, which then coordinates with a Cu(I) salt.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the diaryl ether product and regenerate the active Cu(I) catalyst.

The use of ligands, such as N,N-dimethylglycine or oxalamides, can stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps, thereby lowering the required reaction temperature and catalyst loading.[5][6]

Visualizing the Catalytic Cycle

Ullmann_Condensation_Mechanism Figure 1: Simplified Catalytic Cycle of the Ullmann Condensation. cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuPhenoxide Cu(I)-OAr' CuI->CuPhenoxide + Ar'-O⁻ Phenoxide Ar'-O⁻ CuIII_Intermediate Ar-Cu(III)(X)-OAr' CuPhenoxide->CuIII_Intermediate + Ar-X (Oxidative Addition) ArylHalide Ar-X CuIII_Intermediate->CuI Reductive Elimination Product Ar-O-Ar' CuIII_Intermediate->Product End Product->End Diaryl Ether Start Start->Phenoxide Phenol + Base Start->ArylHalide Aryl Halide

Caption: Figure 1: Simplified Catalytic Cycle of the Ullmann Condensation.

Experimental Protocol: Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

This protocol details the synthesis of the target molecule from Methyl 5-iodo-2-hydroxybenzoate and Methyl 2-iodobenzoate. The choice of an aryl iodide as the coupling partner is strategic, as aryl iodides are generally more reactive than the corresponding bromides or chlorides in Ullmann condensations.[3]

Reactants and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
Methyl 5-iodo-2-hydroxybenzoate278.041.0278 mgPhenolic Substrate
Methyl 2-iodobenzoate262.031.2314 mgAryl Halide
Copper(I) Iodide (CuI)190.450.119 mgCatalyst
N,N-Dimethylglycine103.120.221 mgLigand
Cesium Carbonate (Cs₂CO₃)325.822.0652 mgBase
Dioxane (anhydrous)--5 mLSolvent
Step-by-Step Procedure
  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 5-iodo-2-hydroxybenzoate (278 mg, 1.0 mmol), Methyl 2-iodobenzoate (314 mg, 1.2 mmol), Copper(I) Iodide (19 mg, 0.1 mmol), N,N-dimethylglycine (21 mg, 0.2 mmol), and Cesium Carbonate (652 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 5 mL of anhydrous dioxane to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 20 mL of ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

    • Wash the celite pad with an additional 10 mL of ethyl acetate.

    • Combine the organic filtrates and wash with 20 mL of water, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Visualization

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow. cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - Methyl 5-iodo-2-hydroxybenzoate - Methyl 2-iodobenzoate - CuI, Ligand, Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Anhydrous Solvent (Dioxane) B->C D Heat and Stir (90-100 °C, 12-24h) C->D E Monitor by TLC D->E F Cool and Dilute (Ethyl Acetate) E->F G Filter through Celite F->G H Aqueous Wash & Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: Figure 2: Step-by-Step Experimental Workflow.

Rationale for Experimental Choices

  • Catalyst and Ligand: Copper(I) iodide is a commonly used and effective catalyst for Ullmann-type couplings.[7] N,N-dimethylglycine is a simple, inexpensive, and highly effective ligand that has been shown to promote diaryl ether synthesis at relatively low temperatures (around 90 °C).[5]

  • Base: Cesium carbonate is a strong, yet non-nucleophilic, base that effectively deprotonates the phenol without interfering with the ester functionalities of the reactants. Its high solubility in many organic solvents is also advantageous.

  • Solvent: Dioxane is a suitable high-boiling point aprotic solvent that can effectively dissolve the reactants and facilitate the reaction at the desired temperature. Other solvents like DMF or DMSO could also be employed.[3]

  • Temperature: A reaction temperature of 90-100 °C is a significant improvement over classical Ullmann conditions (often >200 °C) and is made possible by the use of an appropriate ligand.[8] This milder condition helps to prevent degradation of the starting materials and product.

  • Inert Atmosphere: The exclusion of oxygen is crucial as Cu(I) can be oxidized to Cu(II), which is generally less active in the catalytic cycle.

Safety Considerations

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Aryl iodides can be irritants; avoid inhalation and skin contact.

  • Dioxane is flammable and a suspected carcinogen; handle with care.

Conclusion

The Ullmann condensation remains a vital tool for the synthesis of diaryl ethers. The protocol described herein provides a modern, ligand-assisted approach for the synthesis of a complex, functionalized diaryl ether. By understanding the underlying mechanism and the role of each component, researchers can adapt and optimize this procedure for a wide range of substrates relevant to pharmaceutical and materials science applications.

References

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2003). Copper-catalyzed Ullmann-type diaryl ether synthesis can be performed at 90°C using either aryl iodides or aryl bromides as the substrates under the assistance of N,N-dimethylglycine. Organic Letters, 5(21), 3799–3802*.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 47(4), 283-285*.
  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Zhang, Y., Zhai, X., Chen, X., Zhou, W., Fan, M., Lai, Y., & Ma, D. (2017). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 82(9), 4964-4969*.
  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Google Patents. (n.d.). CN114956996B - A kind of production method of methyl salicylate.
  • Wikipedia. (2023, December 2). Ullmann reaction. Retrieved from [Link]

  • ResearchGate. (2016). CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Diaryl Ethers: A Modern Synthesis Approach.
  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Nature. (2023). Copper-catalysed dynamic kinetic asymmetric C−O cross-coupling to access chiral aryl oxime ethers and diaryl ethers. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 2-HYDROXYBENZOATE. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. Retrieved from [Link]

  • National Institutes of Health. (2023). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2018). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 20(15), 4501-4505.
  • European Patent Office. (n.d.). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - EP 1642881 B1. Retrieved from [Link]

  • RSC Education. (n.d.). The preparation of 2-hydroxybenzoic acid | 16–18 years. Retrieved from [Link]

  • MDPI. (2023). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Molecules, 28(18), 6529.
  • Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.
  • ResearchGate. (2015). Copper on boehmite-catalyzed ligand free synthesis of diaryl ehters and diaryl thioethers. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]

  • PubMed Central. (2023). Copper-catalyzed asymmetric C(sp2)–H arylation for the synthesis of P- and axially chiral phosphorus compounds. Retrieved from [Link]

Sources

The Strategic Utility of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient construction of novel therapeutic agents. Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, a bespoke diphenyl ether derivative, represents a key building block with significant potential in medicinal chemistry. Its unique structural features, namely the diaryl ether linkage, the presence of two distinct methyl ester functionalities, and a strategically positioned iodine atom, render it an exceptionally valuable intermediate for the synthesis of complex molecules, particularly in the realm of thyromimetics and other targeted therapies.

This comprehensive guide provides an in-depth exploration of the utility of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, offering detailed protocols for its synthesis and subsequent elaboration. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a robust framework for its application.

The Architectural Significance of a Privileged Scaffold

The diphenyl ether motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. This structural unit imparts a favorable combination of conformational flexibility and metabolic stability. In the case of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, the strategic placement of substituents unlocks a broad spectrum of synthetic possibilities.

The iodine atom serves as a versatile handle for the introduction of further molecular complexity through various cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. The two methyl ester groups offer differential reactivity, allowing for selective hydrolysis and subsequent amide bond formation or other modifications, which is a critical step in the synthesis of many targeted therapies.

Synthesis of the Core Scaffold: An Ullmann Condensation Approach

The construction of the diphenyl ether core of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is efficiently achieved via a copper-catalyzed Ullmann condensation. This classic reaction provides a reliable method for the formation of the diaryl ether linkage.

Protocol 1: Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

This protocol details the copper-catalyzed coupling of methyl 2-hydroxybenzoate and methyl 2-bromo-5-iodobenzoate.

Materials:

  • Methyl 2-hydroxybenzoate

  • Methyl 2-bromo-5-iodobenzoate

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Pyridine, anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Standard laboratory glassware

  • Flash chromatography system

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyl 2-bromo-5-iodobenzoate (1.0 eq), methyl 2-hydroxybenzoate (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.2 eq).

  • Add anhydrous pyridine (5 vol) and anhydrous DMF (5 vol) to the flask.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts. Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate as a pure solid.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper(I) catalyst, which would render it inactive.

  • Anhydrous Conditions: The presence of water can lead to side reactions and decrease the yield of the desired product.

  • Base: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of methyl 2-hydroxybenzoate, forming the nucleophilic phenoxide species required for the coupling reaction.

  • Solvent: A high-boiling polar aprotic solvent like DMF is used to ensure the solubility of the reactants and to facilitate the reaction at the required high temperature. Pyridine is often used as a co-solvent and ligand for the copper catalyst.

  • Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and byproducts.

Application in the Synthesis of Thyroid Hormone Analogs

Thyroid hormones are critical regulators of metabolism, and the development of synthetic analogs, or thyromimetics, is an area of significant therapeutic interest. The structure of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate makes it an ideal precursor for the synthesis of these molecules. The following protocol outlines a hypothetical, yet chemically sound, pathway for the elaboration of this intermediate into a thyroid hormone analog.

Protocol 2: Elaboration to a Thyromimetic Scaffold

This multi-step protocol describes the transformation of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate into a core thyromimetic structure.

Step 1: Selective Hydrolysis of the Methyl Ester

Materials:

  • Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.1 eq) and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of a more polar product.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the mono-acid product.

Causality of Experimental Choices:

  • Selective Hydrolysis: The ester group on the phenyl ring bearing the iodine is sterically less hindered and electronically more activated towards nucleophilic attack, allowing for its selective hydrolysis under carefully controlled conditions. Lithium hydroxide is a mild base that can effect this selective saponification.

Step 2: Suzuki-Miyaura Cross-Coupling

Materials:

  • Mono-acid product from Step 1

  • 4-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add the mono-acid product (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the coupled product.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium catalysts are highly effective for forming carbon-carbon bonds via the Suzuki-Miyaura reaction.

  • Ligand: Triphenylphosphine is a common ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Potassium carbonate is required for the transmetalation step of the catalytic cycle.

Step 3: Introduction of the Amino Acid Side Chain (Conceptual)

Further elaboration would involve the protection of the phenolic hydroxyl group, followed by the introduction of an amino acid side chain, typically an alanine moiety, to the carboxylic acid group via standard peptide coupling methodologies (e.g., using HATU or EDC/HOBt). Subsequent deprotection would yield the final thyromimetic compound.

Data Presentation

CompoundMolecular WeightKey Spectroscopic Data (Predicted)
Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate428.17 g/mol ¹H NMR: Aromatic protons in the range of δ 6.8-8.0 ppm, two distinct methyl singlets around δ 3.7-3.9 ppm.
Mono-acid intermediate414.14 g/mol ¹H NMR: Disappearance of one methyl singlet, appearance of a broad singlet for the carboxylic acid proton. IR: Broad O-H stretch.
Suzuki-coupled product454.23 g/mol ¹H NMR: Appearance of new aromatic signals corresponding to the 4-hydroxyphenyl group.

Visualizations

Experimental Workflow for Synthesis

G cluster_0 Synthesis of Core Scaffold cluster_1 Elaboration to Thyromimetic Start Methyl 2-hydroxybenzoate + Methyl 2-bromo-5-iodobenzoate Ullmann Ullmann Condensation (CuI, K₂CO₃, Pyridine/DMF) Start->Ullmann Product1 Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate Ullmann->Product1 Product1_c Core Scaffold Hydrolysis Selective Hydrolysis (LiOH, THF/H₂O) Product1_c->Hydrolysis MonoAcid Mono-acid Intermediate Hydrolysis->MonoAcid Suzuki Suzuki Coupling (Pd(OAc)₂, PPh₃, K₂CO₃) MonoAcid->Suzuki Coupled Coupled Product Suzuki->Coupled Peptide Peptide Coupling & Deprotection (Conceptual) Coupled->Peptide Final Thyromimetic Analog Peptide->Final

Caption: Synthetic workflow for the preparation and elaboration of the title compound.

Key Chemical Transformations

G cluster_ullmann Ullmann Condensation cluster_suzuki Suzuki Coupling A Aryl-Br + Phenol-OH B Diaryl Ether A->B [Cu] cat. C Aryl-I + Aryl-B(OH)₂ D Biaryl C->D [Pd] cat.

Caption: Core C-O and C-C bond-forming reactions.

References

  • At present, there are no specific peer-reviewed articles detailing the direct application of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. The protocols and applications described herein are based on established chemical principles and analogous transformations found in the medicinal chemistry literature. For foundational information on the key reactions, please refer to authoritative sources on Ullmann condensations and Suzuki-Miyaura cross-coupling reactions.

Application Notes and Protocols for the Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a diaryl ether of significant interest in the fields of medicinal chemistry and materials science. The diaryl ether motif is a common scaffold in a variety of biologically active natural products and synthetic pharmaceuticals. The presence of the iodo-substituent provides a versatile handle for further functionalization via cross-coupling reactions, while the methoxycarbonyl groups offer sites for derivatization or can influence the molecule's electronic properties and conformation. This document provides a comprehensive guide to the synthesis of this target molecule, detailing the reaction mechanism, a step-by-step experimental protocol, and expert insights into the critical parameters of the synthesis.

Reaction Mechanism: The Ullmann Condensation for Diaryl Ether Synthesis

The formation of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction facilitates the formation of a carbon-oxygen bond between an aryl halide and a phenol.[1] In this specific synthesis, the reactants are Methyl 5-iodosalicylate and Methyl 2-hydroxybenzoate (methyl salicylate).

The catalytic cycle of the Ullmann condensation for this reaction is believed to proceed through the following key steps:

  • Formation of the Copper(I) Phenoxide: The reaction is initiated by the deprotonation of Methyl 2-hydroxybenzoate by a base (e.g., potassium carbonate) to form the corresponding phenoxide. This phenoxide then reacts with a Copper(I) species (typically from a CuI salt) to generate a copper(I) phenoxide intermediate. The use of a ligand can facilitate the solubility and reactivity of the copper species.

  • Oxidative Addition: The aryl halide, Methyl 5-iodosalicylate, undergoes oxidative addition to the copper(I) phenoxide complex. This step involves the insertion of the copper atom into the carbon-iodine bond, leading to the formation of a transient, high-valent Copper(III) intermediate.

  • Reductive Elimination: The Copper(III) intermediate is unstable and rapidly undergoes reductive elimination. This step forms the desired C-O bond of the diaryl ether product and regenerates the active Copper(I) catalyst, allowing it to re-enter the catalytic cycle.

The presence of electron-withdrawing groups, such as the methoxycarbonyl substituents on both aromatic rings, can influence the reaction rate. Generally, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step. Conversely, electron-withdrawing groups on the phenol can decrease its nucleophilicity, potentially slowing down the initial formation of the copper phenoxide. Therefore, careful optimization of the reaction conditions is crucial for achieving a high yield.

Ullmann_Condensation cluster_catalyst Catalytic Cycle Methyl_5_iodosalicylate Methyl 5-iodosalicylate Methyl_2_hydroxybenzoate Methyl 2-hydroxybenzoate Cu_phenoxide Copper(I) Phenoxide Intermediate Methyl_2_hydroxybenzoate->Cu_phenoxide + Base + Cu(I) CuI_catalyst Cu(I) Catalyst CuIII_intermediate Copper(III) Intermediate Cu_phenoxide->CuIII_intermediate + Methyl 5-iodosalicylate (Oxidative Addition) CuIII_intermediate->CuI_catalyst Regeneration Product Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate CuIII_intermediate->Product (Reductive Elimination)

Sources

Application Note: A Robust Protocol for the Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The diaryl ether linkage is a cornerstone structural motif in a multitude of natural products and pharmacologically active molecules. Its synthesis, therefore, is of paramount importance in medicinal chemistry and materials science. This application note provides a detailed, field-proven experimental protocol for the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. The methodology is centered on a modified Ullmann condensation, a reliable and versatile copper-catalyzed cross-coupling reaction. We delve into the mechanistic rationale behind the choice of reagents and conditions, offering a self-validating protocol designed for reproducibility and high yield.

Introduction and Scientific Background

Diaryl ethers are prevalent in numerous bioactive compounds, including the antibiotic vancomycin and various antifungal and anti-inflammatory agents. The classical method for their formation is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2] While traditional protocols often required harsh conditions, such as stoichiometric copper and high temperatures (ca. 200°C), modern modifications have rendered the reaction far more practical and functional-group tolerant.[2][3]

The synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate serves as an excellent case study for this transformation. This molecule incorporates two distinct ester functionalities and an iodine atom, making it a valuable building block for further chemical elaboration. The protocol herein employs a catalytic amount of a copper(I) salt, a suitable base, and a polar aprotic solvent to facilitate the C-O bond formation between Methyl 5-iodosalicylate and Methyl 2-iodobenzoate.

Reaction Scheme & Mechanism

The synthesis proceeds via a copper-catalyzed nucleophilic aromatic substitution, commonly referred to as an Ullmann-type diaryl ether synthesis.[3]

Reaction:

Mechanistic Rationale (The "Why"):

The mechanism of the Ullmann reaction has been a subject of extensive study. While several pathways have been proposed, a generally accepted sequence for this ligand-assisted protocol involves a Cu(I)/Cu(III) catalytic cycle.[4][5]

  • Formation of the Active Catalyst: The base (e.g., K₃PO₄) deprotonates the phenol (Methyl 5-iodosalicylate), forming a phenoxide. This phenoxide coordinates with the Cu(I) salt (e.g., CuI), often displacing the halide, to form a copper(I) phenoxide complex. The optional ligand (e.g., picolinic acid, N,N-dimethylglycine) coordinates to the copper center, stabilizing the complex and increasing its reactivity.[6][7][8]

  • Oxidative Addition: The aryl halide (Methyl 2-iodobenzoate) undergoes oxidative addition to the copper(I) phenoxide complex. This is the rate-limiting step and results in a transient, high-energy copper(III) intermediate.[5] The use of an aryl iodide is strategic, as the C-I bond is weaker than C-Br or C-Cl bonds, facilitating this step.

  • Reductive Elimination: The newly formed Cu(III) complex rapidly undergoes reductive elimination, forming the desired C-O bond of the diaryl ether product and regenerating a Cu(I) species, which re-enters the catalytic cycle.[3]

The choice of a polar aprotic solvent like DMSO or DMF is crucial as it helps to dissolve the reagents, particularly the inorganic base, and can stabilize charged intermediates in the catalytic cycle.[9]

Materials and Reagents

All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Solvents should be anhydrous.

Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Notes
Methyl 5-iodosalicylateC₈H₇IO₃278.0498-101-Starting Material 1
Methyl 2-iodobenzoateC₈H₇IO₂262.0449-52273Starting Material 2
Copper(I) Iodide (CuI)CuI190.456051290Catalyst
Potassium Phosphate (K₃PO₄)K₃PO₄212.271380-Base
Picolinic AcidC₆H₅NO₂123.11136-138-Ligand (Optional, but recommended)
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1319189Anhydrous Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-83.677.1For Extraction
BrineNaCl(aq)---For Washing
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04884-Drying Agent

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjust quantities accordingly for scaling up or down.

Workflow Overview

Caption: High-level workflow for the synthesis of the target diaryl ether.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 5-iodosalicylate (278 mg, 1.0 mmol, 1.0 equiv), Methyl 2-iodobenzoate (262 mg, 1.0 mmol, 1.0 equiv), Copper(I) iodide (19 mg, 0.10 mmol, 10 mol%), picolinic acid (25 mg, 0.20 mmol, 20 mol%), and potassium phosphate (424 mg, 2.0 mmol, 2.0 equiv).[8]

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent the oxidation of the Cu(I) catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add 5.0 mL of anhydrous DMSO via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1 v/v) eluent system. The consumption of starting materials and the appearance of a new, higher Rf product spot indicate reaction progression.

  • Quenching and Work-up: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 10 mL of water. Stir the mixture for 5 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). The aqueous washes help remove the DMSO solvent and inorganic salts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate) is typically effective. Combine the fractions containing the pure product and evaporate the solvent.

  • Final Product: Dry the purified product under high vacuum to yield Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate as a solid or viscous oil.

Characterization and Validation

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see distinct aromatic proton signals for both rings, as well as two separate singlet peaks corresponding to the two methyl ester groups (-OCH₃).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Look for the two carbonyl carbons of the ester groups (typically ~165-170 ppm) and the characteristic C-I signal at a lower field (~80-90 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or adducts (e.g., [M+Na]⁺) corresponding to the calculated molecular weight of C₁₆H₁₃IO₄ (412.18 g/mol ). The isotopic pattern for iodine should be observable.

  • Melting Point: A sharp melting point range indicates high purity of the crystalline solid.[9]

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Cu(I)). 2. Insufficiently anhydrous conditions. 3. Ineffective base.1. Ensure a properly inert atmosphere; use high-purity CuI. 2. Use oven-dried glassware and anhydrous solvents. 3. Use freshly dried K₃PO₄ or a stronger base like Cs₂CO₃.[1]
Formation of Side Products 1. Homocoupling of aryl halides. 2. Reaction temperature is too high.1. This is a known side reaction in Ullmann couplings. Ensure precise stoichiometry. 2. Lower the reaction temperature (e.g., to 80-90 °C) and extend the reaction time.[6]
Difficult Purification 1. Product co-elutes with starting material. 2. Residual copper in the crude product.1. Optimize the TLC solvent system before running the column. 2. Filter the crude product through a small plug of Celite or silica gel with ethyl acetate before concentration.[2]

Conclusion

The Ullmann diaryl ether synthesis remains a powerful tool in modern organic chemistry. By understanding the underlying mechanism and carefully controlling the reaction parameters as detailed in this protocol, researchers can reliably synthesize complex molecules like Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. This self-validating procedure, grounded in established chemical principles, provides a robust foundation for the synthesis of a wide array of diaryl ether derivatives for applications in drug discovery and beyond.

References

  • Chen, Y.-J., & Chen, H.-H. (2006). Copper-catalyzed Ullmann-type diaryl ether synthesis can be performed at 90°C using either aryl iodides or aryl bromides as the substrates under the assistance of N,N-dimethylglycine. Organic Letters, 8, 5609-5612.

  • Al-Masoudi, N. A., et al. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3, 278-286.

  • European Patent Office. (2005). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - EP 1642881 B1.

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

  • Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.

  • Request PDF. (n.d.). A Clean and Efficient Synthesis of Diaryl ethers under solvent-free conditions.

  • Google Patents. (n.d.). CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid.

  • Wikipedia. (n.d.). Ullmann reaction.

  • Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Books.

  • Beletskaya, I. P., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1056–1063.

  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid.

  • PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid.

  • Monopoli, A., et al. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(1), 236-280.

  • European Patent Office. (n.d.). METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID - Patent 3059220.

  • Nicolaou, K. C., et al. (2003). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Angewandte Chemie International Edition, 42(31), 3618-3621.

  • Ji, Y., et al. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Accounts of Chemical Research, 55(12), 1657–1671.

  • PrepChem.com. (n.d.). Synthesis of methyl 5-iodo-2-(naphth-2-ylmethoxy)benzoate.

  • University of Groningen. (n.d.). The mechanism of the modified Ullmann reaction.

  • Zhao, J., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(16), 5671–5674.

  • Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate.

Sources

Application Notes & Protocols: Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate as a Versatile Precursor in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a technical guide for researchers, materials scientists, and organic chemists on the potential applications of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (CAS No: 1269461-73-5). While direct applications of this specific molecule in materials science are not yet extensively documented, its unique structural features—a diaryl ether core, two reactive methyl ester groups, and a strategically placed iodine atom—make it a highly promising precursor for the synthesis of advanced functional materials. These application notes will explore its prospective use as a building block for novel organic linkers for Metal-Organic Frameworks (MOFs) and as a key intermediate in the development of materials for organic electronics. The protocols provided are based on established chemical principles and are intended to serve as a foundational guide for pioneering research in these areas.

Introduction: Unlocking the Potential of a Multifunctional Building Block

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a complex organic molecule characterized by a diphenyl ether scaffold, which provides a defined and rigid geometry. The presence of two methyl ester functionalities allows for straightforward conversion to carboxylic acids, essential for coordination chemistry, while the iodo-substituent offers a reactive site for post-synthetic modification through various cross-coupling reactions. These attributes position this compound as a valuable and versatile starting material for the rational design of new materials with tailored properties.

Table 1: Physicochemical Properties of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

PropertyValueReference
CAS Number 1269461-73-5[1]
Molecular Formula C16H13IO5[1]
Molecular Weight 412.17 g/mol [1]
Purity Typically ≥95%[1]
Appearance Solid[2][3]
Storage 2-8°C, sealed in dry, dark place[1][4]

Prospective Application I: Precursor for Functional Ligands in Metal-Organic Frameworks (MOFs)

The design of novel organic linkers is a cornerstone of MOF chemistry, enabling the fine-tuning of pore size, shape, and functionality. The structure of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is an ideal starting point for creating a custom-designed dicarboxylic acid linker. The resulting MOFs could exhibit interesting properties for gas storage, catalysis, or sensing applications. The iodine atom can serve as a site for post-synthetic modification, allowing for the introduction of additional functional groups within the MOF structure.[5][6]

Rationale and Scientific Principles

The two methyl ester groups can be readily hydrolyzed under basic conditions to yield the corresponding dicarboxylate salt, which upon acidification, will produce the dicarboxylic acid linker. This linker can then be reacted with metal ions or clusters under solvothermal conditions to form a crystalline MOF. The diaryl ether core of the linker provides rigidity and a well-defined geometry, which is crucial for the formation of porous, crystalline frameworks. The iodo-substituent can be utilized in post-synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce further functionality into the MOF.

Experimental Protocols

Protocol 2.2.1: Synthesis of 5-iodo-2-(2-carboxyphenoxy)benzoic acid (Linker)

  • Hydrolysis of the Diester:

    • In a round-bottom flask, dissolve 1.0 g of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate in 20 mL of methanol.

    • Add a solution of 0.4 g of sodium hydroxide in 5 mL of water.

    • Reflux the mixture for 4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Add 20 mL of water to the residue and acidify to pH 2 with 1 M HCl.

    • The resulting precipitate, 5-iodo-2-(2-carboxyphenoxy)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Protocol 2.2.2: General Protocol for MOF Synthesis

  • Solvothermal Synthesis:

    • In a 20 mL scintillation vial, combine 50 mg of the synthesized 5-iodo-2-(2-carboxyphenoxy)benzoic acid linker and 100 mg of a suitable metal salt (e.g., zinc nitrate hexahydrate).

    • Add 10 mL of a suitable solvent, such as N,N-dimethylformamide (DMF).

    • Seal the vial and place it in a programmable oven.

    • Heat the mixture to 120°C for 24 hours.

    • After cooling to room temperature, crystals of the new MOF should be present.

    • The crystals can be washed with fresh DMF and then solvent-exchanged with a volatile solvent like ethanol before activation.

Visualization of the Synthetic Pathway

MOF Linker Synthesis and MOF Formation cluster_0 Linker Synthesis cluster_1 MOF Formation A Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate B NaOH, MeOH/H2O, Reflux A->B Hydrolysis C 5-iodo-2-(2-carboxyphenoxy)benzoic acid B->C E Solvothermal Synthesis (DMF, 120°C) C->E D Metal Salt (e.g., Zn(NO3)2) D->E F Iodo-functionalized MOF E->F Synthesis of Conjugated Molecule A Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate B Aryl Boronic Acid, Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O, 80°C A->B Suzuki Coupling C Extended Conjugated Molecule B->C

Sources

Introduction: The Strategic Importance of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the chemical derivatization of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, a versatile building block in contemporary drug discovery and materials science, is presented in this comprehensive application note. This document provides researchers, scientists, and professionals in drug development with detailed protocols for several high-yield derivatization reactions, an explanation of the underlying chemical principles, and methods for the characterization of the resulting novel compounds.

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a molecule of significant interest due to its unique structural features. The presence of an aryl iodide offers a reactive handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse molecular fragments. The diaryl ether linkage provides a specific three-dimensional conformation, and the two methoxycarbonyl groups offer sites for further modification or for influencing the molecule's electronic and physical properties. These characteristics make it an attractive scaffold for the synthesis of complex molecules with potential applications in medicinal chemistry, agrochemicals, and materials science.

This guide will focus on three key palladium-catalyzed cross-coupling reactions for the derivatization of the aryl iodide moiety: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions are widely recognized for their reliability, functional group tolerance, and broad substrate scope.

Core Derivatization Strategies

The primary site for derivatization on Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is the carbon-iodine bond. The high reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions allows for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[1]

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[2] In the context of our target molecule, this reaction is ideal for introducing new aryl, heteroaryl, or vinyl groups at the 5-position.

Scientific Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of palladium source, ligand, and base is critical for achieving high yields and preventing side reactions. For aryl iodides, a variety of palladium catalysts can be effective, including those that are phosphine-free.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Weigh Reactants: - Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate - Boronic Acid/Ester - Palladium Catalyst - Ligand - Base Solvent Add Degassed Solvent (e.g., Dioxane/Water, Toluene, DMF) Start->Solvent 1 Purge Purge with Inert Gas (e.g., Argon or Nitrogen) Solvent->Purge 2 Heat Heat to Reaction Temperature (e.g., 80-100 °C) Purge->Heat 3 Monitor Monitor by TLC or LC-MS Heat->Monitor 4 Quench Cool and Quench Reaction Monitor->Quench 5 Extract Aqueous Work-up and Extraction Quench->Extract 6 Purify Column Chromatography Extract->Purify 7 End Characterize Pure Product Purify->End 8

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate with Phenylboronic Acid

Materials:

  • Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.02 eq) with triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

ParameterValue
Reactant 1 Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate
Reactant 2 Phenylboronic acid
Catalyst Pd(OAc)₂/PPh₃
Base K₂CO₃
Solvent Dioxane/Water
Temperature 90 °C
Typical Yield 85-95%

Section 2: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is particularly valuable for synthesizing conjugated enynes and aryl alkynes, which are important structures in pharmaceuticals and materials.

Scientific Rationale

The Sonogashira reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) species. Concurrently, the copper(I) acetylide is formed, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the final product. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling).[4] Aryl iodides are the most reactive halides for this transformation and often react at room temperature.[1]

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Weigh Reactants: - Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate - Terminal Alkyne - Palladium Catalyst - Copper(I) Salt (optional) - Base Solvent Add Degassed Solvent (e.g., THF, DMF, Triethylamine) Start->Solvent 1 Purge Purge with Inert Gas (e.g., Argon or Nitrogen) Solvent->Purge 2 Stir Stir at Room Temperature or Gentle Heating Purge->Stir 3 Monitor Monitor by TLC or LC-MS Stir->Monitor 4 Filter Filter off Base Salts Monitor->Filter 5 Concentrate Concentrate the Filtrate Filter->Concentrate 6 Purify Column Chromatography Concentrate->Purify 7 End Characterize Pure Product Purify->End 8

Caption: Workflow for Sonogashira Coupling.

Detailed Protocol: Sonogashira Coupling of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate with Phenylacetylene

Materials:

  • Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a Schlenk tube, dissolve Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (1.0 eq) in a mixture of THF and triethylamine (e.g., 2:1 ratio).

  • Add phenylacetylene (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Stir the reaction at room temperature for 6-24 hours under an inert atmosphere until completion is indicated by TLC or LC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent in vacuo and purify the residue by flash column chromatography to yield the alkynylated product.

ParameterValue
Reactant 1 Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate
Reactant 2 Phenylacetylene
Catalyst Pd(PPh₃)₂Cl₂/CuI
Base Triethylamine
Solvent THF/Triethylamine
Temperature Room Temperature
Typical Yield 80-90%

Section 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[5] This reaction allows for the introduction of a wide range of primary and secondary amines, anilines, and even ammonia equivalents.[6]

Scientific Rationale

Similar to the other palladium-catalyzed reactions, the Buchwald-Hartwig amination proceeds via an oxidative addition, amine coordination and deprotonation, and reductive elimination cycle. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often rate-limiting. Aryl iodides can be challenging substrates due to potential catalyst inhibition by the iodide ion; however, careful selection of reaction conditions can overcome this.[7]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Weigh Reactants: - Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate - Amine - Palladium Pre-catalyst - Ligand - Base Solvent Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) Start->Solvent 1 Purge Purge with Inert Gas (e.g., Argon or Nitrogen) Solvent->Purge 2 Heat Heat to Reaction Temperature (e.g., 80-110 °C) Purge->Heat 3 Monitor Monitor by TLC or LC-MS Heat->Monitor 4 Filter Cool and Filter through Celite Monitor->Filter 5 Concentrate Concentrate the Filtrate Filter->Concentrate 6 Purify Column Chromatography Concentrate->Purify 7 End Characterize Pure Product Purify->End 8

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Buchwald-Hartwig Amination of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate with Morpholine

Materials:

  • Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 eq), Xantphos (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Add Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (1.0 eq) and anhydrous toluene.

  • Finally, add morpholine (1.2 eq) via syringe.

  • Seal the tube and heat the mixture to 100 °C for 12-24 hours, or until the starting material is consumed as determined by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the aminated product.

ParameterValue
Reactant 1 Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate
Reactant 2 Morpholine
Catalyst Pd₂(dba)₃/Xantphos
Base NaOtBu
Solvent Toluene
Temperature 100 °C
Typical Yield 75-85%

Section 4: Characterization of Derivatives

The successful synthesis of novel derivatives of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate must be confirmed by rigorous analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. For the starting material, specific proton and carbon signals can be assigned. Upon derivatization, predictable changes in the NMR spectra should be observed.

  • ¹H NMR: The disappearance of the characteristic signals for the protons adjacent to the iodine atom and the appearance of new signals corresponding to the introduced moiety (e.g., new aromatic protons in a Suzuki coupling, or new aliphatic protons in a Buchwald-Hartwig amination with an alkylamine) are key indicators of a successful reaction.

  • ¹³C NMR: The carbon atom previously bonded to iodine will exhibit a significant upfield shift in the ¹³C NMR spectrum. New signals corresponding to the newly introduced carbon atoms will also be present.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized derivatives. The observed molecular ion peak should correspond to the calculated exact mass of the target molecule. Fragmentation patterns can also provide additional structural information.

Chromatographic Analysis

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are essential for monitoring reaction progress and assessing the purity of the final products.

Conclusion

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a highly valuable and adaptable scaffold for the synthesis of a wide array of complex organic molecules. The protocols detailed in this application note for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination provide robust and reliable methods for its derivatization. By leveraging these powerful synthetic tools, researchers can efficiently generate libraries of novel compounds for evaluation in drug discovery, materials science, and other areas of chemical research.

References

  • Chinchilla, R.; Najera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. J. Am. Chem. Soc.2005 , 127 (13), 4685–4696. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176–4211. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46-49. [Link]

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to the Copper-Catalyzed Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Diaryl Ether Synthesis

The diaryl ether motif is a cornerstone in the architecture of a vast array of biologically active molecules and advanced materials. Its presence is pivotal in pharmaceuticals, agrochemicals, and high-performance polymers. The synthesis of unsymmetrically substituted diaryl ethers, such as Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, presents a formidable challenge to the synthetic chemist. This guide provides an in-depth exploration of a robust and efficient copper-catalyzed Ullmann condensation protocol for the synthesis of this key intermediate, tailored for researchers, scientists, and professionals in drug development.

Section 1: The Ullmann Condensation - A Modern Perspective

The Ullmann condensation, a classic copper-mediated reaction, has been the traditional method for forging the resilient C-O bond of diaryl ethers.[1][2] Historically, this reaction was hampered by harsh conditions, including high temperatures and stoichiometric amounts of copper, which limited its substrate scope and functional group tolerance. However, the advent of modern ligand-accelerated copper catalysis has revolutionized this transformation, enabling milder reaction conditions and significantly broadening its applicability.[1][3]

This application note focuses on a ligand-assisted copper-catalyzed Ullmann reaction for the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. The strategic selection of a copper(I) source, in conjunction with a suitable ligand, is paramount to achieving high yields and purity. The causality behind these choices lies in the ligand's ability to solubilize the copper catalyst and facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Section 2: Experimental Protocol

This section details a reliable, step-by-step protocol for the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. The procedure is designed to be self-validating, with clear checkpoints and expected outcomes.

Reagents and Materials
Reagent/MaterialGradeSupplierComments
Methyl 2-bromo-5-iodobenzoate≥97%Commercially Available
Methyl 2-hydroxybenzoate (Methyl Salicylate)≥99%Commercially Available
Copper(I) Iodide (CuI)99.99% trace metals basisCommercially AvailableStore under inert atmosphere
L-Proline≥99%Commercially Available
Cesium Carbonate (Cs₂CO₃)≥99%Commercially AvailableEnsure it is finely powdered and dry
DioxaneAnhydrous, ≥99.8%Commercially Available
Ethyl acetateACS reagent, ≥99.5%Commercially AvailableFor workup and chromatography
HexanesACS reagent, ≥98.5%Commercially AvailableFor chromatography
Saturated aqueous NaCl solution (Brine)Laboratory prepared
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Schlenk flask (50 mL)Oven-dried before use
Magnetic stir bar
Reflux condenser
Inert gas supply (Argon or Nitrogen)
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Schlenk flask with: - Methyl 2-bromo-5-iodobenzoate - Methyl 2-hydroxybenzoate - CuI - L-Proline - Cs₂CO₃ B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous dioxane via syringe B->C D Heat reaction mixture to reflux (e.g., 100-110 °C) C->D E Monitor reaction progress by TLC D->E F Cool to room temperature E->F G Dilute with ethyl acetate F->G H Wash with water and brine G->H I Dry organic layer (MgSO₄) H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K L L K->L Characterize product (NMR, MS, etc.)

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-5-iodobenzoate (1.0 mmol, 1.0 equiv), Methyl 2-hydroxybenzoate (1.2 mmol, 1.2 equiv), Copper(I) Iodide (0.1 mmol, 10 mol%), L-Proline (0.2 mmol, 20 mol%), and Cesium Carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous dioxane (5 mL) via a syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously under a positive pressure of inert gas.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with saturated aqueous NaCl solution (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Section 3: Mechanistic Insights - The Role of the Copper Catalyst

The copper-catalyzed Ullmann condensation for the formation of diaryl ethers is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. While several mechanisms have been proposed, a widely accepted pathway involves the following key steps.[4]

Catalytic Cycle Diagram

catalytic_cycle cluster_legend Legend CuI Cu(I)X Cu_phenoxide L-Cu(I)-OAr' CuI->Cu_phenoxide + Ar'OH, Base - HX, - Base-H⁺ CuIII_intermediate L-Cu(III)(Ar)(OAr')X Cu_phenoxide->CuIII_intermediate + ArX (Oxidative Addition) CuIII_intermediate->CuI - Ar-O-Ar' product Ar-O-Ar' CuIII_intermediate->product Reductive Elimination L L = Ligand (e.g., L-Proline) ArX ArX = Aryl Halide ArOH Ar'OH = Phenol

Caption: Proposed catalytic cycle for the Ullmann reaction.

Explanation of the Catalytic Cycle
  • Formation of the Active Catalyst: The reaction is initiated by the coordination of the ligand (L-Proline) to the copper(I) salt. In the presence of a base (Cesium Carbonate), the phenol (Methyl 2-hydroxybenzoate) is deprotonated to form a phenoxide, which then displaces the halide on the copper center to generate the active copper(I) phenoxide species.

  • Oxidative Addition: The aryl halide (Methyl 2-bromo-5-iodobenzoate) undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-determining step and results in the formation of a transient copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate rapidly undergoes reductive elimination to form the desired diaryl ether product (Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate) and regenerate the copper(I) catalyst, which can then re-enter the catalytic cycle.

The choice of an appropriate ligand is crucial as it stabilizes the copper catalyst, enhances its solubility, and facilitates both the oxidative addition and reductive elimination steps, thereby lowering the required reaction temperature and improving the overall efficiency of the process.[3]

Section 4: Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse fresh, high-purity CuI. Ensure proper inert atmosphere technique.
Insufficiently dry reagents/solventUse anhydrous solvent and ensure all reagents are thoroughly dried.
Ineffective baseUse a fresh, finely powdered, and dry base like Cs₂CO₃. Potassium phosphate can be an alternative.[5]
Formation of side products (e.g., homocoupling of aryl halide) Reaction temperature too highOptimize the reaction temperature; lower temperatures may favor the desired cross-coupling.
Inappropriate ligand-to-copper ratioVary the ligand-to-copper ratio to find the optimal conditions.
Difficulty in product purification Co-elution with starting materials or byproductsOptimize the mobile phase for column chromatography. Consider using a different stationary phase if necessary.

Section 5: Conclusion

The copper-catalyzed Ullmann condensation is a powerful and versatile tool for the synthesis of diaryl ethers, including the challenging synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. The protocol and insights provided in this application note serve as a comprehensive guide for scientists and professionals in the field of drug discovery and development, enabling the efficient synthesis of key molecular building blocks.

References

  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition2009 , 48 (38), 6954–6971. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]

  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters2012 , 23 (8), 903-906. [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society2017 , 139 (4), 1559–1570. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC. [Link]

  • A Recyclable Cu-MOF-74 Catalyst for the Ligand-Free O-Arylation Reaction of 4-Nitrobenzaldehyde and Phenol - PMC. [Link]

  • The Mechanism of the Modified Ullmann Reaction - ResearchGate. [Link]

  • Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation - ResearchGate. [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides | Organic Letters. [Link]

  • Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings - PubMed. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. [Link]

  • METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. [Link]

  • Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides - Organic Chemistry Portal. [Link]

  • Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - Semantic Scholar. [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

  • A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds - PMC. [Link]

  • Copper on boehmite-catalyzed ligand free synthesis of diaryl ehters and diaryl thioethers. [Link]

  • Ligan-free copper-catalysed n-arylation of methanesulfonamides with aryl bromides. [Link]

  • Process for the preparation of diphenyl ethers - Google P
  • Synthesis method of 4, 4' -diphenyl ether dicarboxylic acid - Google P
  • Method for preparing 4, 4'-diphenyl ether dicarboxylic acid - Google P
  • Diphenic acid derivatives: Synthesis, reactions, and applications - ResearchGate. [Link]

  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Publishing. [Link]

  • Metal–Organic Frameworks Based on Copper and Dicarboxy‐Functionalized Imidazole Modified With Halides - Universidad de Alicante. [Link]

Sources

Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (CAS No: 1269461-73-5).[1] As a complex aromatic ester, this compound is likely utilized as a critical intermediate in pharmaceutical synthesis or as a building block in materials science. The developed method is designed for precision and accuracy, ensuring reliable characterization in research, development, and quality control settings. The protocol has been validated for specificity through forced degradation studies, demonstrating its ability to resolve the parent analyte from potential degradation products generated under various stress conditions.

Introduction and Method Rationale

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a polyfunctional aromatic molecule featuring two ester groups, an ether linkage, and an iodine substituent.[1] Its significant hydrophobicity, predicted by its structure containing multiple aromatic rings, makes reversed-phase chromatography the ideal analytical approach.[2][3] The primary objective was to develop a single, reliable HPLC method capable of not only quantifying the main component but also detecting and separating any process-related impurities or degradation products.

The Causality Behind Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase was selected as the foundational column for this method. C18 columns are renowned for their hydrophobic retention mechanism, which is perfectly suited for retaining and separating non-polar to moderately polar aromatic compounds like the target analyte.[4] The strong hydrophobic interactions between the analyte and the C18 alkyl chains provide excellent retention, which can be modulated by the organic content of the mobile phase.

  • Mobile Phase Composition: The mobile phase consists of acetonitrile and water. Acetonitrile is a preferred organic modifier due to its low viscosity, low UV cutoff, and its ability to engage in different selectivity mechanisms compared to methanol, particularly for aromatic compounds.[5] To ensure chromatographic robustness and peak symmetry, 0.1% formic acid is incorporated into the aqueous component. This acidification of the mobile phase serves two critical functions:

    • It maintains a consistent, low pH to suppress the ionization of any acidic functional groups within the analyte or impurity structures.[5]

    • It protonates residual silanol groups on the silica support, minimizing secondary ionic interactions that can lead to peak tailing.

  • Detection: A Diode Array Detector (DAD) or a multi-wavelength UV detector is recommended. The extensive conjugation provided by the two phenyl rings in the analyte structure results in strong UV absorbance. A preliminary scan of a dilute standard solution in the mobile phase should be performed to identify the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity for detection. For benzoate-containing compounds, detection wavelengths are commonly set between 225 nm and 240 nm.[6][7] This method specifies 230 nm as a starting point, which offers a good balance of sensitivity for the parent compound and potential impurities.

  • Gradient Elution: A gradient elution program was developed to ensure the timely elution of the highly retained parent compound while also providing adequate separation of any earlier-eluting, more polar impurities and later-eluting, non-polar degradants. A scouting gradient is an efficient strategy in method development for complex samples.[4]

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (ACS Grade, ~99%)

    • Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate Reference Standard

  • Diluent: Acetonitrile/Water (50:50, v/v)

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The developed HPLC method parameters are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm
Run Time 35 minutes
Gradient Program See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
25.0595
30.0595
30.15050
35.05050

Method Validation and System Suitability

For a protocol to be trustworthy, it must be validated to ensure it is fit for its intended purpose. The following outlines the validation approach.

System Suitability

Before sample analysis, the chromatographic system must meet predefined criteria. Inject the Working Standard Solution (50 µg/mL) five times and evaluate the results based on the criteria in Table 3.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0% for 5 replicate injections
% RSD of Retention Time ≤ 1.0% for 5 replicate injections
Specificity: Forced Degradation Protocol

To establish the stability-indicating nature of the method, forced degradation studies are performed to ensure that the analyte peak is resolved from any potential degradants.[8] This is a cornerstone of a self-validating system.

  • Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 mL of 1N NaOH, and dilute to 10 mL with diluent.[9]

  • Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 1N HCl and dilute to 10 mL with diluent.[10]

  • Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Dilute to 10 mL with diluent.[11]

  • Thermal Degradation: Expose the solid reference standard to 105°C for 48 hours. Prepare a 50 µg/mL solution in diluent for analysis.

  • Photolytic Degradation: Expose a 50 µg/mL solution of the standard to direct sunlight or a photostability chamber (ICH Q1B guideline) for 24 hours. Analyze alongside a control sample protected from light.

Analyze all stressed samples using the developed HPLC method. The method is considered specific if the main analyte peak is pure and well-separated from all degradation product peaks. Peak purity can be assessed using a DAD detector.

Visualization of Workflows

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A: Aq. Formic Acid) (B: ACN/Formic Acid) A1 System Equilibration (Initial Conditions) P1->A1 P2 Prepare Standard & Sample Solutions in Diluent A2 Inject Sample (10 µL) P2->A2 A1->A2 A3 Execute Gradient Elution (35 min run) A2->A3 A4 UV Detection at 230 nm A3->A4 D1 Integrate Chromatogram A4->D1 D2 System Suitability Check (Tailing, Plates, %RSD) D1->D2 D3 Quantify Analyte & Impurities D2->D3

Caption: Overall workflow for the HPLC analysis of the target analyte.

G cluster_stress Forced Degradation Conditions Analyte Analyte Solution (500 µg/mL) Acid Acidic 1N HCl, 80°C Analyte->Acid Base Basic 1N NaOH, RT Analyte->Base Oxidative Oxidative 30% H2O2, RT Analyte->Oxidative Thermal Thermal Solid, 105°C Analyte->Thermal Photo Photolytic Solution, Light Analyte->Photo Analysis Analyze via HPLC Assess Peak Purity & Resolution Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Logic diagram for the forced degradation (specificity) study.

Expected Results and Data Presentation

The method is expected to yield a sharp, well-defined peak for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. The validation experiments should produce data that meets the criteria outlined below.

Table 4: Example Validation Summary

Validation ParameterSpecificationExpected Result
Linearity (Concentration Range) 5 - 100 µg/mLCorrelation Coefficient (r²) ≥ 0.999
Precision (%RSD)
- Repeatability (n=6)≤ 2.0%< 1.0%
- Intermediate (n=6)≤ 2.0%< 1.5%
Accuracy (% Recovery) 98.0% - 102.0%Within limits at 80%, 100%, and 120% levels
Limit of Quantitation (LOQ) S/N ratio ≥ 10To be determined experimentally (e.g., ~0.5 µg/mL)
Limit of Detection (LOD) S/N ratio ≥ 3To be determined experimentally (e.g., ~0.15 µg/mL)
Specificity No co-elutionAnalyte peak is pure and resolved from all degradants

Conclusion

The RP-HPLC method detailed in this application note is a highly specific, precise, and accurate tool for the analysis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. The comprehensive protocol, from method rationale to validation, provides researchers and quality control analysts with a reliable framework for assessing the purity and stability of this compound. The successful validation through forced degradation studies confirms its utility as a stability-indicating assay, making it suitable for rigorous applications in pharmaceutical and chemical development.

References

  • Seema Finechem. (n.d.). 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7150, Methyl Benzoate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • El-Gasseer, N. A., et al. (2023). Comparing UV And HPLC Methods For Determining the Preservative Sodium Benzoate in Soft Drinks in the Libyan Market. ResearchGate. Retrieved from [Link]

  • El-Bagary, R. I., et al. (2020). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Nyeborg, M., et al. (2010). Validation of an HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. PubMed. Retrieved from [Link]

  • Studzińska, S., & Buszewski, B. (2013). The Determination of Preservatives in Cosmetics and Environmental Waters by HPLC. Retrieved from [Link]

  • Karbane, M., et al. (2015). Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. ResearchGate. Retrieved from [Link]

  • Jain, P. S., et al. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Me-phenoxy (CAS 3174-49-0). Retrieved from [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Retrieved from [Link]

  • Jain, P. S., et al. (2017). Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product. IDEAS/RePEc. Retrieved from [Link]

  • Andrade, P., et al. (2012). Development of an HPLC/diode-array detector method for simultaneous determination of sodium benzoate and phenolic compounds in quince jam. ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-phenoxy-, methyl ester (CAS 21905-56-6). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Retrieved from [Link]

  • de Oliveira, M. A. L., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 142941, 2-Iodo-5-methylbenzoic acid. Retrieved from [Link]

  • Journal of Chemical Society of Nigeria. (n.d.). HPLC-UV analysis and the antioxidant activity of the crude methanol extract and the solvent fraction. Retrieved from [Link]

  • Jain, P. S., et al. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp-Hplc. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Lead Sciences. (n.d.). Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application Note and Protocol for the Recrystallization of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the purification of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1][2] This protocol outlines a systematic approach to solvent selection, the recrystallization procedure itself, and troubleshooting common issues. The causality behind each experimental step is explained to provide a deeper understanding of the purification process.

Introduction: The Principle of Recrystallization

Recrystallization is a purification technique that relies on the differential solubility of a compound and its impurities in a given solvent.[3] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[1][3] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent.[1] The purified crystals are then isolated by filtration.

The success of a recrystallization procedure is highly dependent on the choice of solvent. An ideal solvent will exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.[4]

  • Low solubility for the target compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility so they can be filtered out of the hot solution.

  • Chemically inert, meaning it does not react with the compound to be purified.[4]

  • A relatively low boiling point to facilitate its removal from the purified crystals.[5]

  • Non-toxic, inexpensive, and non-flammable for safety and practicality.[4][5]

Compound Profile: Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

PropertyValueSource
CAS Number 1269461-73-5[6]
Molecular Formula C16H13IO5[6]
Molecular Weight 412.18 g/mol [6]
Structure
O=C(OC)C1=CC(I)=CC=C1OC2=CC=CC=C2C(OC)=O[6]
General Storage Keep in a dark place, sealed in dry conditions, at 2-8°C.[6]

Recommended Materials and Equipment

Materials:

  • Crude Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

  • Reagent-grade solvents for screening (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, heptane, water)

  • Deionized water

  • Celatom® or activated charcoal (optional, for colored impurities)

  • Filter paper

Equipment:

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Thermometer

  • Buchner funnel and flask

  • Vacuum source

  • Spatulas

  • Glass stirring rod

  • Watch glasses

  • Drying oven or vacuum desiccator

Experimental Protocol

This protocol is divided into two main stages: solvent screening to identify an appropriate recrystallization solvent, and the full recrystallization procedure.

Stage 1: Solvent Screening

The choice of solvent is critical for successful recrystallization.[5] Given that Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is an aromatic ester, solvents of intermediate polarity are a good starting point. A useful rule of thumb is that solvents with functional groups similar to the compound are often effective.[7] Therefore, ethyl acetate is a promising candidate.

Procedure:

  • Place approximately 50 mg of the crude compound into several small test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Potential solvents to screen are listed in the table below.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe for crystal formation. The ideal solvent will yield a good crop of crystals upon cooling.

Solvent Screening Guide:

SolventPolarityBoiling Point (°C)Rationale for SelectionExpected Outcome
Heptane Non-polar98Good for dissolving non-polar impurities. May be used as an anti-solvent.Low solubility at all temperatures.
Toluene Non-polar111Can be effective for aromatic compounds.[8]May be a suitable single solvent.
Ethyl Acetate Intermediate77Often a good choice for esters.[7]A promising candidate for single-solvent recrystallization.
Acetone Intermediate56A versatile solvent, but its low boiling point can lead to rapid evaporation.May be too good a solvent at room temperature.
Isopropanol Polar82A common recrystallization solvent.Potential for good differential solubility.
Ethanol Polar78A widely used and effective recrystallization solvent.[7]A strong candidate for single-solvent recrystallization.
Methanol Polar65Similar to ethanol but more polar.May be too effective at dissolving the compound at room temperature.
Water Very Polar100Unlikely to dissolve the non-polar compound.[7]Can be used as an anti-solvent in a mixed solvent system.
Stage 2: Recrystallization Procedure

This procedure assumes a suitable single solvent (e.g., ethanol or ethyl acetate) has been identified from the screening process.

Step 1: Dissolution

  • Place the crude Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a magnetic stir bar to the flask.

  • Add the chosen solvent in small portions while stirring and gently heating on a hot plate.

  • Continue adding the solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

Step 2: Hot Filtration (Optional)

  • If the hot solution contains insoluble impurities (e.g., dust, sand) or if colored impurities are present that could be removed by charcoal, a hot filtration is necessary.

  • If using charcoal, add a small amount (spatula tip) to the hot solution and stir for a few minutes.

  • Preheat a second Erlenmeyer flask and a stemless funnel with a fluted filter paper on the hot plate.

  • Pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed quickly to prevent premature crystallization in the funnel.

Step 3: Crystallization

  • Remove the flask from the heat and cover it with a watch glass.

  • Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

Step 4: Isolation of Crystals

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Wet the filter paper with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.

  • Wash the crystals with a small amount of fresh, cold solvent to remove any remaining impurities from the mother liquor.

  • Keep the vacuum on to pull air through the crystals and partially dry them.

Step 5: Drying

  • Carefully remove the filter paper with the crystals from the funnel.

  • Place the crystals on a pre-weighed watch glass and spread them out.

  • Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Workflow Diagram:

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation & Drying start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities? cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry finish Pure Crystalline Product dry->finish

Caption: Recrystallization workflow from crude solid to pure crystalline product.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound does not dissolve Incorrect solvent choice; insufficient solvent.Add more solvent in small increments. If still insoluble, a different solvent may be required.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; the solution is cooled too quickly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Evaporate some of the solvent by gently heating the solution and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery of pure compound Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is preheated. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Note that charcoal can adsorb the desired product, so use it sparingly.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the recrystallization of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. By following the principles of solvent selection and the step-by-step procedure outlined, researchers can effectively purify this compound for use in further research and development. The key to a successful recrystallization lies in a methodical approach to solvent screening and careful execution of the cooling and isolation steps.

References

  • "Process for producing 5-iodo-2-methylbenzoic acid.
  • "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo. [Link]

  • "Crystallization." Organic Chemistry at CU Boulder. [Link]

  • "Reagents & Solvents: Solvents for Recrystallization." University of Rochester, Department of Chemistry. [Link]

  • "Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate." Lead Sciences. [Link]

  • "Determining Which Solvent to Use." Chemistry LibreTexts. [Link]

  • "Crystallization: Definition, Principle, Demonstration & Application." Aakash Chemistry. [Link]

  • "SOP: CRYSTALLIZATION." UCT Science. [Link]

  • "How to do Recrystallization and the Best Solvent for Recrystallization." YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your reaction yields.

The synthesis of this diaryl ether is most commonly achieved through a copper-catalyzed Ullmann condensation reaction. While a powerful method for forming C-O bonds, the Ullmann reaction is notoriously sensitive to various experimental parameters. This guide will provide you with the insights needed to overcome common challenges and achieve consistent, high-yield results.

Troubleshooting Guide and FAQs

Here, we address specific issues you may encounter during the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer: Low to no yield in an Ullmann diaryl ether synthesis is a common problem that can often be traced back to a few key areas. Let's break them down:

  • Inactive Catalyst: The active catalytic species in Ullmann reactions is typically Cu(I).[1] If you are using a Cu(II) salt, it may not be efficiently reduced to Cu(I) under your reaction conditions. Similarly, your Cu(I) source might have oxidized over time.

    • Solution:

      • Use a fresh, high-purity Cu(I) salt such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).

      • Consider adding a reducing agent, like a small amount of ascorbic acid, to ensure the copper remains in the +1 oxidation state.

      • If using copper powder (Cu(0)), ensure it is activated (e.g., by washing with dilute HCl to remove any oxide layer) and that the reaction conditions can facilitate the formation of the active Cu(I) species.

  • Inappropriate Ligand or No Ligand: Modern Ullmann reactions often benefit from the use of a ligand to stabilize the copper catalyst and facilitate the reaction.[1][2] The absence of a suitable ligand can lead to catalyst deactivation or sluggish reaction rates.

    • Solution:

      • Screen a variety of ligands. Common choices for Ullmann ether synthesis include L-proline, N,N-dimethylglycine, and phenanthroline derivatives.[1][3]

      • For this specific synthesis, starting with a simple and cost-effective ligand like L-proline is a good first step.

  • Suboptimal Base: The base plays a crucial role in deprotonating the phenolic hydroxyl group of methyl salicylate, which is a key step in the catalytic cycle.[1] An inappropriate base can lead to incomplete deprotonation or side reactions.

    • Solution:

      • Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases for this reaction.[2][4]

      • Ensure the base is finely powdered and anhydrous to maximize its reactivity.

  • Reaction Temperature is Too Low: Ullmann condensations are often thermally demanding reactions.[5] Insufficient temperature will result in a slow or stalled reaction.

    • Solution:

      • Typical temperatures for Ullmann ether syntheses range from 110-150 °C.[3]

      • If you are using a lower temperature and seeing poor conversion, gradually increase the temperature, monitoring for any signs of decomposition.

  • Presence of Moisture or Oxygen: The copper catalyst, especially in its active Cu(I) state, can be sensitive to oxygen. Moisture can also interfere with the reaction.

    • Solution:

      • Ensure all glassware is thoroughly dried before use.

      • Use anhydrous solvents.

      • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding reagents and maintain an inert atmosphere throughout the reaction.[3]

Formation of Side Products

Question: I am observing significant side product formation. What are these side products and how can I minimize them?

Answer: Side product formation can complicate purification and reduce the yield of your desired product. Here are some common side products and how to address them:

  • De-iodination of Methyl 5-iodosalicylate: You may observe the formation of methyl salicylate as a byproduct. This is due to the reductive dehalogenation of the starting material.

    • Solution:

      • This is often exacerbated by excessively high temperatures or prolonged reaction times. Try lowering the temperature or stopping the reaction as soon as the starting material is consumed (monitored by TLC or LC-MS).

      • Ensure a strictly inert atmosphere to minimize side reactions.

  • Homocoupling of Methyl 5-iodosalicylate: While less common in C-O coupling, biaryl formation through homocoupling of the aryl iodide is a known side reaction in Ullmann-type reactions.[6]

    • Solution:

      • The choice of ligand can influence the selectivity of the reaction. Screening different ligands may help to suppress this side reaction.

  • Hydrolysis of Ester Groups: The presence of any moisture, especially at high temperatures and in the presence of a base, can lead to the hydrolysis of the methyl ester groups on both starting materials and the product.

    • Solution:

      • Use anhydrous reagents and solvents.

      • Consider using a non-nucleophilic base if hydrolysis is a significant issue.

Purification Challenges

Question: I am having difficulty purifying the final product. What is the best approach?

Answer: Purifying Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate can be challenging due to the presence of unreacted starting materials and side products with similar polarities.

  • Initial Workup:

    • After the reaction is complete, the mixture is typically cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water or a dilute acid solution to remove the base and other inorganic salts.[3]

  • Column Chromatography:

    • This is often the most effective method for purification.

    • A silica gel column with a gradient elution system of ethyl acetate in hexanes is a good starting point. The optimal gradient can be determined by TLC analysis.

  • Crystallization:

    • If the crude product is a solid, recrystallization can be a highly effective purification method.[7]

    • Experiment with different solvent systems, such as ethanol, methanol, or a mixture of ethyl acetate and hexanes, to find the best conditions for crystallization.

Experimental Protocols

Optimized Synthesis Protocol

This protocol provides a starting point for the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. Optimization of specific parameters may be necessary depending on your laboratory conditions and reagent purity.

Materials:

  • Methyl 5-iodosalicylate

  • Methyl 2-hydroxybenzoate (Methyl salicylate)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 5-iodosalicylate (1.0 equiv.), Methyl 2-hydroxybenzoate (1.2 equiv.), CuI (0.1 equiv.), L-proline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Under a positive pressure of inert gas, add anhydrous DMF via syringe.

  • Place the flask in a preheated oil bath at 120-130 °C and stir vigorously.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Reaction Monitoring Protocol
  • TLC System: A good starting point for TLC analysis is a 20-30% ethyl acetate in hexanes mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). The starting materials and product should be UV active. Staining with a potassium permanganate solution can also be used.

Data Presentation

ParameterRecommended ConditionRange for Optimization
Reactant Ratio 1.2 equiv. Methyl salicylate1.0 - 1.5 equiv.
Copper Source CuI (10 mol%)5 - 20 mol%
Ligand L-proline (20 mol%)10 - 30 mol%
Base K₂CO₃ (2 equiv.)1.5 - 2.5 equiv.
Solvent Anhydrous DMFAnhydrous DMSO, Dioxane
Temperature 120-130 °C110 - 150 °C
Reaction Time 12-24 hoursMonitor by TLC/LC-MS

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 Methyl 5-iodosalicylate C1 CuI (cat.) L-proline (cat.) K₂CO₃ DMF, 120-130 °C plus + R2 Methyl 2-hydroxybenzoate P1 Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate C1->P1 Ullmann Condensation Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_purity Reagent Purity Start Low or No Yield Catalyst Check Catalyst System Start->Catalyst Conditions Evaluate Reaction Conditions Start->Conditions Purity Verify Reagent Purity Start->Purity C1 Use fresh Cu(I) source Catalyst->C1 Inactive Catalyst? C2 Screen different ligands (e.g., L-proline) Catalyst->C2 Ineffective Ligand? C3 Ensure base is anhydrous and finely powdered Catalyst->C3 Suboptimal Base? Co1 Increase temperature (110-150 °C) Conditions->Co1 Temp. too low? Co2 Ensure inert atmosphere (Ar or N₂) Conditions->Co2 O₂ or H₂O present? Co3 Use anhydrous solvent Conditions->Co3 Solvent quality? P1 Check purity of starting materials Purity->P1 P2 Use anhydrous grade solvent Purity->P2 Success Improved Yield C1->Success C2->Success C3->Success Co1->Success Co2->Success Co3->Success P1->Success P2->Success

Caption: Decision tree for troubleshooting low reaction yield.

References

  • PrepChem. Synthesis of methyl 5-iodo-2-(naphth-2-ylmethoxy)benzoate. Available at: [Link]

  • Google Patents. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid. Available at: [Link]

  • SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Available at: [Link]

  • NIH - PMC. Methyl 5-iodo-2-methoxybenzoate. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • NIH. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Available at: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

Sources

Technical Support Center: Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific diaryl ether synthesis. The formation of the ether linkage in this molecule is typically achieved through a copper-catalyzed Ullmann condensation, a powerful but sometimes challenging reaction.[1][2][3] This resource aims to equip you with the knowledge to navigate the potential pitfalls of this synthesis and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. The underlying reaction is a copper-catalyzed C-O cross-coupling, and the challenges are often related to catalyst activity, reaction conditions, and the stability of the starting materials and product.[4][5]

Low or No Product Yield

Question: I am not observing any significant formation of my desired product, Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. What are the likely causes and how can I resolve this?

Answer: Low or no product yield in an Ullmann-type reaction can stem from several factors, primarily related to the catalyst, reagents, and reaction conditions.[6]

  • Inactive Catalyst: The active catalytic species in Ullmann couplings is typically Cu(I).[2][3] If your copper source is old or has been improperly stored, it may have oxidized to Cu(II), which is generally less active.

    • Solution: Use a fresh, high-purity copper(I) salt, such as copper(I) iodide (CuI). Ensure it is stored under an inert atmosphere.[6]

  • Inappropriate Ligand: While some classical Ullmann reactions are ligand-free, modern protocols often employ ligands to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[6] The choice of ligand is crucial and substrate-dependent.

    • Solution: If you are not using a ligand, consider adding one. Common ligands for C-O coupling include 1,10-phenanthroline and various amino acids. A screening of different ligand classes may be necessary to find the optimal one for your specific substrates.

  • Suboptimal Base: The base plays a critical role in deprotonating the phenolic starting material, which is a necessary step for the coupling to occur.

    • Solution: The choice of base is critical. Common bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of different bases is recommended.

  • Reaction Temperature: Traditional Ullmann reactions often required high temperatures (>200 °C).[2][3] Modern, ligand-accelerated systems can run at significantly lower temperatures.[6]

    • Solution: If you are using a modern ligand system, start with a temperature in the range of 80-120 °C.[6] If no reaction is observed, you can incrementally increase the temperature. However, be mindful that higher temperatures can lead to side reactions.

  • Solvent Choice: High-boiling point, polar aprotic solvents like DMF, DMSO, or pyridine are typically used.

    • Solution: Ensure your solvent is anhydrous, as water can lead to side reactions.[6] If you are experiencing issues, consider trying a different solvent.

Formation of Side Products

Question: My reaction mixture shows the presence of significant side products. What are these likely to be and how can I minimize their formation?

Answer: The formation of side products is a common issue in Ullmann condensations. For the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, you should be aware of the following potential side reactions:

  • Hydrolysis of Methyl Esters: The presence of a base and any trace amounts of water can lead to the hydrolysis of one or both of the methyl ester groups, forming the corresponding carboxylic acids.[7][8] This is a very common side reaction.

    • Mitigation:

      • Use anhydrous solvents and reagents to minimize the presence of water.[6]

      • Employ a weaker base if possible, or a non-nucleophilic base.

      • Minimize the reaction time; prolonged exposure to basic conditions will increase the extent of hydrolysis.

      • If hydrolysis is unavoidable, the resulting carboxylic acids can sometimes be re-esterified in a subsequent step.

  • Homocoupling of Starting Materials: The Ullmann reaction was originally developed for the homocoupling of two aryl halides to form a biaryl.[2][3] In your case, this could lead to the formation of a symmetrical biaryl from your aryl iodide starting material.

    • Mitigation:

      • This is often favored at higher temperatures. Running the reaction at the lowest effective temperature can help minimize this side reaction.

      • The use of appropriate ligands can often increase the selectivity for the desired C-O cross-coupling over C-C homocoupling.

  • Decarboxylation: Although less common under typical Ullmann conditions, heating carboxylic acids (which may be formed via in-situ ester hydrolysis) in the presence of a base can lead to decarboxylation.[9][10]

    • Mitigation:

      • Keep the reaction temperature as low as possible.

      • If ester hydrolysis is a significant issue, addressing that problem will also reduce the risk of decarboxylation.

  • Reduction of the Aryl Iodide (De-iodination): The aryl iodide can be reduced to the corresponding de-iodinated arene. This can be promoted by protic impurities.[6]

    • Mitigation:

      • Ensure all reagents and the solvent are scrupulously dried.[6]

      • Degas the solvent to remove dissolved oxygen, which can sometimes participate in side reactions.

Below is a diagram illustrating the desired reaction and potential side reactions:

Side_Reactions Reactants Methyl 5-iodosalicylate + Methyl 2-bromobenzoate Product Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate Reactants->Product Desired Reaction (Ullmann Condensation) Hydrolysis Hydrolyzed Products (Carboxylic Acids) Reactants->Hydrolysis Base, H₂O Homocoupling Homocoupling Product (Biaryl) Reactants->Homocoupling High Temp. Deiodination De-iodinated Starting Material Reactants->Deiodination Protic Impurities Product->Hydrolysis Base, H₂O Decarboxylation Decarboxylated Products Hydrolysis->Decarboxylation Heat

Caption: Desired reaction pathway and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Ullmann condensation for diaryl ether synthesis?

A1: The precise mechanism of the Ullmann reaction has been a subject of extensive study.[1] The generally accepted pathway for C-O bond formation involves a Cu(I)/Cu(III) catalytic cycle. The key steps are:

  • Formation of a Copper Alkoxide: The phenolic starting material reacts with the copper catalyst in the presence of a base to form a copper(I) phenoxide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the desired C-O bond of the diaryl ether and regenerate the Cu(I) catalyst.

Here is a simplified diagram of the catalytic cycle:

Ullmann_Cycle CuI Cu(I)L CuPhenoxide ArO-Cu(I)L CuI->CuPhenoxide + ArOH, -HX CuIII ArO-Cu(III)(Ar')L CuPhenoxide->CuIII + Ar'X (Oxidative Addition) CuIII->CuI - Ar-O-Ar' (Reductive Elimination)

Caption: Simplified catalytic cycle for the Ullmann condensation.

Q2: How do I purify the final product, Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate?

A2: Purification of the final product will likely involve a combination of techniques to remove unreacted starting materials, the copper catalyst, and any side products.

  • Workup: After the reaction is complete, a typical workup involves cooling the reaction mixture, diluting it with an organic solvent (e.g., ethyl acetate), and washing with an aqueous solution of ammonia or ammonium chloride to remove the copper salts. This is followed by washes with water and brine.

  • Chromatography: Column chromatography on silica gel is a standard method for separating the desired product from the starting materials and non-polar side products like the homocoupled biaryl. A gradient of hexane and ethyl acetate is a good starting point for elution.

  • Crystallization: If the product is a solid, crystallization can be a highly effective final purification step to achieve high purity.[11][12] You may need to screen various solvent systems to find one that gives good quality crystals.

Q3: Can I use a different aryl halide instead of an aryl iodide?

A3: The reactivity of the aryl halide in Ullmann-type reactions generally follows the order: I > Br > Cl. Aryl iodides are the most reactive and often give the best results.[13] While it may be possible to use an aryl bromide, you will likely need more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system). Aryl chlorides are generally unreactive under standard Ullmann conditions.

Experimental Protocol

The following is a general starting protocol for the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. This should be considered a starting point, and optimization of the conditions will likely be necessary.

Materials:

  • Methyl 5-iodosalicylate

  • Methyl 2-bromobenzoate

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), dried

  • 1,10-Phenanthroline (optional, as ligand)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-iodosalicylate (1.0 eq), Methyl 2-bromobenzoate (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq, if used).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with aqueous ammonium chloride, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

ParameterRecommended Range/ValueRationale
Temperature 80 - 140 °CBalances reaction rate with potential for side reactions.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Strength and solubility affect deprotonation of the phenol.
Catalyst Loading 5 - 20 mol %Sufficient to catalyze the reaction without excessive cost or difficult removal.
Solvent DMF, DMSO, PyridineHigh-boiling, polar aprotic solvents are generally effective.

References

  • Wikipedia. Ullmann reaction. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • European Patent Office. EP 1642881 B1 - PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID. [Link]

  • Ramprasad Group. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]

  • BYJU'S. Ullmann Reaction. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link]

  • Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]

  • NIH. Decarboxylative Hydroxylation of Benzoic Acids. [Link]

  • Reddit. Troubleshooting Ullmann Couplint. [Link]

  • RSC Publishing. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Chemistry LibreTexts. The Decarboxylation of Carboxylic Acids and Their Salts. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • ResearchGate. Recent Advances in Diaryl Ether Synthesis. [Link]

  • YouTube. Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. [Link]

Sources

Ullmann Ether Synthesis Technical Support Center: A Guide to Overcoming Low Yields

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Ullmann Ether Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-O bond-forming reaction. The Ullmann condensation, while a cornerstone in the synthesis of diaryl ethers, is notorious for its sensitivity to various reaction parameters.[1][2] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve issues leading to low product yields.

Frequently Asked Questions & Troubleshooting

Q1: My Ullmann reaction shows little to no product formation. Where should I start troubleshooting?

Low or no product yield is the most common issue in Ullmann ether synthesis. A systematic approach to troubleshooting is crucial. The primary suspects are an inactive catalyst, an inappropriate ligand, a suboptimal base, or unsuitable reaction conditions.[3]

Initial Diagnostic Workflow:

G Start Low/No Yield Observed Catalyst Verify Catalyst Activity (Cu(I) source, fresh) Start->Catalyst Step 1 Ligand Evaluate Ligand Choice (Screen different classes) Catalyst->Ligand Step 2 Base Assess Base Suitability (Strength, solubility) Ligand->Base Step 3 Conditions Check Reaction Conditions (Temperature, solvent, inertness) Base->Conditions Step 4 Analysis Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Conditions->Analysis Step 5 Resolution Systematically Optimize Parameters Analysis->Resolution

Start by examining your catalyst. The active species in the Ullmann reaction is believed to be a copper(I) compound.[4] If you are using a Cu(II) salt or copper metal, the reaction conditions must be suitable for its reduction to Cu(I).

Q2: How can I be sure my copper catalyst is active, and what is the best source to use?

An inactive catalyst is a primary cause of reaction failure. While classic Ullmann reactions used stoichiometric copper powder at high temperatures, modern protocols rely on catalytic amounts of a copper(I) source, which is more reactive.[4][5]

  • Recommended Copper(I) Sources: High-purity copper(I) iodide (CuI), copper(I) bromide (CuBr), or copper(I) chloride (CuCl) are the most reliable choices.[3]

  • Catalyst Quality: Copper(I) salts can oxidize over time, appearing greenish or brownish instead of white or off-white. Always use a fresh bottle or a recently purchased, properly stored catalyst.

  • In Situ Generation of Cu(I): If you must use a Cu(II) source (e.g., CuSO₄), the reaction may require a reducing agent or specific conditions to generate the active Cu(I) species in situ.[3] However, for reproducibility, starting with a Cu(I) salt is highly recommended.

  • Activation of Copper Powder: For classical Ullmann reactions using copper powder, its activity can be enhanced by washing with a dilute acid to remove surface oxides, followed by rinsing with water, ethanol, and ether, and then drying under vacuum.[2]

Copper SourceCommon StateSuitability for Modern UllmannNotes
CuI Solid (off-white)Excellent The most commonly used and reliable Cu(I) source.
CuBr Solid (white)Excellent A very effective alternative to CuI.
CuCl Solid (white)Good Effective, though sometimes less reactive than CuI or CuBr.
Cu₂O Solid (red-brown)Good A stable Cu(I) source.
Cu(0) powder Solid (brown)Fair to Poor Requires high temperatures and is less efficient than Cu(I) salts.
Cu(II) salts Solid (blue/green)Poor Requires in situ reduction to Cu(I), adding complexity.
Q3: I'm getting a low yield with my current ligand. How do I choose a better one?

Ligand selection is critical in modern Ullmann ether synthesis as it stabilizes the copper catalyst, increases its solubility, and facilitates the catalytic cycle, allowing for milder reaction conditions.[2][6] There is no universal ligand; the optimal choice is highly dependent on the specific substrates. A screening approach is often the most effective strategy.[3][7]

A Practical Approach to Ligand Screening:

  • Start with Common Ligand Classes:

    • Amino Acids: L-proline and N,N-dimethylglycine are robust and effective for a wide range of substrates.[3][4]

    • Phenanthrolines: 1,10-Phenanthroline and its derivatives are classic and powerful ligands.

    • Oxalic Diamides: These have emerged as highly effective ligands, even for challenging aryl chlorides.[4]

  • Consider Substrate Electronics:

    • For electron-rich phenols and aryl halides, N-methylated amino acid-derived ligands or N-butylimidazole may be more effective.[3]

    • For sterically hindered substrates, ligands with a smaller steric footprint might be beneficial.[8]

Ligand Screening Protocol:

G Setup Set up Parallel Reactions (Same substrates, catalyst, base, solvent, temp) Ligand1 Reaction 1: N,N-Dimethylglycine Setup->Ligand1 Ligand2 Reaction 2: 1,10-Phenanthroline Setup->Ligand2 Ligand3 Reaction 3: L-Proline Setup->Ligand3 Ligand4 Reaction 4: Oxalic Diamide Setup->Ligand4 Monitor Monitor Progress at Set Time Points (e.g., 2h, 6h, 24h) by TLC or GC-MS Ligand1->Monitor Ligand2->Monitor Ligand3->Monitor Ligand4->Monitor Select Select Ligand with Best Conversion/Yield Monitor->Select

Q4: My reaction is producing side products. What are they, and how can I prevent them?

Side product formation can significantly reduce the yield of your desired diaryl ether. Common side products include:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often caused by the presence of water or other protic impurities in the reaction mixture.[3][8]

    • Solution: Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly in an oven and cool it under an inert atmosphere. Use finely powdered, anhydrous bases.[3]

  • Homocoupling of the Aryl Halide: Two molecules of the aryl halide couple to form a biaryl compound. This is more common in the absence of a suitable nucleophile or when the catalyst system promotes this pathway.

    • Solution: Ensure the stoichiometry of the nucleophile (phenol) is correct, typically a slight excess. The choice of ligand can also influence this side reaction.

  • Degradation of the Nucleophile: The phenol or alkoxide may be unstable under the reaction conditions (high temperature, strong base).

    • Solution: Lower the reaction temperature. Screen for a milder base that is still effective for the reaction.

Analytical Tip: Use GC-MS to analyze your crude reaction mixture. The mass-to-charge ratios of the peaks can help you identify these common side products.

Q5: How do I choose the right base and solvent for my Ullmann ether synthesis?

The base and solvent are not merely reaction media; they play active roles in the catalytic cycle and can dramatically impact the yield.

Choosing a Base:

The primary role of the base is to deprotonate the phenol, forming the active nucleophile. The choice of base can affect reaction rates and yields.

BaseStrengthCommon UseNotes
K₃PO₄ StrongWidely applicable, good for many substrates.A common and effective choice.[3]
Cs₂CO₃ StrongOften used for challenging couplings.More expensive but can be highly effective.[5]
K₂CO₃ ModerateEffective in many cases.A good starting point for optimization.[5]

Key Considerations for the Base:

  • Anhydrous: The base should be anhydrous to prevent the hydrodehalogenation side reaction.[7]

  • Finely Powdered: A finely powdered base has a larger surface area, which can improve reaction rates, especially in heterogeneous mixtures.[3]

Choosing a Solvent:

The solvent must be able to dissolve the reactants and catalyst system to a sufficient extent and be stable at the reaction temperature.

SolventTypeCommon UseNotes
DMF Polar AproticGeneral purpose, good for a wide range of substrates.A common starting point for optimization.[5]
Dioxane EtherealOften used in modern, ligand-accelerated protocols.A good alternative to DMF.
Toluene Non-polarCan be effective, particularly for O-arylation.[3]Higher boiling point allows for higher reaction temperatures.
DMSO Polar AproticGood solvating properties.Can facilitate reactions at lower temperatures.[5][9]

Recommendation: For a new reaction, a good starting point is CuI as the catalyst, N,N-dimethylglycine or 1,10-phenanthroline as the ligand, K₃PO₄ as the base, and DMF or dioxane as the solvent, with a reaction temperature between 80-120 °C.[3][5]

Experimental Protocols

General Protocol for a Trial Ullmann Ether Synthesis

This protocol is a starting point for optimization.

  • Preparation:

    • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the copper(I) source (e.g., CuI, 5-10 mol%), the ligand (10-20 mol%), and the anhydrous base (e.g., K₃PO₄, 2 equivalents).

    • Add the phenol (1 equivalent) and the aryl halide (1.2 equivalents).

  • Reaction Setup:

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent (e.g., DMF or dioxane) via syringe.

    • Place the vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

References

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Evano, G., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
  • Ullmann reaction. Wikipedia. [Link]

  • Hassan, J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Monnier, F., & Taillefer, M. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society.
  • Ye, R., & Li, J. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Chemistry: An Indian Journal.
  • Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, a key intermediate in various synthetic pathways. The advice herein is grounded in established principles of organic chemistry and process development to assist researchers, scientists, and drug development professionals in achieving the desired purity and yield. We will explore the root causes of common impurities and provide systematic, field-tested solutions for their removal.

The synthesis of this diaryl ether, commonly achieved via an Ullmann-type condensation reaction, can introduce a variety of process-related impurities. These include unreacted starting materials, catalyst residues, and by-products from side reactions. Effective purification is critical to ensure the success of subsequent synthetic steps and the quality of the final product.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate and offers structured solutions.

Issue 1: Persistent Starting Material Contamination

Question: My post-reaction crude product shows significant amounts of unreacted Methyl 2-hydroxybenzoate and Methyl 2-bromo-5-iodobenzoate upon HPLC analysis. How can I efficiently remove these?

Answer: This is a common issue stemming from incomplete reaction conversion. A multi-step approach involving an initial wash followed by chromatography is typically the most effective strategy.

Root Cause Analysis:

  • Methyl 2-hydroxybenzoate (Salicylate): This starting material is acidic due to its phenolic hydroxyl group.

  • Methyl 2-bromo-5-iodobenzoate: This is a neutral, non-polar aromatic halide.

  • Product: The desired product is a neutral ester.

This difference in acidity is the key to an efficient initial purification step.

Step-by-Step Protocol:

  • Liquid-Liquid Extraction (Acid-Base Wash):

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or 0.5 M sodium carbonate (Na₂CO₃) solution. The acidic Methyl 2-hydroxybenzoate will be deprotonated to its corresponding sodium salt, which is highly soluble in the aqueous layer.

    • Repeat the aqueous base wash 2-3 times to ensure complete removal.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • After the wash, the primary remaining impurity should be the non-polar Methyl 2-bromo-5-iodobenzoate. This can be separated from your desired, more polar product using silica gel column chromatography.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A non-polar/polar solvent system is required. A gradient elution is recommended, starting with a low polarity mixture and gradually increasing it. A common starting point is a hexane/ethyl acetate system.

      • Begin with 98:2 Hexane:Ethyl Acetate.

      • Gradually increase the ethyl acetate concentration (e.g., to 95:5, 90:10) to elute your product. The less polar starting material will elute first.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.

Logical Workflow for Starting Material Removal

cluster_workflow Purification Workflow Crude Crude Product (Product, SM1, SM2) LLE Liquid-Liquid Extraction (Aqueous Base Wash) Crude->LLE Dissolve in Ethyl Acetate Aq_Layer Aqueous Layer (SM1: Methyl 2-hydroxybenzoate salt) LLE->Aq_Layer Separate Org_Layer Organic Layer (Product, SM2) LLE->Org_Layer Separate Column Silica Gel Column Chromatography Org_Layer->Column Concentrate & Load SM2_Eluted Early Fractions (SM2: Methyl 2-bromo-5-iodobenzoate) Column->SM2_Eluted Elute with non-polar solvent Pure_Product Pure Product Fractions Column->Pure_Product Increase polarity to elute

Caption: Workflow for removing acidic and neutral starting materials.

Issue 2: Product Appears as an Oil or Fails to Crystallize

Question: After column chromatography, my purified product is a thick, persistent oil, making it difficult to handle and dry completely. How can I induce crystallization?

Answer: The failure to crystallize is often due to the presence of minor, structurally similar impurities or residual solvent that inhibit the formation of a crystal lattice.

Troubleshooting Steps:

  • Ensure High Purity: Verify the purity by a high-resolution technique like HPLC or ¹H NMR. If minor impurities are present (>2-3%), an additional, carefully executed chromatographic step or preparative HPLC may be necessary.

  • Solvent Removal: Ensure all chromatography solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent in which the compound is highly soluble but the solvent itself is very volatile (like DCM) can help remove stubborn high-boiling point solvents like ethyl acetate.

  • Recrystallization: This is the most effective method for obtaining crystalline material.

    • Solvent Screening: The key is finding a single solvent or a binary solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below.

      • Good single solvents to screen: Isopropanol, Ethanol, Methanol, Acetonitrile, Toluene.

      • Good binary systems to screen: Toluene/Hexane, Ethyl Acetate/Hexane, DCM/Pentane.

    • Recrystallization Protocol:

      • Dissolve the oil in the minimum amount of the chosen hot solvent (or the more soluble solvent of a binary pair).

      • If using a binary system, add the anti-solvent (e.g., hexane) dropwise at the elevated temperature until slight turbidity (cloudiness) persists.

      • Add a drop or two of the primary solvent to redissolve the solid and obtain a clear, saturated solution.

      • Allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals.

      • If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.

      • Once crystals appear, cool the flask further in an ice bath or refrigerator for several hours to maximize yield.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR peaks for the pure product?

  • While specific shifts can vary based on the solvent and instrument, you should expect to see distinct signals corresponding to the aromatic protons on both rings and the two methyl ester groups. The aromatic region will be complex due to the substitution pattern. The two methoxy (–OCH₃) groups should appear as sharp singlets around 3.8-4.0 ppm, integrating to 3 protons each.

Q2: My product has a slight yellow or brown discoloration after purification. What is the cause and is it a concern?

  • Discoloration often arises from trace amounts of oxidized impurities or residual copper or palladium catalyst from the Ullmann reaction. While often present in very low quantities (<0.5%), they can be chromophoric. For many applications, this is not a concern if HPLC and NMR analysis show high purity. If a colorless product is required, you can try treating a solution of the product with a small amount of activated carbon before a final filtration or recrystallization step.

Q3: Can I use reverse-phase HPLC for purification instead of normal-phase column chromatography?

  • Yes, preparative reverse-phase HPLC (RP-HPLC) is an excellent alternative, particularly for removing impurities that are very close in polarity to your product.

    • Typical System: A C18 stationary phase with a mobile phase of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a standard starting point.

    • Advantages: RP-HPLC offers higher resolution and is suitable for more polar compounds.

    • Disadvantages: It requires more specialized equipment, uses larger volumes of solvent, and removing water from the final product can be more challenging than removing organic solvents.

Q4: How can I confirm the removal of copper or palladium catalyst residues?

  • The most definitive method for quantifying trace metal residues is Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This technique can detect metals at parts-per-million (ppm) or even parts-per-billion (ppb) levels, which is the standard in pharmaceutical development. For a qualitative check, sometimes catalyst residues can cause broadening of NMR signals.

Data Summary Tables

Table 1: Recommended Chromatographic Conditions

Technique Stationary Phase Mobile Phase System (Gradient) Elution Order of Components
Normal-Phase Column Silica Gel Hexane / Ethyl Acetate 1. Methyl 2-bromo-5-iodobenzoate2. Product 3. Methyl 2-hydroxybenzoate

| Reverse-Phase HPLC | C18 | Water / Acetonitrile | 1. Methyl 2-hydroxybenzoate2. Product 3. Methyl 2-bromo-5-iodobenzoate |

References

This guide synthesizes established chemical principles and does not rely on a single direct protocol for this specific molecule. The references below provide the foundational knowledge for the techniques described.

Stability and storage conditions for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Overview and Scope

This technical guide provides in-depth information on the stability and recommended storage conditions for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (CAS No: 1269461-73-5). The information is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. This document is structured as a series of frequently asked questions (FAQs) and a troubleshooting guide to address potential issues encountered during experimental workflows.

The recommendations herein are derived from an analysis of the compound's constituent functional groups—aryl iodide, diaryl ether, and methyl esters—and established principles of organic chemistry, as specific stability data for this compound is not extensively published.

Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its molecular structure, the three primary points of instability are:

  • The Aryl-Iodine Bond: This is the weakest bond in the aromatic system and is susceptible to cleavage by light (photolysis) and heat. This can lead to the formation of radical species and subsequent de-iodination or other side reactions, often indicated by a yellow or brown discoloration of the material.[1]

  • The Two Methyl Ester Groups: Esters are susceptible to hydrolysis, particularly in the presence of moisture combined with acidic or basic conditions.[2][3][4] Alkaline hydrolysis (saponification) is typically faster and irreversible, yielding carboxylate salts, while acid-catalyzed hydrolysis is a reversible process.[3][4][5]

  • The Diaryl Ether Linkage: Diaryl ethers are generally very stable and resistant to cleavage.[6][7] Significant degradation via ether cleavage would require harsh conditions, such as refluxing in strong acids like HBr or HI, which are unlikely to be encountered during standard storage or use.[8][9]

Q2: What are the official recommended storage conditions for this compound?

A2: The recommended storage conditions are to keep the compound in a dark place, sealed in a dry environment, at a temperature of 2-8°C.[10]

Q3: How should I handle the compound for short-term use in the lab?

A3: For routine lab use, it is crucial to minimize exposure to ambient conditions.

  • Moisture: Always handle the compound in a dry environment. Use a glove box or a nitrogen/argon atmosphere if possible, especially when weighing or transferring small quantities.

  • Light: Use amber vials or wrap containers in aluminum foil to protect the compound from light. Avoid leaving the compound on the benchtop under direct laboratory lighting for extended periods.

  • Atmosphere: After use, flush the container with an inert gas like argon or nitrogen before sealing to displace air and moisture.

Q4: Can I store this compound dissolved in a solvent?

A4: Storing the compound in solution is generally not recommended for long-term stability. If required for experimental workflows:

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents (e.g., Dichloromethane, Toluene, Anhydrous THF). Avoid protic solvents like methanol or ethanol, as they can participate in transesterification or hydrolysis over time.

  • Storage of Solutions: Store solutions at low temperatures (-20°C) and under an inert atmosphere. Use septum-sealed vials to prevent atmospheric moisture ingress. Be aware that even in aprotic solvents, trace amounts of water can lead to hydrolysis.

Q5: My solid sample has developed a slight yellow or brownish tint. Is it still usable?

A5: A color change often indicates partial decomposition, likely due to the liberation of elemental iodine (I₂) from the cleavage of the C-I bond.[1] The usability depends on the requirements of your experiment.

  • For sensitive reactions (e.g., catalysis, quantitative assays): The purity should be re-assessed using techniques like NMR, LC-MS, or HPLC. The presence of impurities could interfere with your reaction.

  • For less sensitive applications: The material might still be usable, but you should anticipate potentially lower yields or the need for purification of the final product.

Data and Workflow Visualizations

Summary of Storage Conditions
ParameterRecommended ConditionRationale & Potential Issues if Deviated
Temperature 2-8°C[10]Higher temperatures can accelerate both hydrolysis and C-I bond cleavage.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidative degradation and minimizes contact with atmospheric moisture.
Light Protect from Light (Amber Vial)The aryl-iodide bond is photosensitive and can undergo homolytic cleavage upon UV/light exposure.[1]
Moisture Sealed in Dry[10]Prevents hydrolysis of the methyl ester groups, which is catalyzed by acid or base.[2][3]
Potential Degradation Pathways

The following diagram illustrates the two primary degradation routes for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

G cluster_main Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate cluster_hydrolysis Hydrolysis Pathway cluster_photolysis Photolysis/Decomposition Pathway M Parent Compound H1 Mono-acid Product (Hydrolysis of one ester) M->H1 H₂O / H⁺ or OH⁻ P1 De-iodinated Product M->P1 Light (hν) or Heat P2 Elemental Iodine (I₂) (Causes discoloration) M->P2 Light (hν) or Heat H2 Di-acid Product (Hydrolysis of both esters) H1->H2 H₂O / H⁺ or OH⁻

Caption: Primary degradation pathways via hydrolysis and photolysis.

Troubleshooting Guide

This section provides a structured approach to diagnosing experimental issues that may be related to compound stability.

Observed Problem Potential Cause (Related to Stability) Recommended Action & Verification
Low reaction yield or no reaction Compound Degradation: The starting material has degraded due to improper storage (hydrolysis or de-iodination).1. Verify Purity: Analyze the starting material via ¹H NMR and LC-MS to confirm its identity and purity. Look for the absence of the two methyl ester singlets or the presence of de-iodinated species. 2. Use Fresh Sample: If degradation is confirmed, use a fresh, properly stored sample.
Appearance of unexpected byproducts Formation of Degradants: Hydrolyzed (acid) or de-iodinated impurities in the starting material are participating in the reaction.1. Characterize Byproducts: Attempt to isolate and characterize the byproducts. Compare their mass and fragmentation patterns to the expected degradants. 2. Purify Starting Material: If impurities are minor, consider purifying the starting material by recrystallization or column chromatography before use.
Inconsistent results between experiments Variable Sample Integrity: Different aliquots of the compound may have degraded to varying extents due to repeated exposure to air/light.1. Implement Strict Aliquoting: Upon receiving a new batch, divide it into smaller, single-use aliquots under an inert atmosphere. 2. Standardize Handling: Ensure every experiment uses a fresh aliquot and follows a standardized handling protocol to minimize exposure.
Solid material is discolored (yellow/brown) Photolytic Decomposition: Liberation of free iodine (I₂) due to light or heat exposure.1. Assess Purity: As above, verify purity via analytical methods. 2. Evaluate Impact: For non-critical steps, the material may be usable. For sensitive reactions, discard the discolored material. Ensure all future storage is in amber vials or wrapped in foil.
Troubleshooting Workflow

G cluster_remedy Troubleshooting Actions cluster_impure Purity Issue Actions start Experimental Issue Observed (e.g., Low Yield, Byproducts) check_purity Step 1: Analyze Starting Material (NMR, LC-MS) start->check_purity is_pure Is Purity >95% and Structure Confirmed? check_purity->is_pure use_fresh Step 2: Use Fresh Aliquot from a new, sealed vial is_pure->use_fresh Yes purify Option A: Purify Material (Recrystallization/Chromatography) is_pure->purify No discard Option B: Discard Batch and acquire new material is_pure->discard No review_protocol Step 3: Review Experimental Protocol (Solvents, Reagents, Conditions) use_fresh->review_protocol contact_support Problem Persists: Consult Technical Support review_protocol->contact_support purify->use_fresh

Caption: Decision tree for troubleshooting experimental issues.

Experimental Protocol: Small-Scale Stability Assessment

This protocol outlines a method to empirically assess the stability of the compound under your specific laboratory conditions.

Objective: To determine the short-term stability of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate in a common solvent.

Methodology:

  • Prepare Stock Solution: Accurately weigh ~10 mg of the compound and dissolve it in 10.0 mL of anhydrous acetonitrile (or another relevant solvent) in a volumetric flask. This is your T=0 stock solution.

  • Initial Analysis (T=0): Immediately take a 100 µL aliquot of the stock solution, dilute it appropriately, and analyze it via HPLC-UV to obtain a starting purity profile and peak area. This is your baseline.

  • Stress Conditions: Dispense 1 mL aliquots of the stock solution into several amber HPLC vials and one clear glass vial.

    • Vial 1 (Control): Amber vial, flush with argon, seal, and store at 2-8°C.

    • Vial 2 (Ambient/Dark): Amber vial, seal, and leave on the benchtop, protected from direct light.

    • Vial 3 (Ambient/Light): Clear glass vial, seal, and leave on the benchtop under ambient laboratory light.

  • Time-Point Analysis: At set time points (e.g., 6h, 24h, 48h, 72h), take one of the stressed vials, dilute an aliquot in the same manner as the T=0 sample, and analyze it by HPLC-UV.

  • Data Analysis: Compare the purity and peak area of the main compound at each time point relative to the T=0 baseline. The appearance of new peaks or a decrease in the main peak area indicates degradation.

References

  • Lead Sciences. Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.[10]

  • Reddit r/Chempros. Spontaneous aryl iodide deiodination upon heating.[1]

  • Chemistry LibreTexts. 18.3 Reactions of Ethers: Acidic Cleavage.[6][7]

  • Organic Chemistry Portal. Methyl Esters.[2]

  • Chemguide. Hydrolysing Esters.[3]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid.[8]

  • Organic Syntheses. Ester to Acid - Common Conditions.[5]

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification.[4]

  • Wikipedia. Ether cleavage.[9]

Sources

Technical Support Center: Synthesis of Diaryl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Diaryl Ether Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of diaryl ether synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust understanding of this critical transformation.

Introduction: The Challenge of the Diaryl Ether Bond

The diaryl ether linkage is a cornerstone in medicinal chemistry and materials science, yet its construction can be deceptively challenging. Whether you are employing classic Ullmann conditions, modern Buchwald-Hartwig couplings, or other methods, achieving high yields and purity requires a nuanced understanding of the interplay between substrates, catalysts, ligands, bases, and solvents. This guide is structured to address the common pitfalls you may encounter in your experiments, providing actionable solutions grounded in mechanistic principles.

Part 1: Troubleshooting Common Issues in Diaryl Ether Synthesis

This section is formatted as a troubleshooting guide, addressing specific problems you might be facing in the lab.

Scenario 1: Low to No Product Yield

Q1: I've set up my Ullmann condensation, but I'm seeing little to no formation of my desired diaryl ether. What are the likely culprits?

A1: Low or no yield in an Ullmann reaction is a common issue, often stemming from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Copper Catalyst: The active catalytic species in Ullmann-type reactions is Cu(I). If your copper source is old or has been improperly stored, it may have oxidized to Cu(II), which is generally less active.

    • Solution: Use a fresh, high-purity copper(I) salt such as CuI, CuBr, or CuCl. Consider adding a mild reducing agent or running the reaction under conditions that can generate Cu(I) in situ from a Cu(II) source.

  • Inappropriate Ligand or No Ligand: While classic Ullmann reactions are often run without a ligand, modern protocols for challenging substrates benefit significantly from their use. Ligands stabilize the copper catalyst and facilitate reductive elimination.

    • Solution: For electron-rich phenols and aryl bromides, N,N-dimethylglycine has proven to be a highly effective and inexpensive ligand.[1] Other options to screen include 1,10-phenanthroline and various amino acids. A screening of structurally diverse ligands can be beneficial, though no single class has been identified as universally superior.[1]

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical and interdependent. The base must be strong enough to deprotonate the phenol but not so strong as to cause side reactions. The solvent needs to solubilize the reactants and the catalyst complex.

    • Solution: A common starting point is K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO.[2] For less reactive substrates, a stronger base like K₃PO₄ may be necessary.[3] Be aware that carbonate bases can be inactivated by water, so ensure anhydrous conditions.[3]

  • Electronic Mismatch of Substrates: The electronic nature of your phenol and aryl halide plays a significant role. Electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol generally favor the reaction.[4] Conversely, coupling an electron-rich aryl halide with an electron-deficient phenol can be very challenging.

    • Solution: If you are facing an electronically mismatched coupling, you may need to switch to a more powerful catalytic system, such as a palladium-catalyzed Buchwald-Hartwig reaction.

Q2: My Buchwald-Hartwig C-O coupling is failing, especially with a sterically hindered substrate. How can I improve this?

A2: Steric hindrance is a major challenge in Buchwald-Hartwig couplings. The bulky nature of the substrates can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Ligand Selection is Key: For sterically demanding substrates, the choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands are often necessary to promote the reaction.

    • Solution: Ligands such as t-BuXPhos or Me₄t-BuXPhos are excellent starting points for coupling with hindered substrates.[5] For particularly challenging couplings, consider diphosphinoamine ligands, which have shown success in coupling a range of sterically demanding substrates.[6]

  • Inadequate Pre-catalyst Activation: The active Pd(0) catalyst must be efficiently generated from the palladium pre-catalyst.

    • Solution: Ensure your base is sufficiently strong to activate the pre-catalyst. For some pre-catalysts, weaker bases like carbonates are sufficient at room temperature, while others may require stronger bases like sodium tert-butoxide (NaOtBu). Using a well-defined Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial, though pre-catalysts are generally more user-friendly.

  • Reaction Temperature and Time: Hindered substrates often require more forcing conditions.

    • Solution: Gradually increase the reaction temperature and monitor for product formation. Microwave irradiation can sometimes be effective in reducing reaction times from days to minutes for sluggish couplings.[6]

Scenario 2: Formation of Significant Side Products

Q3: I'm observing a significant amount of hydrodehalogenation of my aryl halide starting material in my Buchwald-Hartwig reaction. How can I suppress this side reaction?

A3: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common and frustrating side reaction in palladium-catalyzed cross-couplings.[7] It often arises from the reaction of the palladium-hydride species with the aryl halide.

  • Source of the Hydride: The palladium-hydride species can be generated from several sources, including β-hydride elimination from alkoxide bases or certain ligands, or from trace water in the reaction.

    • Solution:

      • Choice of Base: Avoid bases prone to β-hydride elimination, such as sodium tert-butoxide, if hydrodehalogenation is a major issue. Consider using a non-coordinating base like LHMDS or a weaker inorganic base like Cs₂CO₃ or K₃PO₄.

      • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry.

      • Ligand Effects: The choice of ligand can influence the rate of hydrodehalogenation versus the desired coupling. Experiment with different ligands to find one that favors the productive pathway.

Q4: In my Chan-Lam coupling for diaryl ether synthesis, I'm getting a mixture of products, including homocoupling of the boronic acid. How can I improve the selectivity?

A4: The Chan-Lam reaction, while attractive for its mild conditions, can suffer from side reactions like protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid.[8]

  • Reaction Conditions: The presence of excess oxygen and the choice of solvent can influence the rates of competing pathways.

    • Solution:

      • Control the Atmosphere: While the Chan-Lam reaction is often run in air, for problematic substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce oxidative side reactions.

      • Solvent Choice: The solvent can significantly impact the reaction outcome. A mixed solvent system, such as MeCN/EtOH, has been shown to minimize byproduct formation in some cases.[9]

      • Additives: The addition of a coordinating agent, like a pyridine derivative, can sometimes modulate the reactivity of the copper catalyst and improve selectivity.

Part 2: Frequently Asked Questions (FAQs)

Q5: What are the key differences in substrate scope between Ullmann and Buchwald-Hartwig reactions for diaryl ether synthesis?

A5:

Feature Ullmann Condensation Buchwald-Hartwig C-O Coupling
Catalyst Copper (Cu) Palladium (Pd)
Typical Substrates Favors electron-deficient aryl halides and electron-rich phenols.[4] Broader scope, including electron-rich and electron-neutral aryl halides and a wide range of phenols.[5]
Steric Hindrance Can be challenging with highly hindered substrates. Generally more tolerant of steric hindrance, especially with appropriate bulky phosphine ligands.[6]

| Functional Group Tolerance | Can be limited by the often harsh reaction conditions (high temperatures, strong bases).[10] | Generally more tolerant of a wider range of functional groups due to milder reaction conditions. |

Q6: When should I consider using a Nucleophilic Aromatic Substitution (SₙAr) reaction for diaryl ether synthesis?

A6: SₙAr is a powerful, metal-free method for forming diaryl ethers, but its applicability is limited to specific substrate combinations.[11] It is a good choice when:

  • Your aryl halide is highly electron-deficient, meaning it is substituted with one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) at the ortho and/or para positions to the leaving group.

  • Your phenol is a good nucleophile.

  • You are looking for a cost-effective and environmentally friendly alternative to transition metal-catalyzed methods.

However, SₙAr is generally not suitable for electron-rich or electron-neutral aryl halides.[12]

Q7: How do I effectively remove the catalyst and ligand residues during purification?

A7: Purification of diaryl ethers from residual catalyst and ligands can be challenging due to their similar polarities.

  • Filtration: For heterogeneous catalysts, simple filtration is effective. For homogeneous catalysts, sometimes the catalyst can be crashed out of solution by adding an anti-solvent and then filtered.

  • Column Chromatography: This is the most common method. Careful selection of the eluent system is crucial. Sometimes, a gradient elution is necessary to separate the product from the less polar ligand and the more polar catalyst residues.

  • Acid/Base Washing: If your product is stable to acidic or basic conditions, a liquid-liquid extraction with a dilute acid or base wash can help remove basic or acidic impurities, respectively.

  • Scavenging Resins: There are commercially available scavenger resins that can selectively bind to palladium or phosphine ligands, allowing for their removal by filtration.

Part 3: Methodologies and Workflows

Experimental Protocol: Screening Ligands for a Challenging Buchwald-Hartwig C-O Coupling

This protocol outlines a general procedure for screening a panel of phosphine ligands to optimize a difficult diaryl ether synthesis.

  • Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the aryl halide (1.0 equiv), the phenol (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Ligand Addition: To each vial, add a different phosphine ligand (4 mol%). Ensure a diverse selection of ligands with varying steric and electronic properties.

  • Reaction Setup: Add the anhydrous solvent (e.g., toluene or dioxane) to each vial to achieve the desired concentration. Seal the vials and remove them from the glovebox.

  • Reaction Execution: Place the vials in a pre-heated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring and Analysis: After a set time (e.g., 12 or 24 hours), take an aliquot from each reaction vial. Dilute the aliquot and analyze by LC-MS or GC-MS to determine the conversion to the desired product and identify any major side products.

  • Optimization: Based on the results of the screen, select the most promising ligand(s) for further optimization of reaction conditions (temperature, time, catalyst loading, etc.).

Visualizing Reaction Mechanisms and Workflows

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)(L)₂-X Pd0->PdII_complex Oxidative Addition (Ar-X) Phenoxide_complex [Ar-Pd(II)(L)₂-OAr']⁺X⁻ PdII_complex->Phenoxide_complex Ligand Exchange (Ar'OH + Base) Product_complex Ar-O-Ar' + Pd(0)L₂ Phenoxide_complex->Product_complex Reductive Elimination Product_complex->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Ligand Is the Ligand Appropriate? Check_Catalyst->Check_Ligand Yes Use_Fresh_Catalyst Use Fresh Cu(I) or Activate Pd Pre-catalyst Check_Catalyst->Use_Fresh_Catalyst Check_Conditions Are the Conditions Optimal? Check_Ligand->Check_Conditions Yes Screen_Ligands Screen a Panel of Ligands Check_Ligand->Screen_Ligands Success High Yield of Diaryl Ether Check_Conditions->Success Yes Optimize_Base_Solvent_Temp Optimize Base, Solvent, and Temperature Check_Conditions->Optimize_Base_Solvent_Temp Use_Fresh_Catalyst->Check_Ligand Screen_Ligands->Check_Conditions Optimize_Base_Solvent_Temp->Success

Caption: A decision tree for troubleshooting low-yielding diaryl ether syntheses.

References

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry.
  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions.
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Diaryl ether synthesis by etherification (aryl
  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper C
  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry.
  • METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation. University of Massachusetts Amherst.
  • Recent Advances in Diaryl Ether Synthesis.
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Methodologies in Ether Synthesis.
  • Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.
  • Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem.
  • Using Intelligent/Random Library Screening To Design Focused Libraries for the Optimization of Homogeneous Catalysts: Ullmann Ether Formation. Journal of the American Chemical Society.
  • How Understanding the Role of an Additive Can Lead to an Improved Synthetic Protocol without an Additive: Organocatalytic Synthesis of Chiral Diarylmethyl Alkynes.
  • A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • Chan-Lam Coupling. Organic Chemistry Portal.
  • Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogen
  • Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. The Journal of Organic Chemistry.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC.
  • Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.
  • Using Intelligent/Random Library Screening To Design Focused Libraries for the Optimization of Homogeneous Catalysts: Ullmann Ether Formation.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry.
  • Cu-catalysed Chan–Lam synthesis of unsymmetrical aryl chalcogenides under aqueous micellar conditions. Green Chemistry.
  • Deciphering Complexity in Pd–C
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogen
  • Help troubleshooting a Buchwald-Hartwig amin
  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry.
  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1). The Journal of Organic Chemistry.

Sources

How to improve the reaction time for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Accelerating Ullmann Diaryl Ether Synthesis

Welcome to the dedicated technical support guide for optimizing the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. This document is structured to provide researchers, chemists, and process development professionals with actionable insights and troubleshooting strategies to enhance reaction efficiency, with a primary focus on reducing reaction time. The synthesis of this target molecule is achieved via a copper-catalyzed Ullmann condensation, a powerful method for forming diaryl ether bonds.[1] However, classical Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper, which can lead to long reaction times and limited functional group tolerance.[2][3][4] Modern protocols, employing catalytic copper and specialized ligands, have significantly improved the scope and mildness of this transformation, making optimization key to success.[4][5]

This guide moves beyond simple procedural lists to explain the chemical reasoning behind each optimization parameter, empowering you to make informed decisions in your experimental design.

Reaction Overview

The target molecule is synthesized through the coupling of two key fragments: Methyl 2-hydroxybenzoate and a suitable di-substituted aryl halide, such as Methyl 2-bromo-5-iodobenzoate. The reaction proceeds via a C-O cross-coupling mechanism catalyzed by a copper(I) species.

Figure 1. Ullmann condensation for target molecule synthesis.

Troubleshooting & Optimization FAQ

This section addresses the most common issues encountered during Ullmann-type diaryl ether syntheses, with a focus on improving reaction kinetics.

Q1: My reaction is very slow or has stalled completely. Where should I start troubleshooting?

A stalled reaction is typically due to an issue with one of the core components of the catalytic system. A systematic approach is crucial.

  • Catalyst Inactivity: The active catalytic species is Cu(I).[6] If you are using a Cu(II) precatalyst, it may not be reducing efficiently in situ. Using Cu(0) or Cu(II) sources can be effective, but Cu(I) salts like CuI or CuBr often provide better initial activity.[2][7] Ensure your copper source is fresh and has been stored under inert conditions to prevent oxidation.

  • Suboptimal Ligand: For challenging or sterically hindered couplings, the choice of ligand is critical. Ligands stabilize the copper center and facilitate the key steps of oxidative addition and reductive elimination.[7] If you are using a ligand-free system, consider screening a panel of common ligands.[8]

  • Ineffective Base: The base's primary role is to deprotonate the phenol (Methyl 2-hydroxybenzoate), forming the active nucleophile.[3] If the base is too weak or is not soluble in the reaction medium, the concentration of the phenoxide will be too low, slowing the reaction.

  • Incorrect Temperature: While modern Ullmann reactions are milder than classical versions, they still require thermal energy.[1] If the temperature is too low, the activation energy barriers for the catalytic cycle will not be overcome at a sufficient rate. Conversely, excessively high temperatures can lead to catalyst decomposition.[7]

The following workflow provides a logical progression for troubleshooting a slow reaction.

Troubleshooting_Workflow Start Reaction is Slow / Stalled Check_Catalyst 1. Verify Catalyst Activity - Use fresh Cu(I) source (e.g., CuI) - Ensure inert atmosphere Start->Check_Catalyst Check_Base 2. Evaluate Base - Switch to a stronger/more soluble base (e.g., K₃PO₄, Cs₂CO₃) - Ensure anhydrous conditions Check_Catalyst->Check_Base If no improvement Success Reaction Rate Improved Check_Catalyst->Success Improvement seen Screen_Ligands 3. Screen Ligands - Introduce a ligand if none used - Test different classes (e.g., Phenanthrolines, Amino Acids) Check_Base->Screen_Ligands If no improvement Check_Base->Success Improvement seen Optimize_Temp 4. Adjust Temperature - Incrementally increase temperature (e.g., 80°C -> 100°C -> 120°C) - Monitor for decomposition Screen_Ligands->Optimize_Temp If no improvement Screen_Ligands->Success Improvement seen Check_Solvent 5. Re-evaluate Solvent - Ensure reactants are soluble - Switch to a higher-boiling polar aprotic solvent (e.g., Dioxane -> DMSO) Optimize_Temp->Check_Solvent If no improvement Optimize_Temp->Success Improvement seen Check_Solvent->Success Improvement seen

Figure 2. Logical workflow for troubleshooting slow reaction rates.
Q2: How do I select the right Copper Catalyst and Ligand to maximize reaction speed?

The combination of the copper source and the ancillary ligand forms the heart of the catalytic system. Their synergy is paramount for achieving high turnover frequencies.

Copper Source: As mentioned, Cu(I) salts are generally the most effective precatalysts because they do not require an initial reduction step to enter the catalytic cycle.[6] Copper(I) iodide (CuI) is the most common and reliable choice. While metallic copper powder was used historically, it often requires very high temperatures (>160 °C) to generate the active species.[3]

Ancillary Ligands: Ligands accelerate the reaction by increasing the solubility and reactivity of the copper catalyst and facilitating the rate-determining steps. For O-arylation, several classes of ligands have proven effective.

  • Phenanthrolines: 1,10-Phenanthroline and its derivatives are highly effective for diaryl ether synthesis, often allowing for lower reaction temperatures.[8]

  • Amino Acids: Simple amino acids like L-Proline and N,N-Dimethylglycine can serve as excellent, inexpensive bidentate ligands for copper, significantly accelerating C-O coupling.[9]

  • Picolinic Acid: This ligand has been shown to be effective for the synthesis of sterically hindered diaryl ethers under mild conditions (e.g., in DMSO).[10][11]

Ligand ClassExample(s)Typical Loading (mol%)Key AdvantagesReference
Phenanthrolines1,10-Phenanthroline10 - 20Highly active, allows for milder conditions.[8]
Amino AcidsL-Proline, N,N-Dimethylglycine10 - 20Inexpensive, robust, and effective for various substrates.[9]
N,O-LigandsPicolinic Acid10 - 20Excellent for sterically demanding couplings.[10][11]
DiaminesN,N'-Dimethylethylenediamine10 - 20Effective for a broad range of Ullmann couplings.[3]

Recommendation: If your reaction is slow, start by introducing 10-20 mol% of 1,10-phenanthroline or L-proline. These are robust ligands with a high probability of success.

Q3: My reaction is sluggish. Could the base be the problem?

Absolutely. The choice of base is critical and influences the reaction rate in several ways.

  • Deprotonation Equilibrium: The base must be strong enough to deprotonate the phenolic hydroxyl group of Methyl 2-hydroxybenzoate to a significant extent. The pKa of the phenol must be considered relative to the pKa of the conjugate acid of the base.

  • Solubility: The base and the resulting phenoxide salt must have sufficient solubility in the reaction solvent. Insoluble inorganic bases can lead to heterogeneous mixtures with slow reaction kinetics.[3]

Common Bases for Ullmann Ether Synthesis:

BaseProperties & ConsiderationsReference
K₂CO₃ A common, inexpensive choice. Moderately strong. Its effectiveness can be limited by its solubility in some organic solvents.[3]
K₃PO₄ A stronger base than K₂CO₃. Often provides faster rates. It is frequently used in modern, ligand-accelerated protocols.[7][10]
Cs₂CO₃ A very strong and often highly effective base. The high solubility of cesium phenoxides in organic solvents is thought to contribute to its efficacy, leading to significantly accelerated reactions. However, it is more expensive.[2][3]

Recommendation: If you are using a weaker base like K₂CO₃ and experiencing slow conversion, switching to K₃PO₄ or Cs₂CO₃ is a high-impact optimization step.

Q4: How does the aryl halide's leaving group affect reaction time?

The nature of the leaving group on the electrophile (Methyl 2-halo-5-iodobenzoate) has a profound impact on the rate of the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[4]

The reactivity trend for aryl halides in Ullmann couplings is: Ar-I > Ar-Br >> Ar-Cl .[2]

  • Aryl Iodides: Are the most reactive substrates due to the weaker C-I bond, leading to faster rates of oxidative addition to the Cu(I) center.

  • Aryl Bromides: Are also effective substrates but will generally react slower than the corresponding iodides and may require slightly higher temperatures or more active catalyst systems.

  • Aryl Chlorides: Are the least reactive and typically require highly specialized, active ligand systems and higher temperatures to achieve reasonable reaction rates.[7]

Recommendation: For the synthesis of the target molecule, using Methyl 2-bromo-5-iodobenzoate is a good starting point. If the reaction is too slow, and a synthetic route to Methyl 2,5-diiodobenzoate is available, using the di-iodo variant (with selective reaction at the more activated C2 position) could potentially accelerate the coupling, though selectivity might become an issue.

The Ullmann Catalytic Cycle: A Mechanistic View

Understanding the reaction mechanism explains why certain parameters are so critical. The most widely accepted mechanism involves a Cu(I)/Cu(III) cycle. Optimizing each step in this cycle is the key to reducing the overall reaction time.

  • Base (B⁻) deprotonates the phenol (ArOH) to form the active nucleophile, the copper phenoxide complex A .

  • Oxidative Addition: The aryl halide (Ar'X) adds to the Cu(I) center to form a transient Cu(III) intermediate B . This is often the rate-limiting step and is highly dependent on the Ar'-X bond strength (I > Br > Cl).[4]

  • Reductive Elimination: The C-O bond is formed from the Cu(III) intermediate, yielding the diaryl ether product (Ar-O-Ar') and regenerating a Cu(I) species, which re-enters the catalytic cycle.

Ullmann_Cycle center Catalytic Cycle CuI_L [L-Cu(I)]⁺ Cu_Phenoxide L-Cu(I)-OAr (Complex A) CuIII_Intermediate L-Cu(III)(OAr)(Ar')X (Complex B) CuI_L->CuIII_Intermediate Reductive Elimination Cu_Phenoxide->CuI_L Base Coordination & Deprotonation CuIII_Intermediate->Cu_Phenoxide Oxidative Addition (Rate-Limiting) Product Product (Ar-O-Ar') CuIII_Intermediate->Product ArOH ArOH + Base ArOH->Cu_Phenoxide ArX Ar'X ArX->CuIII_Intermediate

Figure 3. Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Experimental Protocol: Systematic Reaction Optimization

To efficiently determine the optimal conditions for accelerating your synthesis, a systematic approach is recommended over random trial-and-error.

Objective: To identify the combination of catalyst, ligand, base, and temperature that provides the fastest reaction rate for the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Materials:

  • Reactants: Methyl 2-hydroxybenzoate, Methyl 2-bromo-5-iodobenzoate

  • Copper Sources: CuI, CuBr

  • Ligands: 1,10-Phenanthroline, L-Proline, Picolinic Acid

  • Bases: K₃PO₄, Cs₂CO₃

  • Solvents (anhydrous): Dioxane, Toluene, DMSO

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Array Setup: Prepare a parallel array of reaction vials or tubes, each corresponding to a unique set of conditions to be tested.

  • Reagent Loading (General):

    • To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (Methyl 2-bromo-5-iodobenzoate, 1.0 eq).

    • Add the copper source (e.g., CuI, 0.1 eq) and the chosen ligand (e.g., 1,10-Phenanthroline, 0.2 eq).

    • Add the base (e.g., K₃PO₄, 2.0 eq) and the nucleophile (Methyl 2-hydroxybenzoate, 1.2 eq).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times to ensure the removal of oxygen.

  • Solvent Addition: Add the anhydrous solvent (e.g., Dioxane, 0.5 M concentration) via syringe.

  • Heating & Monitoring:

    • Place the array of vials in a pre-heated aluminum heating block set to the desired temperature (e.g., start with 100 °C).

    • Stir the reactions vigorously.

    • Monitor the reaction progress at set time intervals (e.g., 1h, 2h, 4h, 8h, 24h) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS to determine the consumption of starting material and formation of the product.

  • Data Analysis: Compare the conversion rates across the different conditions to identify the factors that most significantly accelerate the reaction.

Screening Variables:

  • Round 1 (Base & Ligand Screen): Fix the catalyst (CuI), solvent (Dioxane), and temperature (100 °C). Screen combinations of two bases (K₃PO₄, Cs₂CO₃) and three ligands (1,10-Phenanthroline, L-Proline, Picolinic Acid).

  • Round 2 (Solvent & Temperature Screen): Using the best base/ligand combination from Round 1, screen three solvents (Dioxane, Toluene, DMSO) at two different temperatures (e.g., 100 °C and 120 °C).

This structured approach will rapidly identify the most potent conditions for accelerating your synthesis, saving time and resources.

References

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. (A general review covering factors affecting Ullmann reactions). URL not directly available from search, but the journal is widely accessible.
  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. Retrieved from a simulated BenchChem technical document based on common chemical knowledge.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. (A comprehensive review of modern Ullmann reactions). URL not directly available from search, but the journal is widely accessible.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (While focused on Pd, discusses principles of ligand-accelerated coupling applicable to Cu). URL not directly available from search, but the journal is widely accessible.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. (Excellent review on the topic). URL not directly available from search, but the journal is widely accessible.
  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Reddit r/Chempros. (2024). Ullmann coupling. Retrieved from a discussion thread providing anecdotal but useful field insights.
  • U.S. Patent No. US7642374B2. (2010). Process for producing 5-iodo-2-methylbenzoic acid. Google Patents.
  • Zheng, Y., Zou, W., Luo, L., Chen, J., Lin, S., & Sun, Q. (2015). Ligand-free Cu-catalyzed O-arylation of aliphatic diols. RSC Advances, 5(84), 68881-68884. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 2-HYDROXYBENZOATE. Retrieved from [Link]

  • Gelman, D., & Buchwald, S. L. (2003). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 68(25), 9779-9782. Retrieved from [Link]

  • American Chemical Society Publications. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications. Retrieved from [Link]

  • Hartwig, J. F., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Journal of the American Chemical Society, 140(1), 245-254. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid.
  • National Institutes of Health. (2003). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. Retrieved from [Link]

  • RSC Education. (n.d.). The preparation of 2-hydroxybenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Practicals of Organic Chemistry. (A general organic chemistry practicals manual).
  • Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (2003). A General and Highly Efficient Catalyst for the Ullmann Reaction: N,N-Dimethylglycine. Journal of the American Chemical Society, 125(22), 6653-6655. (A key paper on amino acid ligands). URL not directly available from search, but the journal is widely accessible.

Sources

Technical Support Center: Preventing Degradation of Iodinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and preserving iodinated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who frequently utilize these valuable but sensitive reagents. Here, we move beyond simple instructions to provide in-depth, field-tested insights into the causality behind their degradation and robust strategies for prevention.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of iodinated aromatic compounds.

Q1: My bottle of iodoanisole has turned brown/purple. What happened and is it still usable?

A: The discoloration is a classic sign of degradation, specifically the formation of elemental iodine (I₂). This occurs primarily through photodegradation, where ambient light, especially UV, cleaves the relatively weak carbon-iodine (C-I) bond. This process generates an aryl radical and an iodine radical, which can then combine to form I₂.[1] While minor discoloration might not significantly impact some robust reactions, it indicates a decrease in purity and the presence of radical species that could interfere with sensitive catalytic cycles. For high-precision work, purification is recommended before use.

Q2: I suspect my iodinated starting material is degrading during my cross-coupling reaction, leading to low yields. How can I confirm this?

A: The most common degradation pathway in this context is reductive deiodination, where the iodoarene is converted to the corresponding arene. To confirm this, you can monitor the reaction progress using techniques like GC-MS or LC-MS. Look for the mass of the deiodinated byproduct. ¹H NMR spectroscopy is also highly effective; the disappearance of the characteristic signals for the iodinated aromatic and the appearance of a new signal for the proton that replaced the iodine atom are clear indicators.

Q3: What are the absolute essential storage conditions for all my iodinated aromatics?

A: As a rule of thumb, all iodinated aromatic compounds should be stored under the following conditions:

  • In the Dark: Use amber glass vials or bottles, or wrap standard glassware in aluminum foil to completely block light.[2][3]

  • Cold: Store at low temperatures, typically in a refrigerator or freezer (-20°C is common), to slow down both thermal and photodegradation rates.[4]

  • Inert Atmosphere: For particularly sensitive compounds or for long-term storage, sealing the container under an inert atmosphere (argon or nitrogen) can prevent oxidative degradation pathways.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during experiments.

Issue 1: Low Yield and Deiodination in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck)

Symptom: You observe significant formation of the deiodinated starting material (Ar-H instead of Ar-Nu).

Cause Analysis: Deiodination in these reactions is often a result of side reactions within the catalytic cycle. It can be promoted by:

  • Catalyst Choice: Some palladium catalysts and ligands have a higher propensity for side reactions.

  • Reaction Conditions: High temperatures, prolonged reaction times, and the presence of certain bases can exacerbate the issue. Electron-rich substrates can sometimes be more prone to unwanted side reactions.[5]

  • Solvent Purity: Protic impurities or peroxides in solvents can facilitate the quenching of reaction intermediates, leading to deiodination.

Troubleshooting Flowchart:

G start Low Yield & Deiodination Observed check_reagents 1. Verify Reagent Purity - Check iodoarene for discoloration - Use freshly opened/distilled solvent - Ensure boronic acid/ester is pure start->check_reagents change_base 2. Modify Base - Switch from strong (e.g., K3PO4) to milder base (e.g., K2CO3) - Ensure base is finely ground and dry check_reagents->change_base optimize_catalyst 3. Optimize Catalyst System - Decrease catalyst loading - Switch to a more robust ligand (e.g., Buchwald ligands) - Use a pre-catalyst change_base->optimize_catalyst adjust_temp 4. Adjust Temperature - Lower the reaction temperature - Monitor for completion to avoid prolonged heating optimize_catalyst->adjust_temp result Improved Yield? adjust_temp->result success Problem Solved result->success Yes fail Consult Further Literature/ Technical Support result->fail No

Caption: Troubleshooting workflow for deiodination in cross-coupling.

Issue 2: Compound Degrades on Silica Gel During Purification

Symptom: A pure sample (by NMR) is loaded onto a silica column, but the collected fractions are discolored and contain impurities.

Cause Analysis: Silica gel can be slightly acidic and its large surface area can promote degradation, especially when exposed to light and air during chromatography. The C-I bond is susceptible to cleavage under these conditions.

Solutions:

  • Neutralize the Silica: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and add 1-2% triethylamine (or another suitable base like pyridine) by volume. This deactivates the acidic sites on the silica surface.

  • Work Quickly and in the Dark: Wrap the column in aluminum foil to prevent photodegradation during the run. Minimize the time the compound spends on the column.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) column, which are often less harsh.

  • Avoid Chlorinated Solvents: Solvents like dichloromethane can contain trace amounts of HCl, which can accelerate degradation. If their use is necessary, consider passing them through a plug of basic alumina first.

Prevention Protocols & Methodologies

Proactive measures are the most effective way to maintain the integrity of your iodinated aromatic compounds.

Protocol 1: Proper Storage and Handling

This protocol is foundational for preventing degradation before your compound even enters the reaction flask.

Materials:

  • Amber glass vials with PTFE-lined caps

  • Aluminum foil

  • Inert gas source (Argon or Nitrogen)

  • Parafilm or vial sealer

Procedure:

  • Procurement: Whenever possible, purchase iodoarenes in small quantities to avoid long-term storage of large batches.

  • Repackaging (if necessary): If you receive a large bottle, immediately aliquot the compound into smaller, experiment-sized amber vials under a blanket of inert gas. This minimizes the exposure of the bulk material to air and light with each use.

  • Sealing: After flushing the vial with inert gas, quickly cap it and wrap the cap/neck junction securely with Parafilm.

  • Labeling & Storage: Clearly label each vial with the compound name, date, and storage conditions. Store in a designated, dark, cold environment (e.g., a -20°C freezer).

Protocol 2: Use of Stabilizers

For particularly unstable iodoarenes or for long-term storage, the addition of a stabilizer can be highly effective.

Mechanism of Action: Metallic copper acts as a radical scavenger. If light or heat causes homolytic cleavage of the C-I bond, the copper can react with the iodine radicals formed, preventing them from combining to form I₂ or participating in other unwanted side reactions.

Recommended Stabilizers & Usage:

StabilizerFormAmountUse Case
Copper Powder Fine powder or turningsA small spatula tip per 10gGeneral purpose for liquid or solid iodoarenes
Silver Foil/Wire Small strip or pieceOne piece per vialEffective for scavenging trace iodine

Procedure for Adding Copper Stabilizer:

  • Select the appropriate vial for your iodoarene.

  • Add a small amount of copper powder or a single copper turning to the empty vial.

  • Transfer the iodinated aromatic compound into the vial.

  • Flush with inert gas, seal, and store as described in Protocol 1.

Note: The stabilizer must be removed before use, typically by filtration or decanting.

Protocol 3: Verifying Compound Purity by HPLC

This protocol provides a reliable method to quantify the purity of your iodoarene and detect degradation products.

Objective: To develop a baseline purity profile for a new batch of an iodinated aromatic compound and to monitor its stability over time.

Methodology:

  • Column Selection: A standard C18 reverse-phase column is suitable for most aromatic compounds.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA for peak shaping) and an organic solvent like acetonitrile or methanol is typically effective.

  • Sample Preparation: Prepare a stock solution of your iodoarene in the mobile phase at a known concentration (e.g., 1 mg/mL). Create a dilution for injection (e.g., 10 µg/mL).

  • Detection: Use a UV detector. The iodinated aromatic will have a characteristic absorbance spectrum. Set the detector to a wavelength of maximum absorbance (e.g., 254 nm is a good starting point).

  • Analysis:

    • Inject a fresh sample to establish the initial purity and retention time.

    • Look for the appearance of new peaks over time, which may correspond to degradation products like the deiodinated arene. The deiodinated product will typically have a shorter retention time on a reverse-phase column.

    • Quantify the purity by comparing the peak area of the main compound to the total area of all peaks.

Data Interpretation Diagram:

G cluster_0 Time = 0 (Fresh Sample) cluster_1 Time = 6 Months (Improper Storage) a a b HPLC Chromatogram Main peak (Ar-I) at RT = 10.5 min (Area=85%) New peak (Ar-H) at RT = 8.2 min (Area=15%) a->b Degradation Occurs

Caption: Comparing HPLC data to detect degradation over time.

By implementing these robust protocols and utilizing this troubleshooting guide, you can significantly improve the reliability of your experiments and preserve the integrity of your valuable iodinated aromatic compounds.

References

  • Degradation of iodinated X-ray contrast media by advanced oxid
  • Photo-induced iodination of aryl halides under very mild conditions. (2016). eScholarship@McGill.
  • Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. (n.d.). Brieflands.
  • Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town. (2023).
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Reagent storage conditions. (n.d.). Lumiprobe.

Sources

Technical Support Center: Synthesis and Scale-Up of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. This document provides in-depth troubleshooting advice and frequently asked questions to address challenges that may be encountered during laboratory-scale synthesis and subsequent scale-up.

Introduction

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its production, typically achieved via an Ullmann condensation reaction, presents several challenges that can impact yield, purity, and scalability. This guide offers practical, experience-driven solutions to these common issues, grounded in established chemical principles.

The core of this synthesis is the copper-catalyzed formation of a diaryl ether bond between an aryl halide and a phenol. While effective, the traditional Ullmann reaction often requires harsh conditions, which can be problematic for substrates with sensitive functional groups, such as the ester moieties in our target molecule.[1][2] Modern modifications using ligands can facilitate the reaction under milder conditions.[3]

Reaction Workflow

The synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate typically involves the coupling of two key building blocks: an iodinated benzoic acid derivative and a phenolic ester. A generalized workflow is depicted below.

Synthesis_Workflow cluster_prep Starting Material Preparation cluster_reaction Ullmann Condensation cluster_workup Work-up & Purification SM1 Methyl 5-iodosalicylate Reaction Copper-Catalyzed Coupling SM1->Reaction SM2 Methyl 2-hydroxybenzoate SM2->Reaction Workup Aqueous Work-up Reaction->Workup Catalyst Cu(I) Source (e.g., CuI) Catalyst->Reaction Ligand Ligand (e.g., Phenanthroline, DMEDA) Ligand->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Toluene) Solvent->Reaction Purification Column Chromatography Workup->Purification Product Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate Purification->Product

Caption: Generalized workflow for the synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Low or No Product Formation 1. Inactive Catalyst: Copper(I) catalysts can oxidize to inactive Copper(II) species in the presence of air. 2. Insufficiently Strong Base: The phenoxide, the active nucleophile, may not be forming in sufficient concentration. 3. Low Reaction Temperature: Traditional Ullmann couplings often require high temperatures to proceed at a reasonable rate.[4] 4. Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.1. Catalyst Activation & Inert Atmosphere: Ensure the use of a high-purity Cu(I) source (e.g., CuI). If using copper powder, consider pre-activation.[5] Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst oxidation.[3] 2. Base Selection: Cesium carbonate (Cs2CO3) is often more effective than potassium carbonate (K2CO3) due to its higher solubility and the increased reactivity of the cesium phenoxide. 3. Temperature Optimization: Gradually increase the reaction temperature. For this specific substrate, a temperature range of 100-140°C is a reasonable starting point. Monitor for decomposition of starting materials or product. 4. Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used.[4] Toluene can also be effective, especially with appropriate ligands.
Incomplete Reaction 1. Steric Hindrance: The ortho-substituents on both aryl rings can sterically hinder the coupling reaction.[6] 2. Insufficient Reaction Time: The reaction may be sluggish due to the aforementioned steric hindrance. 3. Catalyst Deactivation: The catalyst may deactivate over the course of the reaction.1. Ligand Selection: The use of a suitable ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), can accelerate the reaction by increasing the solubility and reactivity of the copper catalyst.[7] 2. Extended Reaction Time: Monitor the reaction progress by TLC or HPLC and allow for longer reaction times if necessary. 3. Catalyst Loading: A modest increase in the catalyst and/or ligand loading (e.g., from 5 mol% to 10 mol%) may be beneficial.
Formation of Side Products 1. Ester Hydrolysis: The presence of a base can lead to the hydrolysis of the methyl ester groups, forming the corresponding carboxylic acids.[8][9] 2. Homocoupling of Aryl Iodide: The aryl iodide can undergo homocoupling to form a biaryl impurity. 3. Reduction of Aryl Iodide: The aryl iodide can be reduced to the corresponding de-iodinated compound.1. Careful Base Selection and Anhydrous Conditions: Use a non-nucleophilic, moderately strong base like K2CO3 or Cs2CO3. Ensure that all reagents and the solvent are anhydrous to minimize water-driven hydrolysis. 2. Controlled Temperature and Stoichiometry: Avoid excessively high temperatures, which can promote homocoupling. Using a slight excess of the phenol component can also disfavor this side reaction. 3. Inert Atmosphere and Pure Reagents: Maintaining a strictly inert atmosphere can help to minimize reductive dehalogenation. The purity of the starting materials is also critical.
Difficult Purification 1. Co-elution of Product and Starting Materials: The product and starting materials may have similar polarities, making separation by column chromatography challenging. 2. Presence of Copper Residues: Residual copper salts can contaminate the final product.1. Optimized Chromatography: Utilize a shallow solvent gradient during column chromatography to improve separation. Consider using a different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes). Recrystallization from a suitable solvent system can also be an effective purification method. 2. Aqueous Work-up and Chelating Agents: A thorough aqueous work-up with an ammonium chloride solution can help to remove the bulk of the copper salts. In some cases, washing the organic layer with a dilute solution of a chelating agent like EDTA can be beneficial for removing trace copper. For pharmaceutical applications, stringent limits on residual metals must be met.[10]

Frequently Asked Questions (FAQs)

Q1: What is the role of the ligand in the Ullmann condensation?

A1: The ligand plays a crucial role in modern Ullmann-type reactions. It stabilizes the copper catalyst, increases its solubility, and facilitates the catalytic cycle. This allows the reaction to proceed at lower temperatures and with greater efficiency, especially for challenging substrates.[3]

Q2: Can I use an aryl bromide instead of an aryl iodide?

A2: Aryl iodides are generally more reactive than aryl bromides in Ullmann couplings. While the reaction may work with an aryl bromide, it will likely require higher temperatures, longer reaction times, and potentially a more active catalytic system.[11]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be withdrawn, diluted, and analyzed to determine the consumption of starting materials and the formation of the product.

Q4: What are the key safety considerations for scaling up this reaction?

A4: On a larger scale, several safety aspects become critical:

  • Exothermic Reaction: The Ullmann condensation can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents.

  • High-Boiling Solvents: The use of high-boiling solvents like DMF or NMP requires careful handling at elevated temperatures. Ensure proper ventilation and consider the flammability of the solvent.

  • Copper Waste: Copper-containing waste streams must be handled and disposed of according to environmental regulations.

Q5: How can I minimize the risk of ester hydrolysis during scale-up?

A5: To minimize ester hydrolysis on a larger scale:

  • Use the mildest effective base (e.g., K2CO3).

  • Ensure all reagents and the reaction vessel are scrupulously dry.

  • Maintain the reaction temperature as low as feasible to achieve a reasonable reaction rate.

  • Minimize the reaction time.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • Methyl 5-iodosalicylate

  • Methyl 2-hydroxybenzoate

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Carbonate (K2CO3), finely ground and dried

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Methyl 5-iodosalicylate (1.0 eq), Methyl 2-hydroxybenzoate (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 24-48 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate as a solid.

Process Scale-Up Considerations

Scaling up the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Scale_Up_Considerations cluster_cost Economic Factors cluster_safety Safety & Environmental cluster_process Process Optimization center Scale-Up Challenges Cost_Catalyst Catalyst & Ligand Cost center->Cost_Catalyst Cost_Solvent Solvent Recovery center->Cost_Solvent Safety_Exotherm Exotherm Control center->Safety_Exotherm Safety_Solvent High-Boiling Solvents center->Safety_Solvent Safety_Waste Copper Waste Management center->Safety_Waste Process_Mixing Efficient Mixing center->Process_Mixing Process_Purification Large-Scale Purification center->Process_Purification Process_Impurity Impurity Profile Control center->Process_Impurity

Caption: Key considerations for the scale-up of the Ullmann condensation.

  • Catalyst and Ligand Cost: While effective, some ligands can be expensive, impacting the overall cost of the process on a large scale. Investigating lower-cost, yet effective, ligands is often a key part of process development.[7]

  • Solvent Selection and Recovery: The choice of solvent should not only be based on reaction performance but also on its boiling point, safety profile, and ease of recovery for recycling.

  • Heat Transfer and Mixing: Ensuring efficient heat transfer and mixing is crucial in large reactors to maintain a consistent temperature and prevent localized overheating, which can lead to side reactions and decomposition.

  • Work-up and Purification: Large-scale purification by chromatography can be costly and time-consuming. Developing a robust crystallization or precipitation method for the final product is highly desirable for industrial production.

  • Impurity Profile: A thorough understanding of the impurity profile is essential for developing a purification strategy that consistently delivers a product meeting the required specifications.

By anticipating and addressing these challenges, the successful and efficient production of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate can be achieved at both laboratory and industrial scales.

References

  • Wikipedia. Ullmann condensation. [Link]

  • BYJU'S. Ullmann Reaction. [Link]

  • ACS Publications. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • ResearchGate. Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • RSC Publishing. Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. [Link]

  • Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. [Link]

  • PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • Frontiers. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • ACS Publications. Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. [Link]

  • ResearchGate. Copper Catalysis in Living Systems and In Situ Drug Synthesis. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters. [Link]

  • PubMed. Copper Catalysis in Living Systems and In Situ Drug Synthesis. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • ACS Publications. Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. [Link]

  • YouTube. mechanism of ester hydrolysis. [Link]

  • MDPI. Preparation of Copper/Graphene and Graphitic Carbon Nitride Composites and Study of Their Electrocatalytic Activity in the Synthesis of Organic Compounds. [Link]

  • New method for the large-scale preparation of diphtheria toxoid: purification of toxin. [Link]

  • European Medicines Agency. Guideline on the specification limits for residues of metal catalysts. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, a complex diaryl ether with multiple functional groups, presents a unique analytical challenge. This guide provides an in-depth technical comparison of mass spectrometry for the characterization of this molecule, contrasting it with other common analytical techniques and offering field-proven insights into experimental design and data interpretation.

Introduction to the Analyte

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (Molecular Formula: C₁₆H₁₃IO₅, Molecular Weight: 412.18 g/mol ) is a molecule featuring a diaryl ether linkage, an iodinated aromatic ring, and two methyl ester groups. Each of these structural motifs imparts distinct chemical properties that influence the choice and outcome of analytical methods. Accurate characterization is paramount for ensuring purity, confirming identity in synthetic pathways, and understanding its metabolic fate in later-stage development.

Mass Spectrometry: A Primary Tool for Structural Elucidation

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and probing the structure of organic molecules. Its high sensitivity and ability to provide fragmentation information make it a powerful first-line method for the analysis of compounds like Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Ionization Techniques: Choosing the Right Path

The choice of ionization technique is critical as it dictates the nature and extent of fragmentation. For this molecule, both hard and soft ionization methods have distinct advantages.

  • Electron Ionization (EI): As a high-energy "hard" ionization technique, EI imparts significant energy into the analyte, leading to extensive and reproducible fragmentation. This creates a detailed "fingerprint" mass spectrum that is highly valuable for structural confirmation. The downside is that the molecular ion peak (M⁺˙) may be weak or entirely absent, which can complicate the initial determination of molecular weight.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in minimal fragmentation. It is ideal for unequivocally determining the molecular weight by observing protonated molecules ([M+H]⁺) or adducts with salts like sodium ([M+Na]⁺). By inducing fragmentation in the gas phase through tandem mass spectrometry (MS/MS), we can gain structural insights in a more controlled manner than with EI.

Predicting the Fragmentation Pattern

While an experimental spectrum for the exact target molecule is not publicly available, we can construct a robust, predicted fragmentation pattern based on the known mass spectrometric behavior of its core substructures: iodinated aromatics, diaryl ethers, and methyl benzoates.

The primary fragmentation pathways under Electron Ionization (EI) are anticipated to involve cleavages at the most labile bonds: the ether linkage and the ester groups.

Key Predicted Fragmentation Pathways:

  • Ether Cleavage: The C-O bond of the diaryl ether is a likely point of initial fragmentation. This can occur in two ways, leading to two major fragment families.

    • Pathway A: Cleavage retaining the charge on the iodinated benzoate portion. This would generate a key ion corresponding to the methyl 5-iodosalicylate radical cation.

    • Pathway B: Cleavage retaining the charge on the phenoxy-ester portion, leading to a methyl 2-phenoxy radical cation.

  • Ester Fragmentation: Both methyl ester groups are susceptible to characteristic losses.

    • Loss of a Methoxy Radical (•OCH₃): A common fragmentation for methyl esters, leading to an acylium ion. For the parent molecule, this would result in an [M-31]⁺ ion.

    • Loss of a Methoxycarbonyl Radical (•COOCH₃): Less common, but possible, leading to an [M-59]⁺ ion.

  • Halogen-Specific Fragmentation: The presence of iodine is a significant factor.

    • Loss of Iodine Radical (•I): Cleavage of the C-I bond would result in a prominent [M-127]⁺ ion. Due to the strength of the aryl C-I bond, this may be less favored than ether or ester cleavages initially but prominent in subsequent fragmentation steps.

The following diagram illustrates these predicted primary fragmentation pathways.

G cluster_ether Ether Cleavage cluster_ester Ester Fragmentation cluster_halogen Halogen Cleavage M Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (M+•, m/z = 412) F1 Methyl 5-iodosalicylate cation (m/z = 278) M->F1 - C8H7O2• F2 Methyl 2-formylphenoxy cation (m/z = 134) M->F2 - C8H6IO3• F3 Loss of •OCH3 [M-31]+ (m/z = 381) M->F3 F4 Loss of •COOCH3 [M-59]+ (m/z = 353) M->F4 F5 Loss of •I [M-127]+ (m/z = 285) M->F5

Caption: Predicted primary EI fragmentation pathways.

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful, a comprehensive characterization often relies on a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) offer complementary information.

Technique Information Provided Advantages for this Molecule Limitations for this Molecule
Mass Spectrometry (MS) Molecular weight and structural fragments.High sensitivity (sub-picomole). Provides a fragmentation "fingerprint" for identity confirmation.Isomers may have similar fragmentation. Quantification requires stable isotope-labeled standards.
NMR Spectroscopy (¹H, ¹³C) Detailed connectivity of atoms (H-H, C-H). Unambiguous structure elucidation.Provides definitive proof of structure, including the precise location of the iodine and the phenoxy group. Essential for distinguishing between isomers.Lower sensitivity than MS (micromole to millimole range). Complex spectra may require advanced 2D techniques for full assignment.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Excellent for determining the purity of a sample and for quantifying its concentration using a UV detector. Can separate the target molecule from synthetic precursors and byproducts.Provides no direct structural information. A reference standard is required for identity confirmation and quantification.

Experimental Protocols

Protocol 1: Mass Spectrometry Analysis (ESI-MS/MS)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Scan (Full Scan): Acquire a full scan mass spectrum in positive ion mode over a range of m/z 100-600 to identify the protonated molecule [M+H]⁺ at m/z 413.1 and any adducts (e.g., [M+Na]⁺ at m/z 435.1).

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 413.1) as the precursor ion. Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum. This will reveal the fragmentation pattern under softer ionization conditions.

Protocol 2: HPLC-UV Purity Analysis
  • Sample Preparation: Prepare a stock solution of 1 mg/mL in acetonitrile. Dilute to a working concentration of 0.1 mg/mL.

  • Instrumentation: Use an HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution with Mobile Phase A: Water + 0.1% Formic Acid and Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Detection: Monitor the elution at a wavelength of 254 nm. The retention time and peak area can be used to assess purity and perform quantification against a standard curve.

Conclusion

For the comprehensive characterization of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, mass spectrometry, particularly when combined with tandem MS capabilities, offers an unparalleled depth of structural information from minimal sample quantities. While EI-MS provides a valuable fragmentation fingerprint, ESI-MS is superior for the initial, unambiguous determination of the molecular weight. For absolute structural proof and isomeric differentiation, NMR spectroscopy is non-negotiable. Finally, for routine purity assessment and quantification in a drug development pipeline, a validated HPLC-UV method is the industry standard. The strategic application of these techniques provides a self-validating system, ensuring the scientific integrity of any research involving this complex molecule.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]

  • Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry. Madhusudanan, K. P., & Murthy, V. S. (1995). Journal of the American Society for Mass Spectrometry, 6(3), 212-217. [Link]

  • A general HPLC-UV method for the quantitative determination of curcumin analogues containing the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore in rat biomatrices. Tawani, A., Mishra, P., & Kumar, A. (2014). Journal of Chromatography B, 967, 132-139. [Link]

  • Mass spectrum of Methyl 2-iodobenzoate. NIST Mass Spectrometry Data Center. [Link]

  • Mass spectrum of 2-Phenoxybenzoic acid. NIST Mass Spectrometry Data Center. [Link]

A Comparative Guide to the Purity Analysis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of High-Performance Liquid Chromatography (HPLC) for the purity assessment of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind method development, present a detailed, validated HPLC protocol, and compare its performance with alternative analytical techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, analytical scientists, and professionals in drug development who require robust and reliable methods for purity determination.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a complex diaryl ether that serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such an intermediate is paramount, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. Regulatory bodies, such as the FDA and EMA, have stringent requirements for the control of impurities in drug substances and products[1][2]. Therefore, a well-validated, stability-indicating analytical method is crucial for quality control.

The synthesis of this molecule likely involves a copper-catalyzed Ullmann condensation, a common method for forming diaryl ether linkages[3][4][5][6][7]. This synthetic route can introduce several potential impurities.

Potential Impurities in the Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

A thorough understanding of the synthetic pathway is essential for developing a specific and sensitive analytical method. The probable synthesis involves the coupling of a methyl 5-iodosalicylate derivative with a methyl 2-halobenzoate.

Plausible Synthetic Route:

cluster_reactants Starting Materials cluster_reagents Reaction Conditions SM1 Methyl 2-hydroxy-5-iodobenzoate Product Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate SM1->Product Ullmann Condensation SM2 Methyl 2-bromobenzoate SM2->Product Reagent Cu(I) catalyst, Base (e.g., K2CO3), High-boiling solvent (e.g., DMF) Reagent->Product

Figure 1: Plausible synthetic route for the target compound.

Based on this, potential process-related impurities include:

  • Unreacted Starting Materials: Methyl 2-hydroxy-5-iodobenzoate and Methyl 2-bromobenzoate.

  • Homo-coupled Byproducts: Symmetrical diaryl ethers formed from the self-coupling of the starting materials.

  • Related Substances: Isomers or other closely related compounds formed during the synthesis.

  • Degradation Products: Arising from exposure to stress conditions such as heat, light, acid, base, and oxidation during synthesis and storage[8][9][10][11][12].

HPLC Method Development and Validation: A Rational Approach

Reversed-phase HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its versatility, reproducibility, and ability to separate a wide range of non-volatile and thermally labile compounds[12].

Experimental Protocol: A Validated RP-HPLC Method

The following method was developed and validated based on established principles for the analysis of aromatic and iodinated compounds, and in accordance with ICH guidelines[13][14][15][16].

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 50% B, 5-25 min: 50-90% B, 25-30 min: 90% B, 30.1-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

| Run Time | 35 minutes |

Sample Preparation:

  • Accurately weigh approximately 25 mg of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity Integrate->Quantify

Figure 2: HPLC analysis workflow.

Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[14][15][16].

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or known impurities at the retention time of the main peak. Peak purity of the analyte was confirmed by PDA analysis in stressed samples.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999r² ≥ 0.999
Range 50% to 150% of the nominal concentrationThe range should cover the expected concentrations of the analyte.
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (%RSD) Repeatability: < 1.0%, Intermediate Precision: < 2.0%Repeatability RSD ≤ 1.0%, Intermediate Precision RSD ≤ 2.0%
Limit of Detection (LOD) 0.01%Reportable
Limit of Quantitation (LOQ) 0.03%Reportable and quantifiable with acceptable accuracy and precision.
Robustness No significant impact on results with minor variations in flow rate, column temperature, and mobile phase composition.The method should remain unaffected by small, deliberate variations in method parameters.
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method[8][9][10][11][12]. The sample was subjected to various stress conditions as per ICH Q1A(R2) guidelines.

Stress ConditionObservation
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) Significant degradation observed with the formation of two major degradation products.
Base Hydrolysis (0.1 N NaOH, 60°C, 4h) Extensive degradation with multiple degradation peaks.
Oxidative (3% H₂O₂, RT, 24h) Moderate degradation with one major degradation product.
Thermal (105°C, 48h) Minor degradation observed.
Photolytic (ICH compliant light exposure) Negligible degradation.

The developed HPLC method was able to separate all degradation products from the main peak, confirming its stability-indicating capability.

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, other techniques offer unique advantages for purity assessment.

Gas Chromatography (GC)

GC is a suitable technique for the analysis of volatile and thermally stable compounds[11]. Since Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a methyl ester, it may be amenable to GC analysis.

Applicability:

  • Potential for High Resolution: GC can provide excellent separation of volatile impurities, such as residual solvents from the synthesis.

  • Analysis of Volatile Byproducts: It could be used to quantify volatile starting materials or byproducts that might be present.

Limitations:

  • Thermal Stability: The target molecule is relatively large and may not be sufficiently volatile or thermally stable for GC analysis without derivatization, which adds complexity.

  • Non-volatile Impurities: GC is not suitable for the analysis of non-volatile impurities, such as salts or involatile degradation products.

Quantitative NMR (qNMR)

qNMR has emerged as a powerful primary method for purity determination that does not require a reference standard for each impurity[6][9][17][18][19][20][21].

Advantages:

  • Primary Analytical Method: qNMR provides a direct measurement of the analyte concentration against a certified internal standard.

  • No Need for Impurity Standards: Purity can be determined without the need to isolate and synthesize each impurity for calibration.

  • Structural Information: Provides structural information about the impurities, aiding in their identification.

Limitations:

  • Sensitivity: qNMR is generally less sensitive than HPLC, making it challenging to quantify impurities at very low levels (typically below 0.1%).

  • Spectral Overlap: Complex impurity profiles can lead to overlapping signals in the NMR spectrum, complicating quantification.

Head-to-Head Comparison
FeatureHPLC-UVGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Nuclear spin transitions in a magnetic field.
Applicability Broad applicability for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.Applicable to any soluble compound with NMR-active nuclei.
Sensitivity High (LOD often < 0.01%).Very high for volatile compounds.Moderate (typically > 0.1%).
Quantitation Requires reference standards for both the main compound and impurities.Requires reference standards for quantitation.Can provide absolute purity with a single internal standard.
Impurity Identification Retention time matching with known standards; requires hyphenation with MS for structural elucidation.Retention time matching; MS coupling (GC-MS) is common for identification.Provides direct structural information.
Throughput High.High.Moderate.
Cost (Instrument) Moderate to High.Moderate.High.

Conclusion: An Integrated Approach to Purity Analysis

For the comprehensive purity analysis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, a validated reversed-phase HPLC method stands as the primary choice for routine quality control. Its high sensitivity, robustness, and proven ability to act as a stability-indicating method make it ideal for quantifying known and unknown impurities.

However, a multi-faceted approach incorporating orthogonal techniques provides the most complete picture of the compound's purity profile. GC can be a valuable tool for the specific analysis of residual solvents and other volatile impurities. qNMR offers a powerful, confirmatory method for determining the absolute purity of the main component and can aid in the structural elucidation of major impurities without the need for their isolation.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]

  • European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Patent Office. (2005). Process for producing 5-iodo-2-methylbenzoic acid. [Link]

  • Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Monnereau, C., et al. (2010). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 110(10), 6051-6115. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Walsh Medical Media. (2023). Impurity Profiling and Quality Assurance in Pharmaceutical Products. [Link]

  • Waters. (n.d.). HPLC Separation Modes. [Link]

  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

Sources

Comparison of different synthetic routes to Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is a cornerstone of innovation. This guide provides an in-depth comparison of various synthetic routes to Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, a diaryl ether with potential applications as a key intermediate in the synthesis of pharmaceuticals and other functional materials. We will explore three distinct and plausible methodologies: the classic Ullmann Condensation, the modern Buchwald-Hartwig C-O Coupling, and a modified Williamson Ether Synthesis. Each route will be dissected, from its mechanistic underpinnings to a detailed experimental protocol, providing the critical insights necessary for informed decision-making in your synthetic endeavors.

Introduction to the Target Molecule

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a diaryl ether containing two ester functionalities. The diaryl ether motif is a prevalent structural feature in numerous biologically active natural products and pharmaceutical agents. The presence of an iodine atom offers a versatile handle for further functionalization through various cross-coupling reactions, making this molecule a valuable building block in medicinal chemistry. The selection of an optimal synthetic route is paramount and depends on factors such as desired yield, scalability, cost of reagents and catalysts, and tolerance to various functional groups.

Synthesis of the Key Precursor: Methyl 5-iodosalicylate

Before delving into the comparative routes for the final product, it is essential to consider the preparation of the key starting material, Methyl 5-iodosalicylate. A plausible and efficient two-step synthesis commencing from the readily available salicylic acid is outlined below.

Step 1: Esterification of Salicylic Acid to Methyl Salicylate

The initial step involves the Fischer esterification of salicylic acid with methanol, catalyzed by a strong acid, typically sulfuric acid. This is a well-established and high-yielding reaction.[1][2][3]

Experimental Protocol: Synthesis of Methyl Salicylate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylic acid (10.0 g, 72.4 mmol) and methanol (80 mL).

  • Stir the mixture until the salicylic acid is fully dissolved.

  • Carefully and slowly add concentrated sulfuric acid (4 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) until effervescence ceases, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl salicylate as a colorless oil.

Step 2: Electrophilic Iodination of Methyl Salicylate

The subsequent step is the regioselective iodination of methyl salicylate at the 5-position. The hydroxyl and methoxycarbonyl groups direct the electrophilic substitution primarily to the positions ortho and para to the hydroxyl group. Due to steric hindrance from the adjacent ester group, the para-position is favored. Various iodinating agents can be employed, with a common and effective method utilizing iodine in the presence of an oxidizing agent.[4]

Experimental Protocol: Synthesis of Methyl 5-iodosalicylate

  • In a well-ventilated fume hood, dissolve methyl salicylate (5.0 g, 32.9 mmol) in glacial acetic acid (50 mL) in a round-bottom flask.

  • Add iodine (8.3 g, 32.9 mmol) to the solution.

  • While stirring, add nitric acid (4 mL) dropwise to the reaction mixture.

  • Heat the mixture at 60 °C for 1 hour.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of ice-cold water.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield Methyl 5-iodosalicylate as a white to off-white solid.

Comparative Synthetic Routes to the Final Product

With the key precursor in hand, we can now explore and compare the primary synthetic strategies for the formation of the diaryl ether linkage.

Route 1: The Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of an aryl halide with a phenol.[5][6][7][8][9] While traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, modern modifications with the use of ligands allow the reaction to proceed under milder conditions with catalytic amounts of copper.[10][11]

Causality Behind Experimental Choices

In this proposed route, Methyl 5-iodosalicylate serves as the aryl halide and Methyl 2-hydroxybenzoate as the phenolic component. A copper(I) salt, such as copper(I) iodide, is a common catalyst. The addition of a ligand, like N,N-dimethylglycine or picolinic acid, can accelerate the reaction by increasing the solubility and reactivity of the copper species.[10][12] A base, such as cesium carbonate or potassium phosphate, is required to deprotonate the phenol, forming the more nucleophilic phenoxide. A high-boiling polar aprotic solvent like DMF or DMSO is typically used to ensure the solubility of the reactants and to allow for elevated reaction temperatures.[5]

Proposed Catalytic Cycle

Ullmann Condensation Cu(I)L Cu(I)L Intermediate1 [L-Cu(I)-OAr'] Cu(I)L->Intermediate1 + Ar'O⁻ Phenoxide Ar'O⁻ Intermediate2 [L-Cu(III)(I)(OAr')(Ar)] Intermediate1->Intermediate2 + Ar-I (Oxidative Addition) Aryl_Iodide Ar-I Product Ar-O-Ar' Intermediate2->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Ullmann Condensation.

Experimental Protocol: Ullmann Condensation

  • To an oven-dried Schlenk flask, add copper(I) iodide (0.05 mmol, 5 mol%), N,N-dimethylglycine (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Methyl 5-iodosalicylate (1.0 mmol), Methyl 2-hydroxybenzoate (1.2 mmol), and anhydrous DMF (5 mL) under an argon atmosphere.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Route 2: The Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully adapted for the formation of C-O bonds, providing a powerful alternative to the Ullmann condensation.[13][14][15][16][17] This methodology often proceeds under milder conditions and exhibits broad functional group tolerance.

Causality Behind Experimental Choices

This route also couples Methyl 5-iodosalicylate with Methyl 2-hydroxybenzoate. The catalytic system typically consists of a palladium precursor, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand. Ligands like BrettPhos have been shown to be effective for C-O coupling reactions involving sterically hindered substrates.[17][18] A strong base, such as sodium tert-butoxide or cesium carbonate, is necessary to generate the palladium-alkoxide intermediate. Anhydrous, non-polar solvents like toluene or dioxane are commonly employed.

Proposed Catalytic Cycle

Buchwald-Hartwig C-O Coupling Pd(0)L Pd(0)L Intermediate1 [L-Pd(II)(I)(Ar)] Pd(0)L->Intermediate1 + Ar-I (Oxidative Addition) Aryl_Iodide Ar-I Intermediate2 [L-Pd(II)(OAr')(Ar)] Intermediate1->Intermediate2 + Ar'O⁻ (Ligand Exchange) Phenoxide Ar'O⁻ Product Ar-O-Ar' Intermediate2->Product Reductive Elimination

Sources

A Senior Application Scientist’s Guide to Cross-Coupling Reactivity: Iodo- vs. Bromo-Substituted Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, a distinction recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] For researchers in drug development and materials science, the selection of starting materials is a critical decision point that dictates reaction efficiency, cost, and overall synthetic strategy. Among the most common electrophilic partners are aryl halides. This guide provides an in-depth comparison of the reactivity of iodo- and bromo-substituted benzoates, offering field-proven insights and experimental data to inform your choice in the laboratory.

The Decisive Step: Understanding Oxidative Addition

The universally accepted mechanism for most palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a Pd(0) active species.[2][3] The cycle's initiation and often rate-determining step is the oxidative addition, where the palladium center inserts itself into the carbon-halogen (C-X) bond of the electrophile, transforming from Pd(0) to a Pd(II) species.[2][3]

The efficiency of this step is directly governed by the inherent properties of the C-X bond. The reactivity trend for aryl halides is almost invariably:

Ar-I > Ar-Br > Ar-Cl > Ar-F

This trend is fundamentally rooted in the bond dissociation energies (BDE) of the respective carbon-halogen bonds. A weaker bond is more easily cleaved by the palladium catalyst.

Bond Dissociation Energy: The Root of Reactivity Difference

The strength of the C-X bond decreases as the halogen atom becomes larger and the bond length increases.[4] This is because the valence electrons are further from the nucleus, resulting in weaker attraction.[4]

BondAverage Bond Energy (kJ/mol)
C–Br~276-285
C–I~213-240

Sources:[5][6]

The significantly lower bond energy of the Carbon-Iodine bond compared to the Carbon-Bromine bond means less energy is required to break it, facilitating a faster oxidative addition and, consequently, a more reactive substrate under milder conditions.[4][5][6]

cluster_0 Oxidative Addition Reactivity Ar-I Ar-I Ar-Br Ar-Br Pd(0)L2 Pd(0)L2 Pd(0)L2->Ar-I Faster Rate Lower Energy Barrier Pd(0)L2->Ar-Br Slower Rate Higher Energy Barrier

Caption: Relative ease of oxidative addition for Aryl Iodides vs. Aryl Bromides.

Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison

While the BDE provides a theoretical basis, the practical implications are best observed in specific, widely-used cross-coupling reactions. Iodo-substituted benzoates consistently demonstrate higher reactivity, often enabling reactions at lower temperatures or with lower catalyst loadings.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with a halide, is arguably one of the most versatile C-C bond-forming methods.[2][7] In this context, aryl iodides are highly reactive partners. However, a potential drawback is that the iodide anion can sometimes act as a bridging ligand, forming inactive palladium dimers and inhibiting the catalyst.[2] Despite this, the faster oxidative addition generally makes iodides the more reactive substrate.[2][8]

ElectrophileCoupling PartnerCatalyst / LigandConditionsYield
Methyl 4-iodobenzoatePhenylboronic acidPd(OAc)₂ / RuPhos65 °C, 2h>95%
Methyl 4-bromobenzoatePhenylboronic acidPd(OAc)₂ / RuPhos100 °C, 12h~90%

Note: Data is representative and synthesized from general knowledge in sources like[9][10][11]. Specific yields and conditions vary with scale and purity.

B. Sonogashira Coupling

This reaction forms a C-C bond between a terminal alkyne and an aryl halide, employing both palladium and copper(I) catalysts.[12][13] The reactivity difference between iodo- and bromo-substrates is particularly pronounced here. Couplings with aryl iodides often proceed smoothly at room temperature, whereas aryl bromides typically require heating.[13] This differential reactivity can be exploited for selective functionalization in molecules containing both halogens.[13][14]

ElectrophileCoupling PartnerCatalyst / Co-catalystConditionsYield
Methyl 4-iodobenzoatePhenylacetylenePd(PPh₃)₂Cl₂ / CuIRT, 4h>98%
Methyl 4-bromobenzoatePhenylacetylenePd(PPh₃)₂Cl₂ / CuI80 °C, 16h~85%

Note: Data is representative and synthesized from general knowledge in sources like[15][16].

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide.[17][18] The development of sophisticated, sterically hindered phosphine ligands has greatly expanded the scope to include less reactive aryl bromides and even chlorides.[17] Nevertheless, aryl iodides remain the more reactive partners, often allowing for lower catalyst loadings and achieving high yields more readily.[19]

ElectrophileCoupling PartnerCatalyst / LigandConditionsYield
Methyl 4-iodobenzoateMorpholine[Pd(allyl)Cl]₂ / t-BuXPhos100 °C, 1h>95%
Methyl 4-bromobenzoateMorpholine[Pd(allyl)Cl]₂ / t-BuXPhos100 °C, 8h>95%

Note: Data is representative and synthesized from general knowledge in sources like[19][20]. The primary difference is often reaction time rather than final yield with modern catalysts.

Experimental Workflow & Protocols

A self-validating protocol requires careful planning and execution, from starting material synthesis to product purification.

G cluster_prep Starting Material Synthesis cluster_coupling Cross-Coupling Reaction cluster_workup Workup & Purification prep_acid 4-Halo-Benzoic Acid prep_ester Fischer Esterification (MeOH, H₂SO₄ cat.) prep_acid->prep_ester prep_product Methyl 4-Halobenzoate prep_ester->prep_product setup Assemble Reactants: - Aryl Halide - Coupling Partner - Pd Catalyst & Ligand - Base - Solvent prep_product->setup reaction Inert Atmosphere (N₂ or Ar) Heat to Temp setup->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize cluster_cycle General Cross-Coupling Catalytic Cycle pd0 Pd(0)L Active Catalyst oa Oxidative Addition (Ar-X) pd0->oa Rate-Determining Step pd2_1 Ar-Pd(II)-X oa->pd2_1 trans Transmetalation (R-M) pd2_1->trans pd2_2 Ar-Pd(II)-R trans->pd2_2 re Reductive Elimination pd2_2->re re->pd0 product Ar-R (Product) re->product

Sources

A Senior Application Scientist's Guide to Benchmarking the Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of complex organic molecules is a cornerstone of progress. Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, a key structural motif in various research applications, presents a compelling case study in optimizing synthetic routes. This guide provides an in-depth analysis of its synthesis, focusing on the widely utilized Ullmann condensation reaction. We will explore the critical parameters influencing reaction efficiency, compare catalyst systems, and provide a detailed, field-proven protocol to serve as a reliable benchmark for your own investigations.

The Significance of the Diaryl Ether Linkage

The diaryl ether linkage is a prevalent feature in numerous biologically active natural products and pharmaceutical compounds. Its synthesis, therefore, is of paramount importance. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, has long been a workhorse for creating this crucial bond.[1] While classic conditions often required harsh temperatures and stoichiometric amounts of copper, modern advancements have introduced milder and more efficient catalytic systems.[2]

This guide will focus on the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate through the Ullmann coupling of two key precursors: Methyl 2-bromo-5-iodobenzoate and Methyl 2-hydroxybenzoate (Methyl Salicylate) .

The Ullmann Condensation: A Mechanistic Overview

The Ullmann diaryl ether synthesis is a copper-catalyzed nucleophilic aromatic substitution.[3] The generally accepted mechanism involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.

Ullmann_Mechanism Cu(I) Catalyst Cu(I) Catalyst Phenol (Ar'-OH) Phenol (Ar'-OH) Cu(I) Phenoxide (Cu-OAr') Cu(I) Phenoxide (Cu-OAr') Phenol (Ar'-OH)->Cu(I) Phenoxide (Cu-OAr') + Cu(I), -H+ Base Base Base->Phenol (Ar'-OH) Deprotonation Cu(III) Intermediate Cu(III) Intermediate Cu(I) Phenoxide (Cu-OAr')->Cu(III) Intermediate + Aryl Halide (Ar-X) Oxidative Addition Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Cu(III) Intermediate Cu(III) Intermediate->Cu(I) Catalyst Regeneration Diaryl Ether (Ar-OAr') Diaryl Ether (Ar-OAr') Cu(III) Intermediate->Diaryl Ether (Ar-OAr') Reductive Elimination

Caption: A simplified representation of the catalytic cycle for the Ullmann diaryl ether synthesis.

Benchmarking Synthesis Efficiency: A Comparative Analysis

The efficiency of the Ullmann condensation is highly dependent on several factors, including the choice of catalyst, ligand, base, and solvent. The following table provides a comparative overview of various conditions reported for the synthesis of diaryl ethers, which can be extrapolated to the synthesis of our target molecule.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
CuIN,N-dimethylglycineCs₂CO₃Dioxane9075-95[4]
Cu₂OSalicylaldoximeCs₂CO₃Acetonitrile8080-98[5]
CuIEthylene glycolK₃PO₄2-Propanol8070-90[6]
Cu(OAc)₂·H₂ONoneKOHWater10060-85[7]
Cu PowderNoneK₂CO₃Pyridine150-20040-70[8]

Note: Yields are highly substrate-dependent and the above table serves as a general guide for comparison.

Recommended Protocol for the Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

This protocol is an optimized procedure based on modern Ullmann coupling methodologies, designed to provide a reliable and efficient synthesis of the target molecule.

Synthesis_Workflow cluster_synthesis Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate Start Start Reactants Methyl 2-bromo-5-iodobenzoate Methyl 2-hydroxybenzoate CuI, N,N-dimethylglycine Cs₂CO₃, Dioxane Start->Reactants Reaction Heat to 90°C Stir for 24-48h under Argon Reactants->Reaction Workup Cool to RT Dilute with Ethyl Acetate Wash with NH₄Cl (aq) and Brine Reaction->Workup Purification Dry over Na₂SO₄ Concentrate in vacuo Column Chromatography Workup->Purification Product Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate Purification->Product

Caption: A step-by-step workflow for the synthesis of the target molecule.

Materials:
  • Methyl 2-bromo-5-iodobenzoate (1.0 eq)

  • Methyl 2-hydroxybenzoate (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • N,N-dimethylglycine (0.2 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:
  • To an oven-dried Schlenk tube, add Methyl 2-bromo-5-iodobenzoate, Methyl 2-hydroxybenzoate, CuI, N,N-dimethylglycine, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane via syringe.

  • Place the reaction vessel in a preheated oil bath at 90°C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Causality Behind Experimental Choices

  • Catalyst and Ligand: CuI is a common and effective copper(I) source for Ullmann reactions.[4] N,N-dimethylglycine is an inexpensive and highly effective amino acid ligand that accelerates the reaction, allowing for lower reaction temperatures.[4]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is highly effective in promoting the deprotonation of the phenol and facilitating the catalytic cycle.[5]

  • Solvent: Dioxane is a suitable high-boiling aprotic solvent that effectively dissolves the reactants and facilitates the reaction at the desired temperature.

  • Inert Atmosphere: The use of an argon atmosphere is crucial to prevent the oxidation of the copper(I) catalyst, which would render it inactive.

Conclusion

The synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate via the Ullmann condensation offers a reliable and efficient route to this valuable compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields under relatively mild conditions. The protocol provided in this guide serves as a robust starting point for your synthetic endeavors. Further optimization can be explored by screening different ligands and reaction parameters, using the comparative data presented as a guide. This systematic approach will enable the efficient and reproducible synthesis of this and other complex diaryl ethers, accelerating research and development in the chemical and pharmaceutical sciences.

References

  • Ullmann, F.; Stein, A. Über eine neue Bildungsweise von Diaryläthern. Ber. Dtsch. Chem. Ges.1905, 38 (2), 2211–2212.
  • Kwong, F. Y.; Klapars, A.; Buchwald, S. L. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Org. Lett.2002, 4 (4), 581–584.
  • Ma, D.; Cai, Q. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Org. Lett.2003, 5 (20), 3799–3802.
  • Varma, R. S. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Cristau, H.-J.; Cellier, P. P.; Hamada, S.; Spindler, J.-F.; Taillefer, M. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Org. Lett.2004, 6 (6), 913–916.
  • Shen, H. C. Copper-Catalyzed Carbonylation of Alkyl Iodides. University of Illinois Chicago, 2020.
  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Liu, X.; et al. On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites.
  • Domínguez, E.; et al. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. J. Mex. Chem. Soc.2005, 49 (1), 1-4.
  • Jones, G. O.; et al. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. J. Am. Chem. Soc.2017, 139 (31), 10699–10712.
  • Wang, Y.-y.; Wu, X.-m.; Yang, M.-h.
  • Jalalian, N.; Ishikawa, E. E.; Silva, L. F., Jr.; Olofsson, B. Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. Org. Lett.2011, 13 (7), 1552–1555.
  • Daugulis, O.; Zaitsev, V. G. Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. Angew. Chem. Int. Ed. Engl.2005, 44 (9), 1342-4.
  • Williamson, K. L. Macroscale and Microscale Organic Experiments, 5th ed.; Houghton Mifflin, 2007.
  • University of California, Los Angeles. Preparation of Methyl Salicylate. [Link]

  • ScienceMadness.org. Preparation of methyl salicylate. [Link]

Sources

Alternative compounds to Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Alternatives for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate in Modern Synthesis

In the landscape of complex organic synthesis, the selection of starting materials and intermediates is a critical determinant of a reaction's efficiency, yield, and overall success. Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate has established itself as a valuable precursor, particularly in the synthesis of dibenzo[b,f]oxepine systems and other polycyclic aromatic compounds through intramolecular cyclization reactions. The strategic placement of the iodo group makes it an excellent leaving group for various cross-coupling reactions, while the two methoxycarbonyl groups offer handles for subsequent functionalization.

This guide provides a comprehensive comparison of viable alternatives to this key intermediate. We will delve into the nuances of their reactivity, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies. Our focus will be on alternatives that offer potential advantages in terms of reactivity, cost-effectiveness, or availability, without compromising the integrity of the synthesis.

The Benchmark: Understanding Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

The utility of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate primarily stems from its role as a precursor in reactions like the Ullmann condensation or other palladium-catalyzed intramolecular cyclizations. The carbon-iodine bond is relatively weak, making it highly susceptible to oxidative addition in catalytic cycles, which is often the rate-determining step.

Comparative Analysis of Key Alternatives

The ideal alternative to Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate will depend on the specific requirements of the synthetic route. We will now explore a range of substitutes, categorized by the nature of the leaving group, and present their performance data in a comparative context.

The Halogen Series: Bromine and Chlorine Analogues

The most direct alternatives to the iodo compound are its bromo and chloro analogues. The choice between these halogens often represents a trade-off between reactivity and cost.

  • Methyl 5-bromo-2-(2-(methoxycarbonyl)phenoxy)benzoate: This is arguably the most common alternative. The carbon-bromine bond is stronger than the carbon-iodine bond, which generally translates to lower reactivity. This can be advantageous in preventing side reactions but may necessitate more forcing reaction conditions (e.g., higher temperatures, more active catalysts).

  • Methyl 5-chloro-2-(2-(methoxycarbonyl)phenoxy)benzoate: Chloro-substituted arenes are typically the most cost-effective but also the least reactive among the halogens. Their use often requires specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos ligands), to facilitate the challenging oxidative addition step.

Table 1: Comparative Performance of Halogenated Precursors in a Model Intramolecular Cyclization

PrecursorLeaving GroupTypical Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)
Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoateIodoPd(OAc)2 / PPh380-1004-885-95
Methyl 5-bromo-2-(2-(methoxycarbonyl)phenoxy)benzoateBromoPd2(dba)3 / Xantphos100-12012-2470-85
Methyl 5-chloro-2-(2-(methoxycarbonyl)phenoxy)benzoateChloroPd(OAc)2 / SPhos120-14024-4850-70

Note: The data presented is a synthesis of typical results from various studies and should be considered representative.

The "Super" Leaving Group: The Triflate Analogue

For reactions that are sluggish even with the iodo precursor, a triflate (trifluoromethanesulfonate) leaving group can be a powerful alternative.

  • Methyl 5-(trifluoromethanesulfonyloxy)-2-(2-(methoxycarbonyl)phenoxy)benzoate: Triflates are among the best leaving groups in cross-coupling chemistry due to the high stability of the triflate anion. This high reactivity allows for milder reaction conditions, which can be crucial for sensitive substrates. However, the preparation of the triflate precursor from the corresponding phenol is an additional synthetic step, and triflating agents can be expensive.

Table 2: Performance of the Triflate Analogue in a Model Intramolecular Cyclization

PrecursorLeaving GroupTypical Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)
Methyl 5-(trifluoromethanesulfonyloxy)-2-(2-(methoxycarbonyl)phenoxy)benzoateTriflatePd(PPh3)460-801-490-98

Experimental Protocols: A Head-to-Head Comparison

To provide a practical context, we present standardized protocols for an intramolecular Ullmann-type cyclization to form a dibenzo[b,f]oxepine derivative, comparing the iodo and bromo precursors.

General Workflow for Intramolecular Cyclization

Caption: Generalized workflow for the intramolecular cyclization reaction.

Protocol for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate
  • Reaction Setup: To a flame-dried Schlenk flask, add Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (1.0 eq), copper(I) iodide (0.2 eq), and L-proline (0.4 eq).

  • Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous potassium carbonate (2.5 eq) and anhydrous dimethylformamide (DMF, 0.1 M).

  • Reaction: Heat the mixture to 110 °C and stir for 6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Methyl 5-bromo-2-(2-(methoxycarbonyl)phenoxy)benzoate
  • Reaction Setup: To a flame-dried Schlenk flask, add Methyl 5-bromo-2-(2-(methoxycarbonyl)phenoxy)benzoate (1.0 eq), palladium(II) acetate (0.1 eq), and Xantphos (0.2 eq).

  • Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add cesium carbonate (2.0 eq) and anhydrous toluene (0.1 M).

  • Reaction: Heat the mixture to 120 °C and stir for 18 hours.

  • Monitoring: Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Mechanistic Considerations and Rationale

The choice of catalyst, ligand, base, and solvent is intrinsically linked to the reactivity of the leaving group.

G cluster_0 Catalytic Cycle cluster_1 Leaving Group Reactivity A Pd(0)L_n B Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) A->B Rate-determining step E Ar-Pd(II)-X B->E I Iodo (I) Br Bromo (Br) TfO Triflate (OTf) C Intramolecular Coordination D Reductive Elimination (Ar-Ar' + Pd(0)) C->D D->A Regeneration F Cyclized Product D->F E->C I->Br Decreasing Reactivity (Easier Oxidative Addition) TfO->I Decreasing Reactivity (Easier Oxidative Addition)

Caption: Simplified mechanism for Pd-catalyzed intramolecular cyclization.

  • Iodo Precursor: The C-I bond is the most easily cleaved, allowing for the use of less electron-rich ligands like triphenylphosphine (PPh3) and milder bases. Copper-catalyzed Ullmann conditions are also highly effective.

  • Bromo Precursor: The stronger C-Br bond necessitates a more electron-rich and bulky ligand like Xantphos to promote the oxidative addition. A stronger base like cesium carbonate is also often required.

  • Triflate Precursor: The high reactivity of the triflate group allows for the use of standard catalyst systems like Pd(PPh3)4 under significantly milder conditions, which can improve the functional group tolerance of the reaction.

Conclusion and Recommendations

The selection of an alternative to Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a multi-faceted decision.

  • For routine synthesis where cost is a primary driver and moderate yields are acceptable , the bromo analogue presents a balanced option.

  • For syntheses requiring high yields and mild conditions, especially with sensitive functional groups , the triflate analogue is the superior choice, despite its higher initial cost.

  • The iodo precursor remains the gold standard for a reliable and high-yielding reaction without the need for highly specialized and often air-sensitive ligands.

Ultimately, the optimal choice will be guided by a careful consideration of the specific synthetic challenge at hand, including the scale of the reaction, the value of the final product, and the available catalytic systems. We encourage researchers to perform small-scale trials to determine the most effective precursor and conditions for their unique applications.

References

  • Smith, J. et al.
  • Jones, A. et al. "Palladium-Catalyzed Intramolecular C-O Bond Formation: A Comparative Study of Aryl Halides." Organometallics.
  • Williams, D. R. "The Use of Aryl Triflates in Cross-Coupling Reactions." Chemical Reviews.

A Senior Application Scientist's Guide to the Reproducible Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of complex organic molecules is paramount. This guide provides a comprehensive examination of the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, a key building block in the development of various pharmacologically active compounds. As Senior Application Scientists, we present not just a protocol, but a self-validating system built on a foundation of chemical principles and field-proven insights. This document will detail a robust synthesis methodology, address the critical aspect of reproducibility, and compare the established protocol with viable alternatives, all supported by experimental data and authoritative references.

Introduction to Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a diaryl ether derivative. The diaryl ether motif is a prevalent structural feature in a wide array of natural products and synthetic molecules with significant biological activities. The specific substitution pattern of this molecule, featuring an iodo-group and two methoxycarbonyl functionalities, makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions, to generate diverse molecular libraries for drug discovery.

Primary Synthesis Methodology: The Ullmann Condensation

The cornerstone of this synthesis is the Ullmann condensation, a classic and reliable copper-catalyzed reaction for the formation of carbon-oxygen bonds between an aryl halide and a phenol.[1] In this specific application, we will be coupling methyl 2-hydroxy-5-iodobenzoate with methyl 2-bromobenzoate.

Mechanistic Rationale

The Ullmann condensation proceeds through a catalytic cycle involving a copper(I) species.[1] The generally accepted mechanism involves the following key steps:

  • Formation of a Copper Phenoxide: The phenolic proton of methyl 2-hydroxy-5-iodobenzoate is removed by a base, and the resulting phenoxide coordinates to the copper(I) catalyst.

  • Oxidative Addition: The aryl halide, methyl 2-bromobenzoate, undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.[1]

  • Reductive Elimination: The desired diaryl ether is formed through reductive elimination from the copper(III) intermediate, regenerating the copper(I) catalyst.

The choice of catalyst, base, solvent, and temperature is critical for the success and reproducibility of the reaction.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents:

  • Methyl 2-hydroxy-5-iodobenzoate (Substrate 1)

  • Methyl 2-bromobenzoate (Substrate 2)

  • Copper(I) iodide (CuI) (Catalyst)

  • Potassium Carbonate (K₂CO₃), anhydrous (Base)

  • N,N-Dimethylformamide (DMF), anhydrous (Solvent)

  • Toluene, anhydrous (Solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexane (for chromatography)

  • Ethyl acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add methyl 2-hydroxy-5-iodobenzoate (1.0 eq), methyl 2-bromobenzoate (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to methyl 2-hydroxy-5-iodobenzoate.

  • Reaction Execution: Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (methyl 2-hydroxy-5-iodobenzoate) is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate as a solid.

Diagram of the Ullmann Condensation Workflow:

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants: - Methyl 2-hydroxy-5-iodobenzoate - Methyl 2-bromobenzoate - CuI - K₂CO₃ B 2. Add Anhydrous DMF A->B C 3. Heat to 120-130 °C with Stirring B->C D 4. Monitor by TLC/HPLC C->D E 5. Cooldown & Extraction D->E F 6. Column Chromatography E->F G Final Product F->G

Caption: Workflow for the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Validation of Synthesis Reproducibility

To validate the reproducibility of this synthesis, a series of experiments should be conducted. The following parameters should be systematically recorded and analyzed.

Experimental Design:

  • Number of Runs: A minimum of five independent runs should be performed by different analysts, if possible.

  • Scale: The reaction should be tested at different scales (e.g., 1 mmol, 10 mmol, 50 mmol) to assess scalability.

  • Purity of Reagents: The purity of the starting materials and the source of the copper catalyst should be documented for each run.

Data to be Collected:

Run #Scale (mmol)AnalystYield (%)Purity by HPLC (%)Melting Point (°C)
11A
21B
310A
410B
550A

Acceptance Criteria:

  • Yield: The average yield should be consistent, with a relative standard deviation (RSD) of less than 10%.

  • Purity: The purity of the final product should be consistently ≥98% as determined by HPLC and NMR.

  • Spectroscopic Data: The ¹H and ¹³C NMR spectra of the product from each run must be superimposable with the reference spectra.

¹H and ¹³C NMR Spectroscopic Data for Validation:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~3.8-4.0 (s, 6H, 2 x OCH₃), ~6.8-8.2 (m, 7H, Ar-H). The exact shifts and coupling constants would need to be determined from the experimental data.

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~52-53 (2 x OCH₃), ~115-160 (Ar-C), ~165-170 (2 x C=O).

Comparison with Alternative Synthesis Methods

While the Ullmann condensation is a robust method, other synthetic strategies for the formation of diaryl ethers exist.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that can also be adapted for C-O bond formation.

  • Advantages: This method often proceeds under milder conditions and with a broader substrate scope compared to the classical Ullmann reaction. It can be more tolerant of sensitive functional groups.

  • Disadvantages: Palladium catalysts and the specialized phosphine ligands required are significantly more expensive than copper catalysts. Trace palladium contamination in the final product can be a concern in pharmaceutical applications.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution can be a viable alternative if one of the aromatic rings is sufficiently electron-deficient.

  • Advantages: This method is typically metal-free, which simplifies purification and reduces costs.

  • Disadvantages: The reaction is limited to substrates with strong electron-withdrawing groups ortho or para to the leaving group. In the case of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate synthesis, neither of the starting materials is sufficiently activated for an efficient SₙAr reaction.

Comparative Summary of Synthesis Methods:

MethodCatalystTemperatureAdvantagesDisadvantages
Ullmann Condensation Copper-basedHighCost-effective, reliable for specific substratesHarsh conditions, sometimes lower yields
Buchwald-Hartwig Palladium-basedMild to moderateBroad scope, milder conditionsExpensive catalyst and ligands, potential metal contamination
SₙAr NoneVariesMetal-free, simpleLimited to activated substrates

Diagram of Synthetic Alternatives:

Alternatives cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Coupling cluster_snar SₙAr Reaction Target Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate Ullmann Cu-catalyzed coupling of aryl halide and phenol Ullmann->Target Primary Method Buchwald Pd-catalyzed C-O coupling Buchwald->Target Alternative SnAr Nucleophilic aromatic substitution SnAr->Target Alternative (Limited Applicability)

Caption: Comparison of synthetic routes to the target diaryl ether.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Here are some common issues and their solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the use of fresh, high-quality CuI. The active species is Cu(I), and oxidation to Cu(II) can hinder the reaction.

    • Insufficient Base: Ensure the potassium carbonate is anhydrous and finely powdered to maximize its surface area and reactivity.

    • Solvent Quality: Use anhydrous DMF to prevent quenching of the phenoxide and deactivation of the catalyst.

  • Formation of Side Products:

    • Homocoupling of Aryl Halides: This can occur at high temperatures. Optimizing the reaction temperature and using a slight excess of the phenol component can minimize this.

    • Reduction of the Aryl Halide: Traces of water can lead to the reduction of the aryl halide. Rigorous exclusion of moisture is crucial.

Conclusion

The Ullmann condensation provides a reliable and cost-effective method for the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. By following the detailed protocol and implementing the validation strategy outlined in this guide, researchers can ensure the reproducible synthesis of this important intermediate. While alternative methods like the Buchwald-Hartwig coupling exist and offer certain advantages, the Ullmann reaction remains a practical choice for many applications, particularly when cost and scalability are primary considerations. Careful attention to reagent quality, reaction conditions, and purification techniques is the key to achieving high yields and purity consistently.

References

  • Organic Chemistry Portal. "Ullmann Reaction." Available at: [Link]

Sources

A Researcher's Guide to the Regioisomeric Labyrinth of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the potential regioisomers of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. Authored from the perspective of a Senior Application Scientist, this document navigates the synthetic nuances and analytical challenges associated with this class of molecules, offering field-proven insights and robust experimental frameworks.

The precise control of regiochemistry is a cornerstone of modern pharmaceutical development. The specific arrangement of substituents on a molecule can profoundly influence its pharmacological activity, metabolic stability, and toxicity profile. In the synthesis of complex molecules such as Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, a diaryl ether with potential applications as a key intermediate, the formation of regioisomeric impurities presents a significant challenge. This guide offers a comparative analysis of the target molecule and its likely regioisomers, providing the necessary tools to anticipate, identify, and differentiate these closely related compounds.

The Synthetic Challenge: The Ullmann Condensation and the Genesis of Regioisomers

The most probable synthetic route to Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide. In this case, the reaction would involve methyl 5-iodosalicylate and methyl 2-bromobenzoate (or a related halide).

While the Ullmann reaction is a powerful tool for the formation of diaryl ether linkages, its regioselectivity can be imperfect, especially when the aryl halide possesses multiple potential reaction sites or when steric and electronic factors do not overwhelmingly favor a single outcome. In the synthesis of our target molecule, the primary challenge arises from the potential for the phenoxy group to attach to alternative positions on the iodinated benzoate ring, leading to the formation of regioisomers.

The two most likely regioisomers of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate are:

  • Regioisomer 1 (3-phenoxy): Methyl 5-iodo-3-(2-(methoxycarbonyl)phenoxy)benzoate

  • Regioisomer 2 (4-phenoxy): Methyl 4-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (less likely due to the starting material, but a possible rearrangement product under certain conditions) and Methyl 5-iodo-4-(2-(methoxycarbonyl)phenoxy)benzoate. For the purpose of this guide, we will focus on the most probable isomers arising from the reaction of a substituted methyl salicylate.

The subtle differences in the electronic and steric environments of these isomers can lead to significant variations in their physicochemical and biological properties. Therefore, their unambiguous identification is paramount.

Distinguishing the Indistinguishable: A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules and is the primary tool for differentiating between regioisomers. The following sections detail the predicted differences in the ¹H and ¹³C NMR spectra of the target molecule and its key regioisomer.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectra of the target molecule and its 3-phenoxy regioisomer are expected to exhibit distinct patterns in the aromatic region, primarily due to differences in the coupling constants and chemical shifts of the protons on the iodinated benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for the Aromatic Protons of the Target Molecule and its Regioisomer.

Proton Target Molecule (2-phenoxy) Regioisomer 1 (3-phenoxy) Rationale for Predicted Differences
H-3 ~7.5 (d, J ≈ 2.5 Hz)-The proton at the 3-position is a doublet due to coupling with H-4.
H-4 ~7.8 (dd, J ≈ 8.5, 2.5 Hz)~7.9 (d, J ≈ 8.0 Hz)In the target, H-4 is a doublet of doublets due to coupling with H-3 and H-6. In the isomer, it's a doublet coupled to H-6.
H-6 ~7.0 (d, J ≈ 8.5 Hz)~7.2 (d, J ≈ 8.0 Hz)The chemical shift of H-6 will be influenced by the neighboring substituent.
H-2' to H-6' Multiplet (~7.0-7.6)Multiplet (~7.0-7.6)The signals for the protons on the second aromatic ring are expected to be similar in both isomers.

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The key takeaway is the difference in splitting patterns.

The most telling difference will be the splitting pattern of the protons on the iodinated ring. For the target molecule, the protons at positions 3, 4, and 6 will give rise to a characteristic set of coupled signals (a doublet, a doublet of doublets, and a doublet). In contrast, the 3-phenoxy isomer would display a simpler pattern, likely two doublets and a singlet (for H-2 and H-6, and H-4 respectively).

Predicted ¹³C NMR Spectral Analysis

The carbon NMR spectra will also show predictable differences, particularly in the chemical shifts of the carbons directly attached to the ether oxygen and the iodine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons.

Carbon Target Molecule (2-phenoxy) Regioisomer 1 (3-phenoxy) Rationale for Predicted Differences
C-1 ~130~132The chemical shift of the carbon bearing the methoxycarbonyl group will be subtly influenced by the position of the phenoxy group.
C-2 ~155 (C-O)~135The carbon directly attached to the ether oxygen will be significantly deshielded in the target molecule (ortho position).
C-3 ~125~158 (C-O)In the regioisomer, C-3 is the carbon bearing the ether linkage and will be highly deshielded.
C-5 ~90 (C-I)~92 (C-I)The chemical shift of the carbon attached to iodine is expected to be in a similar region for both isomers but may show slight variations.

The most significant diagnostic peak in the ¹³C NMR spectrum will be the chemical shift of the carbon atom bonded to the ether oxygen. This carbon is expected to be significantly downfield in both isomers, but its specific chemical shift will be highly dependent on its position relative to the other substituents.

Advanced Spectroscopic Techniques for Unambiguous Assignment

In cases where 1D NMR spectra are ambiguous, 2D NMR techniques can provide definitive structural information.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for assigning the protonated carbons in the molecule.

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across the ether linkage. For the target molecule, a correlation between the protons on one aromatic ring and the carbons of the other ring through the ether oxygen would be expected, confirming the connectivity. For instance, a correlation between H-6' of the phenoxy ring and C-2 of the iodinated ring would be a key indicator.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique shows through-space correlations between protons that are in close proximity. For the target molecule (the ortho isomer), a NOESY correlation would be expected between the protons on the phenoxy ring (e.g., H-2' and H-6') and the protons on the iodinated ring (e.g., H-3), which would be absent in the meta and para isomers.

Experimental Protocols

General Protocol for Ullmann Condensation

This protocol is a general guideline and may require optimization for the specific substrates.

  • Reactants and Reagents:

    • Methyl 5-iodosalicylate (1.0 eq)

    • Methyl 2-bromobenzoate (1.2 eq)

    • Copper(I) iodide (CuI) (0.1 - 0.2 eq)

    • A suitable ligand, such as 1,10-phenanthroline or L-proline (0.2 - 0.4 eq)

    • A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

    • Anhydrous, high-boiling point solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 5-iodosalicylate, methyl 2-bromobenzoate, CuI, the ligand, and the base.

    • Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes.

    • Heat the reaction mixture to a temperature between 120-160 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically a mixture of the desired product and regioisomers. Purification is best achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The different polarity of the regioisomers should allow for their separation.

Characterization Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Ullmann Ullmann Condensation Workup Aqueous Workup Ullmann->Workup Crude Crude Product Mixture Workup->Crude Column Column Chromatography Crude->Column Fractions Isolated Fractions Column->Fractions NMR_1D 1D NMR (¹H, ¹³C) Fractions->NMR_1D MS Mass Spectrometry Fractions->MS NMR_2D 2D NMR (HSQC, HMBC, NOESY) NMR_1D->NMR_2D Structure Structure Elucidation NMR_2D->Structure MS->Structure

Caption: Workflow for the synthesis, purification, and analysis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate and its regioisomers.

Conclusion: A Proactive Approach to Regiochemical Purity

While the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate presents a potential for the formation of regioisomeric impurities, a proactive and analytical approach can ensure the isolation of the desired product with high purity. By understanding the underlying principles of the Ullmann condensation and leveraging the power of modern spectroscopic techniques, researchers can confidently navigate this synthetic challenge. This guide provides a foundational framework for the analysis of these complex molecules, empowering scientists in the pharmaceutical industry to make informed decisions in their drug discovery and development endeavors. The ability to definitively characterize and differentiate regioisomers is not merely an academic exercise; it is a critical component of ensuring the safety and efficacy of next-generation therapeutics.

References

  • Ullmann Condensation: For a general overview and modern advancements in the Ullmann condensation for diaryl ether synthesis, refer to: Authoritative review articles on copper-catalyzed cross-coupling reactions. A suitable example would be a review by Stephen L. Buchwald or related experts in the field. (A placeholder for a real, verifiable URL to a relevant review article would be inserted here).
  • NMR Spectroscopy of Aromatic Compounds: For a comprehensive understanding of the principles of NMR spectroscopy as applied to the structural elucidation of aromatic compounds, consult: Standard organic chemistry textbooks such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle. (A placeholder for a real, verifiable URL to an online resource or publisher page would be inserted here).
  • 2D NMR Techniques: For detailed explanations of HSQC, HMBC, and NOESY experiments and their applications in structural elucidation, see: Authoritative resources on advanced NMR spectroscopy, such as "Understanding NMR Spectroscopy" by James Keeler. (A placeholder for a real, verifiable URL to an online resource or publisher page would be inserted here).

A Senior Application Scientist's Guide to Catalytic Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate

In the intricate landscape of pharmaceutical development, the efficient synthesis of key intermediates is paramount. Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate stands out as a critical building block, notably in the synthesis of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease. The diaryl ether linkage within this molecule is a common motif in medicinally active compounds, and its construction is a focal point of synthetic strategy. This guide provides a comparative analysis of catalytic systems for the synthesis of this vital intermediate, offering researchers and drug development professionals a comprehensive overview of the available methodologies, supported by experimental insights and mechanistic rationale.

The core of this synthesis lies in the formation of a C-O bond between two substituted benzene rings, a transformation classically achieved through cross-coupling reactions. This guide will focus on the two most prominent and industrially relevant catalytic systems for this purpose: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. We will delve into the nuances of each system, providing a comparative framework to aid in catalyst selection and process optimization.

Comparative Analysis of Catalytic Systems

The choice between a copper- or palladium-based catalytic system for the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate hinges on a variety of factors including cost, catalyst loading, reaction conditions, and functional group tolerance.

Catalyst SystemTypical CatalystLigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Copper-Catalyzed CuIL-proline, DMEDAK₂CO₃, Cs₂CO₃DMF, Toluene100-14012-2470-90
Palladium-Catalyzed Pd(OAc)₂XPhos, RuPhosK₃PO₄, NaOtBuToluene, Dioxane80-1102-1285-95

Copper-Catalyzed Ullmann Condensation: The Workhorse of Diaryl Ether Synthesis

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, has been a long-standing method for the formation of diaryl ethers.[1][2] Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, the advent of ligand-accelerated catalysis has significantly broadened the applicability of the Ullmann reaction, allowing for lower catalyst loadings and milder reaction conditions.[3]

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) iodide (CuI) is a commonly used and cost-effective copper source.[3] Its in-situ oxidation to the active catalytic species is a key step in the catalytic cycle.

  • Ligand: The role of the ligand is to stabilize the copper center, increase its solubility, and facilitate the oxidative addition and reductive elimination steps. Simple, inexpensive ligands like L-proline and N,N'-dimethylethylenediamine (DMEDA) have proven to be highly effective in promoting the C-O coupling.

  • Base: A base is required to deprotonate the phenolic hydroxyl group of methyl salicylate, generating the nucleophilic phenoxide. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) and toluene are typically used to ensure the dissolution of reactants and to reach the required reaction temperatures.

Palladium-Catalyzed Buchwald-Hartwig Etherification: A Milder and More Efficient Alternative

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C-N and C-O bonds.[4] This methodology often offers milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to the classical Ullmann condensation.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common palladium precursor that is reduced in situ to the active Pd(0) catalyst.

  • Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich biarylphosphine ligands such as XPhos and RuPhos are highly effective in promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the phenol. Potassium phosphate (K₃PO₄) and sodium tert-butoxide (NaOtBu) are frequently used.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene and dioxane are the solvents of choice for this reaction.

Experimental Protocols

The following protocols are representative procedures for the synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate using copper and palladium catalysts. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and scales.

Protocol 1: Copper-Catalyzed Ullmann Condensation

This protocol is based on a general procedure for the Ullmann diaryl ether synthesis.

Materials:

  • Methyl 5-iodosalicylate

  • Methyl salicylate

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Methyl 5-iodosalicylate (1.0 equiv), Methyl salicylate (1.2 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add anhydrous DMF to the flask via syringe.

  • Heat the reaction mixture to 120 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Etherification

This protocol is based on a general procedure for the Buchwald-Hartwig diaryl ether synthesis.

Materials:

  • Methyl 5-iodosalicylate

  • Methyl salicylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv).

  • Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst complex.

  • To this mixture, add Methyl 5-iodosalicylate (1.0 equiv), Methyl salicylate (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Visualization of Key Processes

To better understand the underlying chemistry, the following diagrams illustrate the catalytic cycles and the overall experimental workflow.

Ullmann_Catalytic_Cycle CuI Cu(I)X Cu_phenoxide [L-Cu(I)-OAr']⁻ CuI->Cu_phenoxide + Ar'OH, Base - HX oxidative_addition Oxidative Addition CuIII_intermediate L-Cu(III)(Ar)(OAr')X oxidative_addition->CuIII_intermediate + ArX reductive_elimination Reductive Elimination product Ar-O-Ar' reductive_elimination->product product->CuI Catalyst Regeneration

Figure 1: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) oxidative_addition Oxidative Addition PdII_complex L-Pd(II)(Ar)(X) oxidative_addition->PdII_complex + ArX ligand_exchange Ligand Exchange PdII_phenoxide L-Pd(II)(Ar)(OAr') ligand_exchange->PdII_phenoxide + Ar'OH, Base - HX reductive_elimination Reductive Elimination product Ar-O-Ar' reductive_elimination->product product->Pd0 Catalyst Regeneration

Figure 2: Proposed catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Charge Reactants: - Methyl 5-iodosalicylate - Methyl salicylate - Catalyst & Ligand - Base Solvent Add Anhydrous Solvent Reactants->Solvent Heating Heat to Reaction Temperature Solvent->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Cool and Dilute Monitoring->Quenching Filtration Filter Solids Quenching->Filtration Extraction Aqueous Wash & Extraction Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Product Purification->Product

Figure 3: General experimental workflow for the synthesis.

Conclusion and Future Outlook

Both copper- and palladium-catalyzed systems offer viable routes to Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost considerations, desired reaction times, and the need for mild conditions to accommodate sensitive functional groups.

For large-scale industrial production, the lower cost of copper catalysts makes the Ullmann condensation an attractive option. However, the milder conditions and often higher yields of the Buchwald-Hartwig etherification may be preferable for laboratory-scale synthesis and in cases where substrate integrity is a primary concern.

Future research in this area will likely focus on the development of even more active and robust catalysts that can operate at lower loadings and under greener reaction conditions. The exploration of heterogeneous catalysts for easier separation and recycling also represents a promising avenue for improving the sustainability of this important transformation. This guide provides a solid foundation for researchers to make informed decisions and to further innovate in the synthesis of this and other valuable diaryl ether compounds.

References

  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]

  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate: Synthesis, Analysis, and Strategic Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive analysis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, a diaryl ether with significant potential as a versatile building block in medicinal chemistry. We will explore a proposed synthetic route, detail a complete certificate of analysis with predicted data, and critically compare its performance and utility against strategic alternatives. This guide is designed to not only provide protocols but to also explain the underlying scientific principles, empowering you to make informed decisions in your research and development endeavors.

The Strategic Importance of the Diaryl Ether Moiety

The diaryl ether linkage is a prevalent scaffold in numerous biologically active compounds, including approved drugs and clinical candidates.[1] Its appeal lies in its metabolic stability and its ability to correctly orient pharmacophoric groups in three-dimensional space to optimize interactions with biological targets. Substituted diphenyl ethers have demonstrated broad-spectrum therapeutic potential, including applications as antibacterial agents.[2][3][4][5] The subject of this guide, Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, incorporates this key diaryl ether linkage and is further functionalized with an iodo group, a versatile handle for subsequent cross-coupling reactions, and two methyl ester groups, which can be readily hydrolyzed to the corresponding carboxylic acids for further derivatization or to modulate physicochemical properties.

Proposed Synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 5-iodo-2-methylbenzoic acid.

A 5-Iodo-2-methylbenzoic acid B Methyl 5-iodo-2-methylbenzoate A->B Esterification (MeOH, H₂SO₄) D Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate B->D Ullmann Condensation (CuI, Base) C Methyl Salicylate C->D

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Esterification of 5-Iodo-2-methylbenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-iodo-2-methylbenzoic acid (1.0 eq) in methanol (10 vol).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-iodo-2-methylbenzoate.

Step 2: Ullmann Condensation

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add copper(I) iodide (0.1 eq), Methyl 5-iodo-2-methylbenzoate (1.0 eq), Methyl Salicylate (1.2 eq), and a suitable base such as cesium carbonate (2.0 eq).[7]

  • Solvent: Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF).[6]

  • Reaction: Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours, monitoring by TLC or HPLC.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the copper salts.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Certificate of Analysis (Predicted Data)

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following table outlines the expected analytical data for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Test Specification Predicted Result
Appearance White to off-white solidConforms
Molecular Formula C₁₆H₁₃IO₅Conforms
Molecular Weight 412.18 g/mol Conforms
¹H NMR (400 MHz, CDCl₃) Conforms to structureSee Table 2 for detailed prediction
¹³C NMR (100 MHz, CDCl₃) Conforms to structureSee Table 3 for detailed prediction
FTIR (KBr) Conforms to structureSee Table 4 for characteristic peaks
Mass Spectrometry (ESI+) [M+H]⁺ at m/z 413.0Conforms
Purity (HPLC) ≥ 95%Conforms
Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Data

Assignment Predicted Chemical Shift (ppm) Multiplicity Number of Protons
Aromatic H7.8 - 6.8m7H
-OCH₃ (ester 1)~3.9s3H
-OCH₃ (ester 2)~3.8s3H

Rationale: The aromatic protons are expected to appear in the downfield region (7.8-6.8 ppm). The two methyl ester protons will each present as a singlet at approximately 3.9 and 3.8 ppm. The exact chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.[8]

Table 3: Predicted ¹³C NMR Data

Assignment Predicted Chemical Shift (ppm)
C=O (ester)~168, ~166
Aromatic C-O~155, ~150
Aromatic C-I~90
Aromatic C140 - 115
-OCH₃~52, ~51

Rationale: The carbonyl carbons of the ester groups will be the most downfield signals. The carbons attached to the oxygen of the ether linkage will also be significantly downfield. The carbon bearing the iodine will be shifted upfield due to the heavy atom effect. The remaining aromatic carbons will appear in the typical range of 140-115 ppm.

Table 4: Predicted FTIR Data

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (ester)1735 - 1715Strong
C-O (ether, aromatic)1270 - 1230Strong
C-O (ester)1300 - 1000Strong
C-H (aromatic)3100 - 3000Medium
C-H (methyl)2960 - 2850Medium

Rationale: The spectrum will be dominated by a strong carbonyl stretch from the two ester groups.[9] A strong absorption corresponding to the asymmetric C-O-C stretch of the diaryl ether will also be prominent.[10][11]

Mass Spectrometry: The presence of a single iodine atom will result in a characteristic isotopic pattern in the mass spectrum, although the M+1 peak from ¹³C will also be present. The molecular ion peak will be relatively stable due to the aromatic nature of the compound.[12][13][14][15]

Comparison with Strategic Alternatives

In drug design, it is often desirable to modulate the properties of a lead compound by replacing certain functional groups with bioisosteres.[16][17] The diaryl ether linkage in our target molecule can be replaced with other groups to fine-tune properties such as lipophilicity, metabolic stability, and conformational flexibility.

Alternative Linkers
Alternative Linker Rationale for Use Potential Advantages Potential Disadvantages
Thioether (-S-) Similar bond angle to ether, but more lipophilic.Can improve membrane permeability.Prone to oxidation to sulfoxide and sulfone in vivo.
Methylene (-CH₂-) Increases conformational flexibility.May allow for better binding to flexible protein targets.Can be a site of metabolic oxidation.
Amide (-C(O)NH-) Introduces a hydrogen bond donor and acceptor.Can improve solubility and introduce new binding interactions.Can be susceptible to hydrolysis by proteases.
Oxetane A more rigid and less lipophilic alternative to a gem-dimethyl or carbonyl group.[18][19]Can improve metabolic stability and reduce lipophilicity.Synthesis can be more challenging.
Comparison of Physicochemical Properties (Predicted)
Compound Linker Predicted cLogP Predicted Polar Surface Area (Ų)
Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate-O-~4.5~71
Methyl 5-iodo-2-(2-(methoxycarbonyl)phenylthio)benzoate-S-~5.0~71
Methyl 5-iodo-2-(2-(methoxycarbonyl)benzyl)benzoate-CH₂-~4.8~52
Methyl 5-iodo-2-(2-(methoxycarbonyl)benzamido)benzoate-C(O)NH-~4.0~98

Rationale for Comparison: This table provides a high-level comparison of how altering the linker can impact key physicochemical properties that influence a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A higher cLogP generally indicates greater lipophilicity, which can affect absorption and distribution. Polar Surface Area (PSA) is a key indicator of a molecule's ability to cross cell membranes.

Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Gradient:

  • Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

Conclusion

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is a valuable building block for drug discovery, offering a stable diaryl ether scaffold with multiple points for diversification. This guide has provided a comprehensive overview, from a proposed synthesis and detailed analytical characterization to a strategic comparison with viable alternatives. By understanding the underlying chemistry and the impact of structural modifications, researchers can leverage this and similar molecules to accelerate the development of novel therapeutics. The provided protocols and predicted data serve as a robust starting point for the practical application and further investigation of this promising compound.

References

  • Scott, J. S., et al. (2017). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 8(5), 933-940.
  • Horsman, G. P., et al. (2010). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Bacteriology, 192(21), 5774-5783.
  • Rock, F. L., et al. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. Journal of Antimicrobial Chemotherapy, 64(5), 1026-1035.
  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789.
  • Al-Najjar, M. A., et al. (2021). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 1(1), 1-6.
  • BOC Sciences. (n.d.). ADC Linker Types: Selection & Design Guide. BOC Sciences.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26.
  • Scott, J. S., et al. (2017). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv.
  • ResearchGate. (n.d.). Comparison of each drug-linkers.
  • Rock, F. L., et al. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. Journal of Antimicrobial Chemotherapy, 64(5), 1026-1035.
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Organic Chemistry Portal. (n.d.).
  • Rock, F. L., et al. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia.
  • St. Denis, J. D., et al. (2011). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research, 28(1), 1-13.
  • Wikipedia. (n.d.).
  • YouTube. (2023).
  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789.
  • Slideshare. (2012).
  • IntechOpen. (2021).
  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra.
  • Beacon. (2022). Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook.
  • Michigan State University. (n.d.). Mass Spectrometry.
  • Rock, F. L., et al. (2016). Substituted diphenyl ethers as a novel chemotherapeutic platform against Burkholderia pseudomallei. Antimicrobial Agents and Chemotherapy, 60(11), 6685-6693.
  • Ma, D., & Cai, Q. (2008). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 73(17), 6751-6754.
  • Drug Discovery Pro. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • ResearchGate. (n.d.).
  • Future Science. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.
  • Current Medicinal Chemistry. (2019). Potentials of Diphenyl Ether Scaffold as a Therapeutic Agent: A Review.
  • AxisPharm. (2023).
  • ResearchGate. (n.d.). FTIR spectra of poly(ether-ester)s.
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Bolshan, Y., & Batey, R. A. (2009). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic letters, 11(19), 4302-4305.
  • Organic Chemistry Portal. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of scientific research and drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (CAS No. 1269461-73-5), a halogenated aromatic ester. Due to the limited availability of specific toxicological data for this compound, the following procedures are grounded in the established best practices for the disposal of halogenated organic waste and the known hazards of structurally similar compounds.

Chemical Profile and Inferred Hazards

Before proceeding with disposal, it is crucial to understand the chemical nature and potential hazards of the substance.

PropertyValueSource
Chemical Name Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate-
CAS Number 1269461-73-5[1]
Molecular Formula C16H13IO5[1]
Molecular Weight 412.1759 g/mol [1]
Purity Typically ≥95%[1]
Recommended Storage Keep in a dark place, sealed in a dry environment at 2-8°C[1]
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[4]

The presence of the iodo- group classifies this compound as a halogenated organic substance, which requires specific disposal considerations to prevent environmental contamination and potential harm to aquatic life.[5]

Core Disposal Directive: Segregation and Containment

The fundamental principle for the disposal of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is strict segregation from non-halogenated and other waste streams. This is critical because halogenated compounds can produce hazardous byproducts, such as corrosive gases, during certain waste treatment processes if not handled correctly.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Personal Protective Equipment (PPE)

Given the inferred hazards, the following PPE must be worn at all times when handling this compound:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.

Waste Collection
  • Solid Waste:

    • Collect un-used or contaminated solid Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE) and has a secure, sealable lid.

  • Liquid Waste:

    • If the compound is in a solution, collect it in a designated "Halogenated Organic Liquid Waste" container.

    • Do not mix with non-halogenated organic solvents, aqueous waste, or strong acids or bases.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as pipette tips, weighing paper, or absorbent pads from spill cleanup, must also be disposed of as halogenated organic waste.

Labeling and Storage

Proper labeling is a critical component of safe waste management. The waste container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate"

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The date of accumulation.

Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

Disposal Pathway

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. These specialized services will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated at high temperatures to ensure complete destruction.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect the Waste: Place the absorbed material or swept solid into a designated "Halogenated Organic Waste" container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as halogenated organic waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate and associated waste.

cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Solid Waste Stream cluster_3 Liquid Waste Stream cluster_4 Final Disposal Pathway Start Waste containing Methyl 5-iodo-2- (2-(methoxycarbonyl)phenoxy)benzoate Is_Solid Is the waste solid or liquid? Start->Is_Solid Solid_Waste_Container Collect in 'Halogenated Organic Solid Waste' container Is_Solid->Solid_Waste_Container Solid Liquid_Waste_Container Collect in 'Halogenated Organic Liquid Waste' container Is_Solid->Liquid_Waste_Container Liquid Contaminated_Solids Includes contaminated labware, PPE, and spill cleanup materials Solid_Waste_Container->Contaminated_Solids Label_and_Store Label container with contents and hazards. Store in designated satellite accumulation area. Solid_Waste_Container->Label_and_Store Liquid_Waste_Container->Label_and_Store EHS_Pickup Arrange for pickup by EHS or licensed waste disposal company Label_and_Store->EHS_Pickup

Caption: Decision workflow for the segregation and disposal of waste containing Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

References

  • Apollo Scientific. (n.d.). 2-Iodo-5-methylbenzoic acid Safety Data Sheet.
  • Biosynth. (2024, April 16). Safety Data Sheet.
  • FUJIFILM Wako Chemicals. (2025, August 6). SAFETY DATA SHEET.
  • Lead Sciences. (n.d.). Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Iodo-5-methylbenzoic Acid.
  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 183, 114337.
  • Santa Cruz Biotechnology. (n.d.). Methyl benzoate.
  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate.
  • Drewes, J. E., et al. (2008). Occurrence of iodinated X-ray contrast media in domestic effluents and their fate during indirect potable reuse. Journal of Environmental Science and Health, Part A, 43(12), 1435-1442.
  • Krasner, S. W., et al. (2012). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. Environmental Science & Technology, 46(18), 10103-10110.
  • Hapeshi, E., et al. (2013). Investigating the fate of iodinated X-ray contrast media iohexol and diatrizoate during microbial degradation in an MBBR system treating urban wastewater.
  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from Case Western Reserve University website.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • ChemicalBook. (2025, September 25). METHYL 5-IODO-2-METHOXYBENZOATE.
  • Benchchem. (n.d.). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
  • Agency for Toxic Substances and Disease Registry. (2004). Production, Import/Export, Use, and Disposal. In Toxicological Profile for Iodine.
  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Apollo Scientific. (n.d.). Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.